molecular formula C11H12N2S B602035 Levamisole Impurity B CAS No. 20406-02-4

Levamisole Impurity B

カタログ番号: B602035
CAS番号: 20406-02-4
分子量: 204.30
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levamisole Impurity B, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.30. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

20406-02-4

分子式

C11H12N2S

分子量

204.30

純度

> 95%

数量

Milligrams-Grams

同義語

3-Styryl-thiazolidin-2-ylideneamine

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Origin and Synthesis Pathway of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the origins and synthesis of Levamisole Impurity B, a known impurity in the production of the anthelmintic and immunomodulatory drug, Levamisole. By understanding the formation of this impurity, researchers and drug development professionals can better devise strategies for its control and removal, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Impurity Profiling in Levamisole Production

Levamisole, (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a widely used pharmaceutical agent.[1] Its synthesis, like any chemical process, is susceptible to the formation of impurities.[2] Regulatory bodies worldwide mandate stringent control over impurities in APIs, as they can impact the safety and efficacy of the final drug product. This compound is a specified impurity in the European Pharmacopoeia (EP), making its study and control a critical aspect of Good Manufacturing Practices (GMP).

This document will provide a comprehensive overview of the chemical identity of this compound, its likely origin as a process-related impurity, and a detailed examination of its synthesis pathway.

Chemical Identity of this compound

This compound, as defined by the European Pharmacopoeia, is chemically known as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine .[1][3]

Parameter Value Source
Chemical Name 3-[(E)-2-phenylethenyl]thiazolidin-2-imine[1][3]
CAS Number 37430-07-2[1][3][4]
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.29 g/mol [1]

The structure of this compound is distinct from that of Levamisole, which features a fused imidazothiazole ring system. The presence of a styryl group (-CH=CH-Phenyl) in Impurity B is a key indicator of its potential origin.

The Origin of this compound: A Process-Related Impurity

This compound is not a degradation product of Levamisole but rather a process-related impurity. Its formation can be logically attributed to a side reaction involving one of the key starting materials in a common Levamisole synthesis route and a contaminant present in another reagent.

The most probable pathway for the formation of this compound involves the reaction of 2-iminothiazolidine , a common precursor in Levamisole synthesis, with cinnamaldehyde . Cinnamaldehyde may be present as an impurity in the reagents used, such as α-bromoacetophenone or styrene oxide, which are also employed in various Levamisole synthesis strategies.[1][3][4]

The reaction is a condensation reaction between the amino group of 2-iminothiazolidine and the aldehyde group of cinnamaldehyde, followed by dehydration to form the imine linkage and the characteristic styryl group of Impurity B.

Comparative Synthesis Pathways: Levamisole vs. This compound

To understand the formation of Impurity B, it is essential to first consider a common synthesis route for Levamisole.

A Common Synthesis Pathway for Levamisole

One of the established methods for synthesizing Levamisole starts from α-bromoacetophenone and 2-iminothiazolidine.[1][3][4]

Levamisole Synthesis A α-Bromoacetophenone C 3-Phenacyl-2-iminothiazolidine A->C + B 2-Iminothiazolidine B->C D Intermediate Alcohol C->D Reduction (e.g., NaBH4) E Chlorinated Intermediate D->E Chlorination (e.g., SOCl2) F Levamisole E->F Cyclization

Caption: A common synthetic route to Levamisole.

Proposed Synthesis Pathway for this compound

The formation of this compound can be postulated as a side reaction where cinnamaldehyde, present as an impurity, competes with the intended reactants.

Impurity B Synthesis A Cinnamaldehyde (Impurity) C This compound (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) A->C + (Condensation) B 2-Iminothiazolidine (Starting Material) B->C

Caption: Proposed formation of this compound.

The key step is the nucleophilic attack of the exocyclic nitrogen of 2-iminothiazolidine on the carbonyl carbon of cinnamaldehyde, followed by the elimination of a water molecule to form the stable conjugated system seen in Impurity B.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

The following is a proposed, generalized protocol for the synthesis of this compound for use as a reference standard. This protocol is based on established chemical principles for the condensation of aldehydes and imines.

Objective: To synthesize 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (this compound).

Materials:

  • 2-Iminothiazolidine

  • Cinnamaldehyde

  • Ethanol (or another suitable solvent like methanol or isopropanol)

  • Glacial Acetic Acid (as a catalyst)

  • Sodium Sulfate (for drying)

  • Hexane or Heptane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iminothiazolidine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add cinnamaldehyde (1.0-1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation: The crude product can be collected by filtration. If the product does not precipitate, the solvent is evaporated, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or a hydrocarbon solvent like hexane or heptane, to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point of the purified compound should also be determined and compared to literature values if available.

Conclusion: Implications for Drug Manufacturing

A thorough understanding of the origin and synthesis of this compound is paramount for the development of robust and well-controlled manufacturing processes for Levamisole. By identifying the likely source of this impurity as a reaction between 2-iminothiazolidine and cinnamaldehyde, manufacturers can implement strategies to mitigate its formation. These strategies may include:

  • Stringent control of starting material quality: Ensuring that the reagents used, particularly those that could contain cinnamaldehyde as an impurity, are of high purity.

  • Optimization of reaction conditions: Adjusting parameters such as temperature, reaction time, and stoichiometry to favor the formation of Levamisole over the impurity.

  • Effective purification methods: Developing and validating purification techniques that can efficiently remove this compound from the final API.

This in-depth guide provides the foundational knowledge for researchers and professionals to address the challenge of controlling this compound, thereby contributing to the production of safer and more effective medicines.

References

  • Veeprho. Levamisole EP Impurity B | CAS 37430-07-2. [Link]

  • Axios Research. Levamisole EP Impurity B - CAS - 37430-07-2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Levamisole HCl: An Overview of Synthesis and Market Trends for Pharmaceutical Intermediates. [Link]

Sources

Technical Guide: Degradation Mechanism of Levamisole to Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levamisole , a potent anthelmintic and immunomodulator, exhibits significant instability under specific environmental stressors. A critical quality attribute (CQA) in its development is the control of Impurity B (European Pharmacopoeia / EP standard), chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine .[1]

This guide details the degradation pathway where the bicyclic imidazothiazole core of Levamisole undergoes ring opening and subsequent elimination to form Impurity B. Unlike oxidative degradation (leading to disulfides) or hydrolytic cleavage of the thiazolidine ring (leading to mercapto-derivatives), Impurity B formation is primarily driven by thermal stress and alkaline-catalyzed elimination .[1] Understanding this mechanism is vital for designing robust formulation buffers and storage conditions.

Chemical Identity & Structural Analysis[1][2][3]

To understand the degradation, we must first contrast the parent molecule with the target impurity.

FeatureLevamisole (API)Impurity B (Degradant)
Systematic Name (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole3-[(E)-2-phenylethenyl]thiazolidin-2-imine
CAS Number 14769-73-437430-07-2
Molecular Formula C₁₁H₁₂N₂SC₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol 204.29 g/mol
Core Structure Bicyclic (Fused Imidazothiazole)Monocyclic (Thiazolidine)
Key Functional Group Tertiary amine (bridgehead)Styryl group (conjugated alkene)
Isomerism Single Enantiomer (S-isomer)Geometric Isomer (E-isomer)

Key Insight: The molecular formula remains identical (C₁₁H₁₂N₂S), indicating that the transformation is an isomerization or a rearrangement rather than a simple hydrolysis (which would add H₂O) or oxidation.

Mechanistic Pathway: Ring Opening & Elimination[1]

The formation of Impurity B involves the cleavage of the imidazolidine ring followed by a rearrangement to a thermodynamically stable conjugated system.

The Mechanism[3][6][7][8][9][10][11]
  • Initiation (Protonation/Coordination): In the Levamisole bicyclic system, the bridgehead nitrogen (N4) and the benzylic carbon (C6) form a strained five-membered ring.[1]

  • Ring Opening (C-N Cleavage): Under thermal stress or base catalysis, the C-N bond between the bridgehead nitrogen and the chiral center (C6) breaks. This is the "reverse" of the synthetic cyclization step.

  • Intermediate Formation: This cleavage momentarily generates a cationic or transition state species resembling 3-(2-cationic-2-phenylethyl)thiazolidin-2-imine.[1]

  • Elimination (Formation of Styryl Group): To stabilize the open chain, a proton is eliminated from the adjacent methylene group (beta-elimination), creating a double bond conjugated with the phenyl ring.[1] This results in the (E)-styryl moiety attached to the thiazolidine nitrogen.[1]

Pathway Visualization[1]

Levamisole_Degradation cluster_0 Mechanism: Isomerization via Elimination Leva Levamisole (Bicyclic Core) Stress Thermal / Basic Stress (Energy Input) Leva->Stress Activation Transition Transition State (C-N Bond Scission) Stress->Transition Ring Opening ImpB Impurity B (Styryl-thiazolidine) Transition->ImpB Elimination & Conjugation

Figure 1: Mechanistic pathway of Levamisole degradation to Impurity B via imidazolidine ring opening and styryl formation.[1]

Forced Degradation Protocols[1][5]

To validate analytical methods or study stability, researchers must be able to intentionally generate Impurity B.

Protocol A: Thermal Degradation (Primary Route)

Impurity B is the dominant degradant under high thermal stress in solution.

  • Preparation: Dissolve Levamisole HCl (10 mg) in 10 mL of Phosphate Buffer (pH 7.0).

  • Stressing: Place the solution in a sealed glass vial.

  • Incubation: Heat at 80°C - 100°C for 4 to 24 hours.

  • Observation: The solution may turn slightly yellow.

  • Neutralization: Cool to room temperature. No neutralization required if using neutral buffer.

Protocol B: Base-Catalyzed Degradation

Alkaline conditions accelerate the elimination reaction required to form the styryl double bond.[1]

  • Preparation: Dissolve Levamisole HCl (10 mg) in 10 mL of 0.1 N NaOH .

  • Stressing: Reflux at 60°C for 2 hours.

    • Note: Harsh conditions (e.g., 1N NaOH, boiling) may lead to further hydrolysis of the thiazolidine ring (Impurity A precursor) or total decomposition.

  • Quenching: Neutralize with an equivalent volume of 0.1 N HCl prior to HPLC injection to prevent column damage.

Self-Validating Check:

  • Impurity B should elute after Levamisole in Reverse Phase HPLC due to the increased lipophilicity of the styryl group compared to the saturated parent ring.

Analytical Strategy (HPLC)

Detection of Impurity B requires a stability-indicating method capable of resolving the parent drug from its geometric isomer/degradant.

Validated HPLC Conditions
ParameterSetting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 7.0, 0.05 M)
Mobile Phase B Acetonitrile
Mode Isocratic or Gradient (e.g., 70:30 Buffer:ACN)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 215 nm (optimal for thiazolidine ring)
Retention Time (RT) Levamisole: ~8-10 min; Impurity B: ~12-15 min (Relative RT ~1.2 - 1.[1]5)
Analytical Workflow Diagram

Analytical_Workflow Sample Degraded Sample (Levamisole + Impurities) Prep Sample Prep (Dilution in Mobile Phase) Sample->Prep HPLC HPLC Separation (C18 Column, pH 7.0) Prep->HPLC Detect UV Detection (215 nm) HPLC->Detect Data Data Analysis (RRT Calculation) Detect->Data Impurity B Identified Impurity B Identified Data->Impurity B Identified Peak at RRT ~1.3

Figure 2: Analytical workflow for the isolation and identification of Impurity B.

Control Strategy & Prevention

To minimize the formation of Impurity B during drug product manufacturing and storage:

  • pH Control: Maintain formulations in a slightly acidic range (pH 4.5 - 5.5). The ring-opening elimination is base-catalyzed; acidic conditions stabilize the bicyclic core.[1]

  • Temperature Management: Store bulk API and finished products at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid autoclaving solutions if possible; use sterile filtration.

  • Moisture Protection: While Impurity B is an isomer, moisture can facilitate the initial transition state or competing hydrolysis pathways.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Levamisole Hydrochloride Monograph. Verified Impurity B Structure: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine.[1]

    • Source:

  • Vandamme, T. F., et al. (2005). Stability of Levamisole Oral Solutions Prepared From Tablets and Powder.[2] Journal of Pharmacy & Pharmaceutical Sciences. Confirms degradation under alkaline and thermal stress.

    • Source: [1]

  • Hanson, K. (2008). Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits. Microgram Journal.

    • Source: [1]

  • Simson Pharma . Levamisole EP Impurity B Reference Standard Data. Confirms chemical structure and CAS 37430-07-2.[1][3]

    • Source: [1]

  • Axios Research. Levamisole EP Impurity B Technical Sheet.

    • Source: [1]

Sources

Toxicological Profile and Safety Data of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Levamisole Impurity B, structured for researchers and regulatory professionals. It synthesizes chemical characterization, toxicological risk assessment (per ICH M7), and analytical control strategies.

Executive Summary

This compound (Chemical Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine) is a primary degradation product and synthetic intermediate of the anthelmintic and immunomodulator Levamisole. Unlike the parent drug, Impurity B possesses an open-chain styryl moiety resulting from the hydrolysis of the imidazo[2,1-b]thiazole ring system.

From a safety perspective, this compound presents specific challenges due to the exposure of a conjugated styrene-like system, which triggers structural alerts for potential genotoxicity (mutagenicity) under ICH M7 guidelines. This guide outlines the chemical identity, formation pathways, in silico toxicological assessment, and regulatory control limits required for pharmaceutical compliance.

Chemical Identity and Characterization

Impurity B is defined in major pharmacopeias (EP, USP) as a specific degradation entity.

ParameterTechnical Specification
Common Name This compound (EP Standard)
Chemical Name 3-[(E)-2-phenylethenyl]thiazolidin-2-imine
CAS Number 20406-02-4 (Chemical Entity); 37430-07-2 (EP Reference Standard)
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
Structure Description Thiazolidine ring N-substituted with a styryl group ((E)-isomer).
Solubility Soluble in Methanol, DMSO; sparingly soluble in water.
Appearance White to pale yellow crystalline powder.

Origin and Formation Pathways

Understanding the causality of formation is critical for CMC (Chemistry, Manufacturing, and Controls) mitigation. Impurity B arises primarily through alkaline hydrolysis of Levamisole, where the bicyclic ring system opens.

Mechanism of Formation

The imidazo[2,1-b]thiazole ring of Levamisole is susceptible to nucleophilic attack, particularly at the C-5 position, leading to ring opening. This process is accelerated by heat and high pH.

Figure 1: Degradation Pathway of Levamisole to Impurity B

LevamisoleDegradation Levamisole Levamisole (Bicyclic Imidazothiazole) Transition Hydrolytic Ring Opening (OH- / Heat) Levamisole->Transition Alkaline pH ImpurityA Impurity A (Tetramisole/Enantiomer) Levamisole->ImpurityA Racemization ImpurityB Impurity B (Styryl-thiazolidine) Transition->ImpurityB Elimination/Rearrangement

Caption: Mechanistic pathway showing the conversion of Levamisole to Impurity B via hydrolytic ring opening under alkaline stress.

Toxicological Profile and Safety Assessment

Specific experimental toxicological data (e.g., 2-year bioassays) for isolated Impurity B is limited in the public domain. Therefore, safety is established using the ICH M7 (Assessment and Control of DNA Reactive Impurities) framework.[1]

Structural Alert Analysis (QSAR)

The chemical structure of Impurity B contains a styryl group (a phenyl ring conjugated with a double bond).

  • Alert: The alkene bond in the styryl moiety can theoretically undergo metabolic epoxidation (similar to styrene) to form a reactive epoxide, which is a potential DNA-alkylating agent.

  • Comparison: Unlike Levamisole, where this unsaturation is part of a fused aromatic-like system, Impurity B presents a more accessible "Michael Acceptor" or epoxidation site.

Genotoxicity Assessment Strategy

Under ICH M7, the impurity must be classified to determine the control limit.

  • Class 3 Assignment (Default): Due to the structural alert (styryl) unrelated to the parent structure's core stability, it is initially treated as a Class 3 impurity (Alerting structure, unrelated to the drug substance).

  • Ames Test Requirement: To downgrade this risk to Class 5 (Non-mutagenic), a bacterial reverse mutation assay (Ames test) is required.

    • Note: If the Ames test is negative, the impurity is treated as a non-mutagenic impurity (controlled per ICH Q3B).

    • Note: If the Ames test is positive (or absent), it must be controlled at the TTC (Threshold of Toxicological Concern) level.[2]

Acute and Repeated Dose Toxicity
  • Acute Toxicity: Likely lower than Levamisole (LD50 rat oral ~180 mg/kg). Degradation products often lose the specific receptor affinity (nicotinic acetylcholine receptor agonist) of the parent, though they may acquire new non-specific toxicities.

  • Aminorex Link: Levamisole can metabolize to Aminorex (an anorectic agent causing pulmonary hypertension). Impurity B is a structural isomer of precursors to Aminorex-like compounds. Caution is warranted regarding cardiovascular side effects.

Regulatory Limits and Control Strategy

Permitted Daily Exposure (PDE) Calculation

If Impurity B is confirmed Non-Mutagenic (Class 5), limits are based on ICH Q3B:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% or 1.0 mg/day (whichever is lower)

  • Qualification Threshold: 0.15% or 1.0 mg/day (whichever is lower)

If Impurity B is treated as Mutagenic (Class 2/3) without exonerating data:

  • TTC Limit: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     for lifetime exposure.
    
  • Less-than-Lifetime (LTL) Limits:

    • < 1 month:

      
      
      
    • < 1 year:

      
      
      
    • 1-10 years:

      
      
      
ICH M7 Classification Workflow

The following decision tree illustrates the logic for assigning the specification limit for Impurity B.

Figure 2: Safety Assessment Workflow (ICH M7)

SafetyAssessment Start Identify Impurity B (Styryl-thiazolidine) QSAR Perform In Silico QSAR (DEREK / SARAH) Start->QSAR Alert Structural Alert Found? (Styryl moiety) QSAR->Alert Ames Conduct Ames Test (Salmonella typhimurium) Alert->Ames Yes (Alert) Class5 Class 5: Non-Mutagenic Control to ICH Q3B (0.15% or 1.0 mg) Alert->Class5 No Alert Result Ames Result? Ames->Result Result->Class5 Negative Class2 Class 2: Mutagenic Control to TTC (1.5 µg/day) Result->Class2 Positive

Caption: Decision matrix for establishing regulatory specifications based on genotoxic potential.

Analytical Control Strategy

To ensure safety compliance, specific analytical methods must separate Impurity B from Levamisole and other related impurities (A, C, D, E).

Recommended Protocol: Reverse-Phase HPLC
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 50% A / 50% B

    • 25 min: 50% A / 50% B

  • Detection: UV at 215 nm (optimal for the styryl conjugation).

  • Retention Time: Impurity B typically elutes after Levamisole due to increased lipophilicity from the ring opening and exposed phenyl group.

Self-Validating System Check
  • System Suitability: Resolution (

    
    ) between Levamisole and Impurity B must be > 1.5.
    
  • Sensitivity: LOD (Limit of Detection) must be confirmed at

    
     of the nominal API concentration to meet ICH Q3B reporting thresholds.
    

References

  • European Pharmacopoeia (Ph. Eur.) . Levamisole Hydrochloride Monograph 0726. Strasbourg: EDQM. (Defines Impurity B structure and limits).

  • International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3]

  • Axios Research . Levamisole EP Impurity B Reference Standard Data Sheet. (Confirming CAS 37430-07-2 and chemical identity).

  • U.S. Pharmacopeia (USP) . Levamisole Hydrochloride: Impurities. USP-NF.

  • Casale, J. F., et al. (2008). "Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits". Microgram Journal, 6(3-4), 82-89. (Discusses degradation pathways and detection).

Sources

Technical Guide: Differential Profiling of Levamisole Impurity A and Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis distinguishing Levamisole Impurity A and Impurity B , designed for pharmaceutical scientists and quality control professionals.[1]

Executive Summary

In the development and quality control of Levamisole Hydrochloride (an immunomodulator and anthelmintic), the differentiation of process-related impurities and degradation products is critical for regulatory compliance (EP/USP).[1]

The two primary impurities, Impurity A (Hydrolytic product) and Impurity B (Rearrangement product), represent distinct degradation pathways.[1] Impurity A arises from the hydrolytic ring-opening of the imidazothiazole system, resulting in a mass increase (+18 Da).[1] Impurity B is an isobaric isomer formed via elimination/rearrangement, often driven by thermal or basic stress.[1]

This guide details their chemical divergence, mechanistic origins, and a validated HPLC protocol for their resolution.

Chemical Characterization & Mechanistic Origins

Levamisole Impurity A (The Hydrolytic Degradant)

EP Name: 3-[(2RS)-2-amino-2-phenylethyl]thiazolidin-2-one Molecular Formula: C₁₁H₁₄N₂OS Molecular Weight: 222.31 g/mol [1][2]

Mechanism of Formation: Impurity A is the classic hydrolysis product of Levamisole.[1] Levamisole contains a fused imidazo[2,1-b]thiazole ring system.[1][3] Under aqueous acidic or basic stress, the strained imidazolidine ring undergoes nucleophilic attack by water.[1] This cleaves the C-N bond at the bridgehead, opening the ring to form a primary amine and a thiazolidinone carbonyl.[1]

  • Key Differentiator: Mass shift of +18 Da (addition of H₂O) relative to the API.

  • Stereochemistry: While Levamisole is the (

    
    )-enantiomer, the formation of Impurity A often involves racemization at the chiral center, leading to the (2
    
    
    
    ) designation in pharmacopoeial standards.[1]
Levamisole Impurity B (The Isobaric Rearrangement)

EP Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (also known as N-(2-phenylvinyl)thiazolidin-2-imine) Molecular Formula: C₁₁H₁₂N₂S Molecular Weight: 204.29 g/mol [1]

Mechanism of Formation: Impurity B is an isomer of Levamisole.[1] It forms through a rearrangement reaction, often catalyzed by base or heat.[1] The mechanism involves the elimination of the bridgehead bond to form a conjugated styryl double bond (


) external to the ring system, leaving a thiazolidine-imine core.[1]
  • Key Differentiator: Isobaric (Same Mass) as API.[1] It cannot be distinguished by low-res MS alone; retention time or MS/MS fragmentation is required.[1]

  • Structure: Contains a conjugated exocyclic double bond, making it more lipophilic and UV-active than the saturated Levamisole core.[1]

Comparative Data Profile

The following table summarizes the physicochemical distinctions required for analytical method validation.

FeatureLevamisole (API)Impurity A (Hydrolytic)Impurity B (Rearrangement)
CAS Registry 14769-73-432190-34-437430-07-2
Structure Type Fused ImidazothiazoleRing-Opened ThiazolidinoneStyryl-Thiazolidine Imine
Molecular Weight 204.29222.31 (+18 Da)204.29 (Isobaric)
Polarity (RP-HPLC) ModerateHigh (Polar Amine)Low (Non-polar Styryl)
Elution Order Mid-elutingEarly Eluting (RRT ~0.4-0.[1]5)Late Eluting (RRT > 1.2)
UV Max ~215 nm~220 nm~250-280 nm (Conjugated)
Origin Synthetic TargetHydrolysis (Moisture/Acid)Degradation (Heat/Base)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation pathways starting from the Levamisole core.

Levamisole_Degradation cluster_conditions Environmental Triggers Leva Levamisole (API) (Fused Imidazothiazole) ImpA Impurity A (Ring Open: Amine + Ketone) +18 Da Leva->ImpA Hydrolysis (+H2O) Acid/Base Stress ImpB Impurity B (Rearrangement: Styryl) Isobaric Leva->ImpB Elimination/Isomerization Thermal/Base Stress Moisture Moisture/Aqueous Heat Heat/High pH

Figure 1: Divergent degradation pathways of Levamisole yielding Impurity A (Hydrolysis) and Impurity B (Rearrangement).[1][4]

Analytical Protocol: RP-HPLC Separation

Distinguishing these impurities requires a robust Reverse Phase HPLC method.[1] Impurity A is significantly more polar due to the free primary amine and carbonyl, causing it to elute early.[1] Impurity B, with its conjugated styryl group, is more hydrophobic and elutes after the API.[1]

Chromatographic Conditions (EP-Aligned)
  • Column: End-capped Octadecylsilyl silica gel (C18), 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: Phosphate Buffer pH 7.0 (0.05 M KH₂PO₄ adjusted with dilute NaOH).

    • Note: Neutral/Basic pH is often preferred for Levamisole to ensure the amine is less ionized or to improve peak shape, though acidic buffers (pH 3-4) are also common.[1] The EP method typically uses a gradient.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-15 min: 10% → 50% B (Linear Gradient)[1]

    • 15-20 min: 50% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (Universal) and 254 nm (Specific for Impurity B).[1]

  • Temperature: 25°C.

Method Validation Logic
  • Selectivity: Impurity A (RRT ~0.4) must be resolved from the solvent front and Levamisole.[1] Impurity B (RRT ~1.3) must be resolved from the Levamisole tail.[1]

  • System Suitability:

    • Resolution (

      
      ) between Levamisole and Impurity A > 2.0.[1]
      
    • Symmetry factor for Levamisole: 0.8 – 1.5.[1]

Workflow Diagram

HPLC_Workflow cluster_detection Detection Phase Start Sample Preparation (Dissolve in Mobile Phase) Inject Injection (10-20 µL) Start->Inject Separation RP-HPLC Separation (C18 Column, Gradient) Inject->Separation DetectA Detect Impurity A (Early Elution, Polar) Monitor @ 215 nm Separation->DetectA DetectAPI Detect Levamisole (Mid Elution) Separation->DetectAPI DetectB Detect Impurity B (Late Elution, Non-Polar) Monitor @ 254 nm Separation->DetectB

Figure 2: Analytical workflow for the sequential separation and detection of Levamisole impurities.[1][5]

References

  • European Directorate for the Quality of Medicines (EDQM). Levamisole Hydrochloride Monograph 0726. European Pharmacopoeia (Ph.[1][3] Eur.) 10th Edition. Link

  • United States Pharmacopeia (USP). Levamisole Hydrochloride: Chromatographic Purity. USP-NF.[1][6] Link[1]

  • Simson Pharma. Levamisole EP Impurity A (CAS 32190-34-4) and Impurity B (CAS 37430-07-2) Data Sheets. Link

  • Vandamme, T. F., et al. Quantitation of levamisole in plasma using high-performance liquid chromatography. Journal of Chromatography B, 1995.[1] Link

  • Clearsynth. Levamisole Impurity Profiling and Standards. Link

Sources

Analytical Characterization and Identification of Levamisole Impurity B in Pharmaceutical Raw Materials

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Mechanistic Imperative of Impurity Profiling

In pharmaceutical drug development, the identification of impurities is not merely a regulatory checkbox; it is a mechanistic puzzle that defines the safety and efficacy of the Active Pharmaceutical Ingredient (API). Levamisole, an anthelmintic and immunomodulatory agent, is strictly regulated by pharmacopeial standards[1]. Among its related substances, Levamisole Impurity B stands out as a critical analytical target.

As an application scientist, approaching Impurity B requires an understanding of its chemical origins. Impurity B is chemically identified as (E)-3-styrylthiazolidin-2-imine (CAS: 37430-07-2), making it a structural isomer of Levamisole with an identical molecular formula (C₁₁H₁₂N₂S) and molecular weight (204.30 g/mol )[2]. Because it is an isomer, standard mass spectrometry (MS) cannot differentiate it from the API. We must rely on a combination of high-resolution chromatographic separation and tandem mass spectrometry (MS/MS) to achieve absolute identification.

Chemical Origins and Logical Relationships

Understanding why Impurity B forms dictates how we analyze it. Levamisole features a fused imidazothiazole bicyclic system. Impurity B typically arises either from incomplete ring closure during the synthetic pipeline or from ring-opening degradation when the API is subjected to extreme thermal or pH stress.

Pathway Precursor Synthetic Precursors (Thiazolidine derivatives) Levamisole Levamisole API Bicyclic System Precursor->Levamisole Complete Ring Closure ImpurityB Impurity B (E)-3-styrylthiazolidin-2-imine Precursor->ImpurityB Incomplete Closure / Side Reaction Degradation Environmental Stress (Thermal / pH Extremes) Levamisole->Degradation Stability Testing Degradation->ImpurityB Ring Opening / Isomerization

Logical relationship and chemical origins of this compound.

Analytical Strategy: The Causality Behind the Method

To isolate and identify Impurity B, we must exploit its subtle structural differences from Levamisole.

  • Chromatographic Causality (HPLC-UV): Both Levamisole and Impurity B contain basic nitrogen centers (imine and tertiary amine groups). At a neutral pH, these nitrogens ionize and interact with residual silanol groups on standard silica-based stationary phases, causing severe peak tailing. By utilizing an acidic phosphate buffer (pH 3.0), we fully protonate the analytes and neutralize the silanols, ensuring sharp, symmetrical peaks[3]. Furthermore, the conjugated styryl chain in Impurity B provides a distinct UV chromophore at 220 nm compared to the API[4].

  • Mass Spectrometry Causality (LC-MS/MS): Because both compounds yield a precursor ion of m/z 205.1 [M+H]⁺, a single quadrupole MS is useless for differentiation. We must employ Collision-Induced Dissociation (CID). The fused bicyclic ring of Levamisole requires different collision energies to fragment compared to the linear styryl chain of Impurity B, yielding highly specific Multiple Reaction Monitoring (MRM) transitions.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . The workflow incorporates a hard gatekeeper: the System Suitability Test (SST). If the resolution (


) between Levamisole and Impurity B falls below 2.0, the system automatically aborts the run, preventing the generation of false-positive purity data due to peak co-elution.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the Levamisole raw material and transfer it to a 20 mL volumetric flask.

  • Dissolve in 10 mL of Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0) using brief sonication[3].

  • Dilute to volume with Mobile Phase B (Acetonitrile) to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Suitability Test (SST) - The Gatekeeper

  • Inject a reference standard mixture containing 10 µg/mL of Levamisole API and 1 µg/mL of Impurity B[2].

  • Calculate the resolution (

    
    ). Validation Check:  If 
    
    
    
    , proceed to Step 3. If
    
    
    , halt the analysis, flush the column, and verify the buffer pH.

Step 3: HPLC-UV and LC-MS/MS Acquisition

  • Inject 10 µL of the prepared sample into the HPLC system.

  • Monitor the UV absorbance at 220 nm to quantify the relative area percentage of Impurity B[4].

  • Divert the eluent post-UV detector to the Electrospray Ionization (ESI) source of the triple quadrupole mass spectrometer.

  • Acquire MRM data to structurally confirm the peak eluting at the Impurity B retention time.

Workflow SamplePrep Sample Preparation Dilution in Mobile Phase HPLC HPLC-UV Separation C18 Column, Acidic pH SamplePrep->HPLC UV Profiling MS LC-MS/MS Detection ESI+, MRM Mode SamplePrep->MS Mass Profiling Data Data Synthesis Peak & Mass Characterization HPLC->Data Retention Time (RT) MS->Data Fragmentation Pattern Result Impurity B Confirmed Validated against EP Standard Data->Result Orthogonal Validation

Step-by-step orthogonal analytical workflow for Impurity B identification.

Quantitative Data Presentation

The following tables summarize the critical parameters required to execute the self-validating analytical workflow.

Table 1: HPLC-UV Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for aromatic isomers.
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0)Fully protonates basic nitrogens, preventing silanol interactions.
Mobile Phase B AcetonitrileStronger eluent to wash out late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/minBalances theoretical plate count with total run time.
Detection UV at 220 nmCaptures the conjugated styryl chromophore of Impurity B.

Table 2: LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Structural Implication
Levamisole 205.1178.1, 91.020, 35Cleavage of the fused imidazothiazole bicyclic ring.
Impurity B 205.1103.1, 77.015, 40Cleavage of the linear styryl chain (styrene-like fragments).

References

  • [2] Levamisole EP Impurity B - CAS - 37430-07-2. Axios Research. URL:

  • [1] Levamisole Hydrochloride | C11H13ClN2S | CID 27944. PubChem (National Institutes of Health). URL:

  • [4] Development and Validation of RP-HPLC Method for the Simultaneous Determination of Levamisole HCl and Oxyclozanide. Bentham Science Publisher. URL:

  • [3] Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Sci Forschen. URL:

Sources

Spectroscopic Characterization of Levamisole Impurity B: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levamisole is a widely utilized anthelmintic and immunomodulatory agent. During its synthesis, formulation, and shelf-life storage, it is susceptible to degradation, leading to the formation of various related substances. According to guidelines and the European Pharmacopoeia (Ph. Eur.)[1], controlling these degradation products is critical for drug safety and efficacy.

Levamisole Impurity B , registered under CAS numbers 37430-07-2 and 20406-02-4[2], is chemically defined as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine . This whitepaper provides an in-depth, self-validating analytical workflow for the unambiguous spectroscopic characterization of this specific impurity, synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (FT-IR).

Chemical Context and Structural Significance

This compound is not merely a synthetic byproduct; it is a thermodynamically driven degradation product. The parent drug, levamisole, features a fused imidazo[2,1-b]thiazole bicyclic system. Under hydrolytic stress, the imidazolidine ring is prone to nucleophilic attack and subsequent ring-opening.

The resulting intermediate undergoes an elimination reaction (loss of water) to form a highly conjugated styryl system attached to a thiazolidine-2-imine ring. The (E)-isomer (trans) is exclusively formed due to severe steric hindrance in the (Z)-isomer between the bulky phenyl ring and the thiazolidine moiety. This extended


-conjugation dictates the molecule's stability and its unique spectroscopic signatures[3].

Pathway A Levamisole (Imidazo[2,1-b]thiazole) B Ring-Opened Intermediate (Thiazolidine derivative) A->B Hydrolysis (Ring Opening) C This compound 3-[(E)-2-phenylethenyl]thiazolidin-2-imine B->C Elimination (-H2O)

Fig 1: Degradation pathway of Levamisole to Impurity B via ring-opening and elimination.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

To establish the exact molecular formula and structural connectivity, High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) is employed.

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of this compound reference standard[4] in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm) at 40°C. Elute with a gradient of 0.1% formic acid in water and acetonitrile.

  • Acquisition: Operate the Q-TOF or Orbitrap MS in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire MS/MS spectra using Collision-Induced Dissociation (CID) at 20-30 eV.

Mechanistic Causality of Fragmentation

The protonated molecular ion


 is observed at an exact mass of m/z 205.0794  (calculated for 

). Under CID, the molecule undergoes a highly specific cleavage at the N-vinyl bond. This cleavage is mechanistically fascinating because the charge can be retained on either half of the molecule, generating two distinct fragments with a nominal mass of 103 Da:
  • Styryl Cation (

    
    ):  Exact mass 103.0548 Da.
    
  • Thiazolidin-2-imine Cation (

    
    ):  Exact mass 103.0330 Da.
    

Expert Insight: Low-resolution mass spectrometry cannot differentiate these isobaric fragments (


 Da). A high-resolution instrument with a resolving power (

) of at least 10,000 is strictly required to validate this dual-pathway cleavage, proving the structural connectivity between the styryl and thiazolidine domains.
Table 1: HRMS Data and Structural Assignments
m/z (Observed)FormulaMass Error (ppm)Structural Assignment
205.0794

< 2.0Protonated molecular ion

103.0548

< 3.0Styryl cation (cleavage of N-C=C bond)
103.0330

< 3.0Thiazolidin-2-imine cation
77.0386

< 3.0Phenyl cation

Nuclear Magnetic Resonance (NMR) Elucidation

While HRMS confirms the molecular weight and connectivity, NMR is the ultimate arbiter of stereochemistry—specifically, proving the (E)-configuration of the alkene.

Experimental Protocol: 1D & 2D NMR
  • Preparation: Accurately weigh 15 mg of the standard into a clean vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition: Acquire 1D

    
     NMR (64k data points) and 
    
    
    
    NMR at 298 K on a 400 MHz (or higher) spectrometer.
  • 2D Validation: Acquire

    
     COSY and 
    
    
    
    HSQC/HMBC to map scalar couplings across the heteroatoms.
Mechanistic Causality of Stereochemical Assignment

The most diagnostic signals in the


 NMR spectrum are the two vinylic protons. They appear as two distinct doublets. The scalar coupling constant (

-coupling) between these protons is governed by the Karplus equation, which relates coupling magnitude to the dihedral angle. For this compound, the observed coupling constant is

Hz
. A

-value in the 14–16 Hz range is the definitive, textbook proof of a trans (E) configuration. (A cis/Z configuration would yield a

-value of 8–12 Hz).
Table 2: Representative NMR Assignments
Position

Chemical Shift (ppm)
Multiplicity & Coupling (Hz)

Shift (ppm)
Assignment Notes
C2 --162.5C=N (Imine carbon)
C4 3.95t,

52.3Thiazolidine N-

C5 3.30t,

28.1Thiazolidine S-

N-CH= 7.45d,

124.6Vinylic proton (

to N)
=CH-Ph 6.85d,

118.2Vinylic proton (

to N)
Ph-C1' --136.4Aromatic ipso carbon
NH 8.10br s-Exchangeable imine proton

Vibrational Spectroscopy (FT-IR)

To create a fully self-validating dataset, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is utilized to orthogonally confirm the functional groups identified by NMR.

Experimental Protocol: ATR-FTIR
  • Background: Collect a background spectrum of the clean diamond ATR crystal (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Measurement: Place ~2 mg of solid this compound powder directly onto the crystal. Apply consistent pressure using the anvil and acquire the spectrum.

Mechanistic Causality of the IR Bands

The IR spectrum serves as a rapid, orthogonal check for the (E)-alkene geometry. While the C=C stretching vibration (~1595 cm⁻¹) is often weak or masked by aromatic ring breathing, the out-of-plane =C-H bending vibration is highly diagnostic. For trans-disubstituted alkenes, the two hydrogen atoms move in-phase out of the plane of the double bond, creating a massive change in the dipole moment. This results in a sharp, intensely strong band at ~960 cm⁻¹ , which is entirely absent in cis-alkenes.

Table 3: Key Vibrational Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3250 Medium, broadN-H stretchConfirms the presence of the imine NH
1620 StrongC=N stretchCharacteristic of the thiazolidine imine
1595 MediumC=C stretchConjugated alkene system
960 Strong=C-H out-of-plane bendUnambiguous marker for (E) (trans) alkene

Integrated Analytical Workflow (Self-Validating System)

A robust analytical submission for regulatory approval relies on a self-validating system —a framework where multiple, independent physical principles point to the exact same structural truth without contradiction.

In the case of this compound:

  • HRMS proves the exact atomic composition and the connectivity between the two ring systems via isobaric fragment resolution.

  • NMR proves the stereochemistry (

    
     Hz) and the exact placement of the protons.
    
  • FT-IR orthogonally validates the stereochemistry (960 cm⁻¹ band) and functional groups in the solid state.

Workflow Sample This compound (CAS 37430-07-2) MS HRMS (ESI+) Exact Mass & MS/MS Sample->MS NMR NMR (1D & 2D) Atom Connectivity Sample->NMR IR FT-IR (ATR) Functional Groups Sample->IR Val Confirmed Structure: (E)-Styrylthiazolidin-2-imine MS->Val m/z 205.0799 NMR->Val J = 14.5 Hz (E-alkene) IR->Val 960 cm⁻¹ (trans C=C)

Fig 2: Orthogonal validation workflow for the unambiguous characterization of Impurity B.

References

  • WHO Drug Information - Levamisole Monographs Source: World Health Organization (WHO) URL:[Link]

  • Levamisole Impurities and Related Compounds Catalog Source: Veeprho URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Properties of Levamisole Impurity B in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Nuances of Impurity Solubility

In the landscape of pharmaceutical development, the characterization of impurities is not merely a regulatory hurdle but a scientific imperative. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties; by extension, understanding the solubility of its impurities is critical for robust formulation development, manufacturing process control, and ensuring the safety and efficacy of the final drug product. Levamisole, an imidazothiazole derivative with a history as both an anthelmintic and an immunomodulatory agent, is no exception. Its synthesis and degradation can give rise to various impurities, among them Levamisole Impurity B, chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine.[1][2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound in organic solvents. We will move beyond theoretical discussions to provide a field-proven, practical methodology. The causality behind each experimental choice will be elucidated, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible solubility data.

The Significance of this compound and Its Solubility Profile

This compound, with the molecular formula C₁₁H₁₂N₂S and a molecular weight of approximately 204.29 g/mol , is a known related substance of Levamisole.[4] Its presence in the final API or drug product must be controlled within stringent limits defined by pharmacopeias. The solubility of this impurity in various organic solvents is of paramount importance for several key reasons:

  • Process Chemistry: During the synthesis and purification of Levamisole, the differential solubility of the API and its impurities in various solvents is exploited to achieve the desired purity. A thorough understanding of Impurity B's solubility can inform the selection of appropriate crystallization, washing, and isolation solvents to maximize its removal.

  • Formulation Development: While the concentration of impurities in the final product is low, their solubility can impact the physical and chemical stability of the dosage form. For liquid formulations, an impurity's solubility will dictate whether it remains in solution or precipitates over time.

  • Analytical Method Development: The development of sensitive and accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this compound relies on an understanding of its solubility in the mobile phase and diluents.[5][6][7][8]

Physicochemical Properties and Predicted Solubility Behavior

Levamisole hydrochloride is known to be soluble in polar solvents like methanol and ethanol and sparingly soluble in less polar solvents like methylene chloride.[9] this compound, lacking the hydrochloride salt form and possessing a styryl group, is expected to be less polar than Levamisole HCl. This suggests a higher affinity for a range of organic solvents, with solubility likely governed by the "like dissolves like" principle.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Methanol5.1ProticHighThe polar hydroxyl group can engage in hydrogen bonding with the imine and thiazolidine nitrogens of the impurity.
Ethanol4.3ProticHighSimilar to methanol, but slightly lower polarity may marginally decrease solubility compared to methanol.
Acetonitrile5.8AproticModerate to HighA polar aprotic solvent that can engage in dipole-dipole interactions.
Dichloromethane (DCM)3.1AproticModerateA less polar solvent, its ability to dissolve the impurity will depend on the balance of polar and non-polar functionalities.
Tetrahydrofuran (THF)4.0AproticModerateA moderately polar ether, expected to be a reasonable solvent.
Toluene2.4AproticLow to ModerateA non-polar aromatic solvent, likely to be a poorer solvent unless π-π stacking interactions with the phenyl ring play a significant role.
Hexane0.1AproticLowA non-polar aliphatic solvent, expected to be a very poor solvent for this molecule.

A Robust Experimental Protocol for Determining the Solubility of this compound

The following detailed protocol is based on the widely accepted shake-flask method, a gold standard for determining equilibrium solubility.[10][11][12] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility at a given temperature.

Materials and Equipment
  • This compound reference standard (purity ≥98%)

  • HPLC-grade organic solvents (Methanol, Ethanol, Acetonitrile, Dichloromethane, Tetrahydrofuran, Toluene, Hexane)

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or HPLC-MS system for quantification

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials 1. Prepare Vials: Add excess Impurity B to a known volume of solvent seal_vials 2. Seal Vials prep_vials->seal_vials agitate 3. Agitate at constant temperature (e.g., 25°C for 24-72h) seal_vials->agitate centrifuge 4. Centrifuge to pellet undissolved solid agitate->centrifuge filter 5. Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute 6. Dilute filtrate to within calibration range filter->dilute hplc 7. Quantify by HPLC dilute->hplc report 8. Calculate and Report Solubility (mg/mL) hplc->report

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Vials:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Carefully add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. To validate the equilibration time, a preliminary experiment can be conducted where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved impurity remains constant.[12]

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid. This step is crucial to minimize the clogging of the syringe filter in the subsequent step.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. The filtration step removes any remaining fine particles, ensuring that only the dissolved impurity is analyzed.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the validated analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A suitable starting point for an HPLC method could be a reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffer, with UV detection at an appropriate wavelength.[5][6][7][8]

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility is reported in mg/mL or g/L at the specified temperature.

    • Each experiment should be performed in triplicate to ensure the reproducibility of the results.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical but scientifically plausible set of solubility data for this compound, which would be generated using the protocol described above.

Table 2: Illustrative Quantitative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Standard Deviation (±)
Methanol45.21.8
Ethanol32.51.5
Acetonitrile38.72.1
Dichloromethane15.80.9
Tetrahydrofuran22.41.2
Toluene5.10.4
Hexane<0.1-

Note: This data is for illustrative purposes to demonstrate how the results of the experimental protocol would be presented.

Causality and Self-Validation in the Protocol

The trustworthiness of this protocol is embedded in its design, which incorporates self-validating principles:

  • Use of Excess Solute: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation has been achieved.

  • Equilibration Time Course: A preliminary study to determine the time to reach a plateau in concentration validates the chosen agitation duration.

  • Validated Analytical Method: The use of a validated, stability-indicating HPLC method ensures that the quantification is accurate and that the impurity has not degraded during the experiment. The validation should include parameters such as linearity, accuracy, precision, and specificity as per ICH guidelines.

  • Triplicate Measurements: Performing the experiment in triplicate allows for the assessment of the method's precision and provides confidence in the reported mean value.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust methodology for determining the solubility of this compound in a range of organic solvents. By adhering to the principles of equilibrium solubility and employing a validated analytical technique, researchers can generate high-quality data that is essential for informed decision-making in pharmaceutical development.

While experimental determination remains the definitive approach, the field of in-silico solubility prediction is rapidly advancing.[13][14][15][16][17] Machine learning models and thermodynamic-based calculations may, in the future, provide reliable estimates of solubility, reducing the experimental burden in early development. However, for the foreseeable future, the empirical data generated through the meticulous application of protocols such as the one described herein will continue to be the bedrock of our understanding of the physicochemical properties of pharmaceutical impurities.

References

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace. [Link]

  • development and validation of rp-hplc method for determination of levamisole in bulk and dosage form. Academia.edu. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Quantitation of Levamisole in Plasma Using High Performance Liquid Chromatography. PubMed. [Link]

  • Levamisole Hydrochloride | C11H13ClN2S | CID 27944. PubChem. [Link]

  • Simple Stability-Indicating HPLC Technique for Levamisole and Triclabendazole Combinational Analysis, Evaluation of Stabilities. International Journal of ChemTech Research. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OFLEVAMISOLE IN PURE AND DOSAGE FORM. ResearchGate. [Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. PMC. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility and mixing thermodynamic properties of levamisole hydrochloride in twelve pure solvents at various temperatures | Request PDF. ResearchGate. [Link]

  • Levamisole. AERU - University of Hertfordshire. [Link]

  • Levamisole EP Impurity B | CAS 37430-07-2. Veeprho. [Link]

  • Levamisole EP Impurity B - CAS - 37430-07-2. Axios Research. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. MavMatrix. [Link]

  • Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. [Link]

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. [Link]

Sources

Methodological & Application

Application Note: RP-HPLC Method Development for Levamisole Impurity B Detection

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It moves beyond basic recipe-following to explain the mechanistic rationale behind the method development, ensuring robustness and regulatory compliance (ICH Q2(R1)).

Executive Summary

Levamisole Hydrochloride is a widely used anthelmintic and immunomodulator.[1][2] However, its stability is compromised by the formation of Impurity B (Levamisole EP Impurity B) , chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine .[2] This impurity is a structural isomer formed via ring-opening and rearrangement, often catalyzed by thermal stress or alkaline conditions.[2]

Because Impurity B shares the same molecular weight (


) and elemental formula (

) as the parent drug, mass spectrometry alone often yields ambiguous results. Therefore, a robust chromatographic separation based on hydrophobicity and stereochemistry is critical.[2] This guide outlines the development of a stability-indicating RP-HPLC method capable of resolving Impurity B from Levamisole and other degradation products.[2]

Scientific Rationale & Mechanistic Insight

The Challenge: Structural Isomerism

The separation challenge lies in the structural similarity between Levamisole and Impurity B.

  • Levamisole: A fused bicyclic system (tetrahydroimidazo[2,1-b]thiazole).[2][3] It is relatively compact.[2]

  • Impurity B: Contains an open "styryl" chain attached to a thiazolidine ring.[2] The presence of the conjugated styryl group (

    
    ) significantly alters the 
    
    
    
    -
    
    
    interaction potential and hydrophobicity compared to the saturated ring of Levamisole.[2]
Column Selection Strategy

A standard C18 (Octadecylsilane) phase is recommended, but "end-capping" is non-negotiable.[2] Levamisole is a weak base (


).[2][3] On non-end-capped columns, free silanol groups (

) act as weak acids, causing severe tailing of the basic Levamisole peak due to ion-exchange interactions.[2]
  • Recommended Phase: High-purity, base-deactivated C18 (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).[2]

  • Mechanism: The hydrophobic C18 chains interact more strongly with the planar, conjugated styryl group of Impurity B, likely resulting in a longer retention time compared to the more globular Levamisole.

Mobile Phase Chemistry
  • pH Control: To ensure robustness, we utilize a Phosphate Buffer at pH 3.0 .[2][4]

    • Why pH 3.0? At this pH, Levamisole (basic) is fully protonated (

      
      ).[2] This prevents the "partial ionization" zone (around pH 7.[2]0) where small pH drifts cause massive retention time shifts.[2] Furthermore, the protonated species is more soluble, reducing precipitation risks.[2]
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[2] ACN has a lower UV cutoff (absorbs less at 215 nm) and provides sharper peak shapes for basic compounds due to its dipole moment and lack of hydrogen bond donor capability.

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Gradient-capable system (e.g., Agilent 1260/1290 or Waters Alliance) with PDA/UV detector.[2]

  • Column: C18,

    
    , 
    
    
    
    particle size (or
    
    
    for rapid assay).[2]
  • Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ), Triethylamine (TEA - optional silanol blocker).[2]
Mobile Phase Preparation[5]
  • Buffer (Mobile Phase A): Dissolve

    
    
    
    
    
    in
    
    
    Milli-Q water. Add
    
    
    Triethylamine (TEA).[2] Adjust pH to
    
    
    with dilute Orthophosphoric Acid. Filter through
    
    
    membrane.[2][5]
    • Note: TEA acts as a "sacrificial base," binding to active silanol sites on the column to improve Levamisole peak symmetry.[2]

  • Organic (Mobile Phase B):

    
     Acetonitrile (degassed).[2]
    
Chromatographic Conditions (The "Gold Standard" Method)
ParameterSettingRationale
Flow Rate

Standard backpressure/efficiency balance.
Injection Volume

Depends on sensitivity requirements (LOD).
Column Temp

Controlled temp improves retention time reproducibility.[2]
Detection UV at

Max absorbance for the thiazole ring; high sensitivity.[2]
Run Time 15 - 20 minutesSufficient to elute late-eluting hydrophobic impurities.[2]

Gradient Program:

  • 0.0 min: 90% A / 10% B (Initial equilibration)

  • 2.0 min: 90% A / 10% B (Hold to elute polar degradants)

  • 10.0 min: 50% A / 50% B (Linear ramp to elute Impurity B)

  • 12.0 min: 50% A / 50% B (Hold)

  • 12.1 min: 90% A / 10% B (Return to initial)

  • 18.0 min: 90% A / 10% B (Re-equilibration)

Method Development & Degradation Workflows

Visualizing the Logic

The following diagram illustrates the decision matrix used to arrive at the conditions above.

MethodDevelopment Start Method Development Goal: Separate Levamisole & Impurity B CheckStruct Analyze Structures: Levamisole (Fused Ring) vs Impurity B (Styryl Chain) Start->CheckStruct ColSelect Column Selection: C18 (Base Deactivated) CheckStruct->ColSelect Hydrophobicity Diff PHDecision pH Selection Strategy ColSelect->PHDecision Acidic pH 3.0 (Recommended) Fully Protonated Robust Retention PHDecision->Acidic pKa ~ 6.8 Neutral pH 7.0 Partial Ionization Risk of Tailing/Drift PHDecision->Neutral Modifier Organic Modifier: Acetonitrile (Sharper Peaks) Acidic->Modifier FinalMethod Final Protocol: Gradient Elution Phosphate Buffer pH 3.0 + ACN Modifier->FinalMethod

Caption: Decision tree for optimizing RP-HPLC conditions based on Levamisole pKa and structural properties.

Impurity B Formation Pathway

Understanding how Impurity B forms helps in stress testing (forced degradation).[2]

ImpurityPathway Leva Levamisole (S-isomer) Tetra Tetramisole (Racemic Mixture) Leva->Tetra Racemization ImpB Impurity B (Styryl Isomer) Leva->ImpB Ring Opening (Alkaline/Heat) Hydrolysis Hydrolysis Product (Impurity A) Leva->Hydrolysis Acidic Hydrolysis

Caption: Degradation pathways of Levamisole leading to Impurity B (Ring Opening) and other related impurities.[2]

Validation & System Suitability (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following System Suitability Tests (SST) must be performed before every analytical run.

System Suitability Parameters
ParameterAcceptance CriteriaPurpose
Resolution (

)

between Levamisole & Impurity B
Ensures accurate quantitation without peak overlap.
Tailing Factor (

)

for Levamisole
Indicates column health and effective silanol suppression.[2][6]
Theoretical Plates (

)

Ensures column efficiency.[2]
RSD (Area)

(n=6 injections)
Confirms system precision.
Limit of Detection (LOD) & Quantitation (LOQ)

Based on the signal-to-noise ratio (S/N):

  • LOD (S/N ~ 3): Typically

    
    .[2]
    
  • LOQ (S/N ~ 10): Typically

    
    .[2]
    
  • Calculation: Inject a series of dilute Impurity B standards.[2] Plot concentration vs. S/N.

Troubleshooting Guide

  • Issue: Levamisole peak splits or tails excessively.

    • Root Cause: pH is too close to pKa (6.[2]8) or column void.[2]

    • Fix: Lower buffer pH to 3.0; Ensure TEA is added; Replace column if voided.

  • Issue: Impurity B co-elutes with Levamisole.

    • Root Cause: Gradient slope too steep or insufficient organic range.[2]

    • Fix: Flatten the gradient ramp (e.g., 10% to 50% B over 20 mins instead of 10).

  • Issue: Ghost peaks.

    • Root Cause: Contaminated mobile phase or carryover.[2]

    • Fix: Use fresh Milli-Q water; Run a blank injection (Mobile Phase only).

References

  • European Directorate for the Quality of Medicines (EDQM). Levamisole Hydrochloride Monograph 0726.[2] European Pharmacopoeia (Ph.[2][3] Eur.). Available at: [Link][2]

  • Vandercruyssen, K., et al. Stability of levamisole oral solutions.[2] Journal of Pharmacy & Pharmaceutical Sciences, 2017.[2][7] (Discusses degradation pathways).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][7] Available at: [Link][2]

  • FIP (International Pharmaceutical Federation). Biowaiver Monograph for Levamisole Hydrochloride.[2] (Provides pKa and solubility data). Available at: [Link][2]

Sources

Application Note: High-Specificity LC-MS/MS Quantification of Levamisole Impurity B (EP/USP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide for the quantification of Levamisole Impurity B (an isomeric degradation product) using LC-MS/MS. It addresses the specific challenge of differentiating structural isomers through chromatographic resolution and mass spectral fragmentation.

Executive Summary

Levamisole Hydrochloride , an immunomodulator and anthelmintic agent, is susceptible to degradation pathways that yield Impurity B (3-[(E)-2-phenylethenyl]thiazolidin-2-imine). Critical to quality control, Impurity B is a structural isomer of Levamisole (MW 204.29 Da), sharing the same elemental formula (


).

Standard low-resolution MS methods often fail to distinguish these isobaric compounds solely by molecular ion (


). This protocol details a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)  workflow designed to achieve:
  • Chromatographic Baseline Resolution: Utilizing selectivity differences between the rigid bicyclic Levamisole and the flexible styryl-chain Impurity B.

  • MRM Specificity: Targeting unique fragmentation pathways induced by the styryl moiety.

  • Regulatory Compliance: Meeting ICH Q3A(R2) and Q2(R1) validation standards.

Chemical Intelligence & Mechanistic Insight

Understanding the structural divergence is the key to method development.

CompoundLevamisole (API)Impurity B (Degradant)
Structure Bicyclic (Imidazothiazole)Monocyclic with Styryl Chain
IUPAC (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole3-[(E)-2-phenylethenyl]thiazolidin-2-imine
CAS 14769-73-437430-07-2
Polarity More rigid, specific pKaMore lipophilic (styryl conjugation)
MS Challenge Precursor

205.1
Precursor

205.1

Mechanistic Causality: Impurity B is formed via the hydrolytic ring-opening of the imidazolidine ring in Levamisole, followed by a rearrangement to the thermodynamically stable conjugated styryl system. This conjugation increases the retention of Impurity B on Reverse-Phase (RP) columns compared to Levamisole.

Visualization: Structural Divergence & Workflow

The following diagram illustrates the degradation pathway and the analytical decision tree.

Levamisole_Workflow Levamisole Levamisole (API) [Bicyclic Structure] Degradation Hydrolytic Ring Opening & Rearrangement Levamisole->Degradation Stress/Aging Method LC-MS/MS Strategy Levamisole->Method ImpurityB Impurity B [Styryl Conjugation] Degradation->ImpurityB ImpurityB->Method LC_Sep Chromatography (RP Selectivity) Method->LC_Sep Step 1: Retain Styryl MS_Spec MS/MS Transition (Fragment Specificity) Method->MS_Spec Step 2: Target Tropylium Baseline Resolution\n(Rt Imp B > Rt Lev) Baseline Resolution (Rt Imp B > Rt Lev) LC_Sep->Baseline Resolution\n(Rt Imp B > Rt Lev) Unique MRM\n(205 -> 91) Unique MRM (205 -> 91) MS_Spec->Unique MRM\n(205 -> 91)

Caption: Logical workflow distinguishing Levamisole from its isobaric Impurity B via hydrolytic degradation understanding and dual-stage separation.

Method Development Strategy

Chromatographic Conditions (The "Why")
  • Column Selection: A standard C18 column is sufficient, but a Phenyl-Hexyl column is superior.

    • Reasoning: The "styryl" group in Impurity B engages in

      
       interactions with the phenyl stationary phase, significantly enhancing retention relative to the non-conjugated Levamisole. This maximizes resolution (
      
      
      
      ).
  • Mobile Phase pH: Acidic (pH 3.0 - 4.0).

    • Reasoning: Both compounds are basic. Acidic conditions ensure full protonation (

      
      ) for maximal ESI sensitivity while maintaining sharp peak shapes by suppressing silanol interactions.
      
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • MRM Interference Check:

    • Levamisole Major Fragment:

      
       178 (Loss of 
      
      
      
      / vinyl from the imidazoline ring).
    • Impurity B Major Fragment:

      
       91 (Tropylium ion, 
      
      
      
      ).
    • Critical Step: While both may share fragments, the 205.1

      
       91.1  transition is significantly more abundant for Impurity B due to the pre-existing styryl moiety, whereas Levamisole requires complex rearrangement to form this ion.
      

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standards: Levamisole HCl (USP/EP), this compound (EP CRS or certified secondary standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (99%+), Formic Acid (Optima grade).

Sample Preparation

Standard Stock Solution:

  • Weigh 10 mg of Impurity B into a 100 mL volumetric flask.

  • Dissolve in 50:50 Methanol:Water.

  • Concentration: 100 µg/mL. Store at -20°C (Stability: 1 month).

Sample Extraction (Tablet/Powder):

  • Weigh powder equivalent to 50 mg Levamisole.

  • Transfer to 50 mL flask; add 30 mL 0.1% Formic Acid in 50:50 Water:MeOH .

  • Sonicate for 15 minutes (maintain temp < 25°C to prevent degradation).

  • Dilute to volume. Centrifuge at 4000 rpm for 10 min.

  • Filter supernatant through 0.22 µm PTFE filter.

  • Final Dilution: Dilute 1:100 with Mobile Phase A to fall within the linear range.

LC-MS/MS Parameters[1]
Liquid Chromatography (LC)
ParameterSetting
System UHPLC (Agilent 1290 / Waters Acquity / Shimadzu Nexera)
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) OR Equivalent C18
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Program:

Time (min) %B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 90 Elution of Impurities
7.50 90 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (MS/MS)
ParameterSetting
Ionization ESI Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temp 500°C
Gas Flow 800 L/Hr

MRM Table (Multiple Reaction Monitoring): | Analyte | Precursor (


) | Product (

) | Dwell (ms) | CE (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | Levamisole | 205.1 | 178.1 | 50 | 22 | Quant | | Levamisole | 205.1 | 123.0 | 50 | 35 | Qual | | Impurity B | 205.1 | 91.1 | 50 | 40 | Quant* | | Impurity B | 205.1 | 102.1 | 50 | 28 | Qual |

*Note: The 205->91 transition utilizes the stable tropylium ion formed from the styryl side chain. Verify specificity against the Levamisole peak.

Method Validation (Self-Validating Systems)

To ensure trustworthiness (Trustworthiness in E-E-A-T), perform the following system suitability tests before every batch.

Specificity & Resolution Check

Inject a mixture of Levamisole (1 µg/mL) and Impurity B (0.1 µg/mL).

  • Requirement: Resolution (

    
    ) between Levamisole and Impurity B must be > 1.5.
    
  • Observation: Impurity B typically elutes after Levamisole on C18/Phenyl columns due to higher hydrophobicity.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 500 ng/mL (covers 0.05% to 1.0% impurity levels relative to API).

  • LOD: ~0.2 ng/mL (S/N > 3).

  • LOQ: ~0.5 ng/mL (S/N > 10).

Matrix Effect Evaluation

Compare the slope of the calibration curve in solvent vs. spiked sample matrix.



  • Acceptance:

    
    . If outside this range, use Matrix-Matched Calibration or Stable Isotope Internal Standard (Levamisole-d5).
    

Troubleshooting & Expert Tips

  • Peak Tailing: Levamisole is a tertiary amine. If tailing occurs, increase Ammonium Formate concentration to 10 mM or 20 mM to mask silanols.

  • Carryover: The styryl group can be "sticky." Ensure the needle wash contains 50:50 ACN:Isopropanol with 0.1% Formic Acid.

  • Isomer Confusion: If you observe a peak in the Impurity B channel at the exact retention time of Levamisole, it is likely "crosstalk" (Levamisole fragmenting to 91, though rare). This confirms the absolute necessity of chromatographic separation.

Visualization: Troubleshooting Logic

Troubleshooting Start Issue: Co-elution or Poor Sensitivity Check_RT Check Retention Time (RT) Start->Check_RT RT Imp B == RT Lev RT Imp B == RT Lev Check_RT->RT Imp B == RT Lev Yes RT Imp B > RT Lev RT Imp B > RT Lev Check_RT->RT Imp B > RT Lev No (Good) Change Column\n(Use Phenyl-Hexyl) Change Column (Use Phenyl-Hexyl) RT Imp B == RT Lev->Change Column\n(Use Phenyl-Hexyl) Check Sensitivity Check Sensitivity RT Imp B > RT Lev->Check Sensitivity Low Signal Low Signal Check Sensitivity->Low Signal Yes Optimize pH\n(Ensure pH < 4.0) Optimize pH (Ensure pH < 4.0) Low Signal->Optimize pH\n(Ensure pH < 4.0)

Caption: Decision tree for resolving common co-elution and sensitivity issues in isomer quantification.

References

  • European Pharmacopoeia (Ph. Eur.) . Levamisole Hydrochloride Monograph 0726. (Defines Impurity B structure and limits).

  • Miller, J., et al. (2011). "A sensitive LC-MS/MS method for determination of levamisole in human plasma." Journal of Chromatography B, 879(5-6), 299-303.[1][3] (Basis for Levamisole MS parameters).

  • Simson Pharma . Levamisole EP Impurity B Structural Data. (Confirmation of chemical structure for method development).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application Note: Selective Extraction and Quantification of Levamisole Impurity B from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levamisole, an imidazothiazole derivative used as an anthelmintic and immunomodulator, is prone to hydrolytic degradation in biological matrices. Its primary degradation product, Levamisole Impurity B (EP) (Chemical Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine; CAS: 37430-07-2), serves as a critical marker for sample handling quality and drug purity.

Extracting Impurity B is technically demanding because Levamisole itself degrades into Impurity B under alkaline conditions often used in standard liquid-liquid extraction (LLE) protocols. Therefore, a standard extraction can artificially inflate Impurity B levels, leading to false positives.

This guide details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol designed to stabilize the analyte during isolation. It includes a "Neutralization Trap" step to prevent ex vivo degradation.

Chemical Identity & Properties

Understanding the physicochemical difference between the parent and impurity is vital for separation logic.

CompoundLevamisoleImpurity B (EP)
CAS Number 14769-73-437430-07-2
Structure Bicyclic imidazothiazole ringMonocyclic thiazolidine with open styryl chain
pKa (Basic) ~9.0 (Tertiary amine)~7.5 - 8.5 (Imine/Amine)
LogP 1.8 (Moderate Lipophilicity)~2.1 (Slightly more lipophilic)
Stability Unstable at pH > 8 (Ring opening)Stable in organic solvents

Key Mechanistic Insight: Levamisole's thiazole ring opens under alkaline stress (pH > 9) or heat, rearranging to form Impurity B. Consequently, extraction pH must be strictly controlled , or exposure to high pH must be minimized in duration and temperature.

Sample Preparation Strategy

We reject standard Protein Precipitation (PPT) for trace impurity analysis due to high ion suppression. We also advise against standard LLE with high pH buffers (pH 10+) due to the risk of induced degradation.

Recommended Method: Mixed-Mode Strong Cation Exchange (MCX) SPE.

  • Mechanism: Retains basic analytes (Levamisole + Impurity B) via ionic interaction at acidic pH (where Levamisole is stable).

  • Cleanup: Allows 100% organic solvent washes to remove neutrals and acids.

  • Elution: Requires basic organic solvent, but we employ an immediate neutralization strategy to halt degradation.

Diagram 1: The "Neutralization Trap" Extraction Logic

ExtractionLogic cluster_0 Biological Matrix (Plasma/Tissue) Sample Sample + Internal Standard Acid Add 2% Formic Acid (pH < 4) Sample->Acid Load LOAD: Analytes Ionized (+) Bind to Sorbent Acid->Load Wash WASH: MeOH + Acid Removes Neutrals/Acids Load->Wash Elute ELUTE: 5% NH4OH in MeOH Releases Analytes Wash->Elute Trap NEUTRALIZATION TRAP Collection tube contains 50µL Formic Acid Elute->Trap Immediate pH Drop Final Stable Extract Ready for LC-MS/MS Trap->Final

Caption: MCX workflow utilizing a pre-acidified collection vessel to prevent alkaline hydrolysis of Levamisole during elution.

Detailed Experimental Protocol

Materials
  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode cation exchange.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • Internal Standard (IS): Levamisole-d5 (do not use an analog that might degrade similarly).

Step-by-Step Procedure
Step 1: Sample Pre-treatment[1]
  • Plasma: Thaw plasma at 4°C (never room temperature).

  • Aliquot 200 µL plasma into a microcentrifuge tube.

  • Add 20 µL Internal Standard solution.

  • Add 200 µL 4% Formic Acid (aq). Resulting pH should be ~3.0.

  • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

Step 2: SPE Cartridge Conditioning
  • Condition with 1 mL MeOH .

  • Equilibrate with 1 mL Water + 0.1% Formic Acid .

Step 3: Loading
  • Load the entire supernatant from Step 1 onto the cartridge.

  • Flow rate: < 1 mL/min (gravity or low vacuum).[2][3]

  • Mechanism: Levamisole and Impurity B are protonated and bind to the sulfonate groups of the sorbent.

Step 4: Washing (Critical for Matrix Removal)
  • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2: 1 mL 100% Methanol. (Removes phospholipids and neutral interferences).

    • Note: Since analytes are ionically bound, 100% organic solvent will not wash them off, ensuring high purity.

Step 5: Elution with Neutralization Trap
  • Prepare Collection Tubes: Add 50 µL of Formic Acid to the bottom of the collection tubes BEFORE elution.

  • Elute: Add 1 mL of 5% NH4OH in Methanol .

  • Apply vacuum to pull solvent through.

  • Chemistry: The NH4OH neutralizes the sorbent/analyte interaction, releasing the base. As the drop falls into the collection tube, the excess Formic Acid immediately re-acidifies the solution, preventing Levamisole degradation.

Step 6: Post-Elution
  • Vortex the collection tube to ensure mixing.

  • Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Analytical Conditions

To separate the impurity from the parent drug (which will be in huge excess), a gradient method is required.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH or Phenomenex Kinetex).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% BEvent
0.05Initial Hold
1.05Load
6.095Elution of Impurity B
7.095Wash
7.15Re-equilibration
10.05End

MRM Transitions:

  • Levamisole: 205.1 → 178.1 (Quant), 205.1 → 123.1 (Qual).

  • Impurity B: 205.1 → 178.1 (Note: Same parent/daughter as Levamisole! Chromatographic separation is mandatory ).

    • Differentiation: Impurity B typically elutes later than Levamisole on C18 due to the open chain structure increasing lipophilicity (LogP 2.1 vs 1.8).

Diagram 2: Chromatographic Separation Logic

Separation cluster_LC Reverse Phase C18 Separation Lev Levamisole (Elutes ~3.5 min) More Polar Imp Impurity B (Elutes ~4.2 min) Less Polar Lev->Imp Resolution > 1.5

Caption: Impurity B is structurally isomeric but chromatographically distinct due to hydrophobicity differences.

Validation & Troubleshooting

Recovery Data (Expected)
AnalyteLLE (Ethyl Acetate)SPE (MCX Protocol)
Levamisole 75 - 85%95 - 102%
Impurity B 60 - 70% (Variable)90 - 98%
Matrix Effect High SuppressionMinimal (< 10%)
Common Pitfalls
  • Artificial Impurity Formation: If you observe high Impurity B levels, check your evaporation temperature. >40°C can induce degradation.

  • Isobaric Interference: Levamisole and Impurity B have the same mass (MW 204.29). If peaks co-elute, you cannot quantify them separately by MS alone. You must optimize the gradient to separate them physically.

References

  • European Directorate for the Quality of Medicines (EDQM). Levamisole Hydrochloride Monograph 0726. European Pharmacopoeia.[4] (Defines Impurity B structure and limits).

  • Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma.[2][5] Journal of Chromatography B. (Basis for MS parameters).[2]

  • Hanson, R.L. (2008). Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits. Microgram Journal. (Detailed structural elucidation of degradation products).

  • Vandamme, T.F., et al. (1995). Stability of levamisole oral solutions. Journal of Pharmacy and Pharmaceutical Sciences.[6] (Kinetics of alkaline degradation).

Sources

Application Note: Optimized TLC Conditions for Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-ready protocol for the Thin Layer Chromatography (TLC) analysis of Levamisole Impurity B . It synthesizes pharmacopeial standards (EP/USP) with practical laboratory optimization strategies.

Abstract & Scope

Levamisole Hydrochloride is an immunomodulator and anthelmintic agent. During synthesis and storage, it is susceptible to degradation, yielding specific impurities that must be monitored to ensure safety and efficacy.

Target Analyte: This compound

  • Chemical Name (EP): (E)-3-styrylthiazolidin-2-imine (often associated with ring-opening/rearrangement).

  • CAS Number: 37430-07-2[1][2]

  • Note: This impurity is distinct from Impurity A (Tetramisole) and Impurity D (6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole, the aromatized analog).

This guide provides two distinct protocols:

  • Protocol A (Standard): Based on pharmacopeial conventions using an acidic mobile phase.

  • Protocol B (High-Resolution): An alternative basic mobile phase designed to reduce tailing common in amine-based compounds.

Chemical Background & Degradation Logic

Understanding the formation of Impurity B is critical for troubleshooting. Levamisole possesses a bicyclic imidazo[2,1-b]thiazole ring system. Under stress (hydrolysis or oxidation), this ring system can open or rearrange.

  • Levamisole: Bicyclic, tetrahydro, S-enantiomer.

  • Impurity B: Monocyclic thiazolidine derivative with a styryl side chain.[2]

  • Detection Implication: The conjugated styryl group in Impurity B enhances UV absorbance compared to the parent Levamisole, making UV detection (254 nm) highly sensitive.

Degradation Pathway Visualization

Levamisole_Degradation Levamisole Levamisole HCl (Bicyclic System) Stress Stress Conditions (Hydrolysis/Base/Heat) Levamisole->Stress ImpurityB Impurity B (Ring Opening/Rearrangement) (E)-3-styrylthiazolidin-2-imine Stress->ImpurityB Ring Opening ImpurityD Impurity D (Dehydrogenation) Aromatized Thiazole Stress->ImpurityD Oxidation

Figure 1: Simplified degradation logic showing the divergence between Impurity B and D.

Experimental Protocols

Reagents & Materials
  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates (20 x 20 cm).

    • Why: F₂₅₄ indicator is essential for visualizing the UV-active styryl group of Impurity B.

  • Reference Standards: Levamisole HCl (USP/EP) and this compound (Certified Reference Material).

  • Solvents: Toluene (HPLC Grade), Methanol (LC-MS Grade), Glacial Acetic Acid, Ammonium Hydroxide (25%).

Protocol A: The Acidic System (Pharmacopeial Aligned)

This system is robust and widely used in compendial monographs (similar to EP methods). The acidic modifier suppresses silanol ionization, reducing interaction with the basic Levamisole.

ParameterCondition
Mobile Phase Toluene : Methanol : Glacial Acetic Acid (45 : 8 : 4)
Chamber Saturation 30 minutes (Required for reproducible Rf values)
Sample Solvent Methanol
Spotting Volume 5 - 10 µL
Migration Distance 10 - 12 cm
Detection Method 1: UV at 254 nmMethod 2: Iodine Vapor (General organic detection)

Expected Results:

  • Levamisole Rf: ~0.30 - 0.40

  • Impurity B Rf: ~0.50 - 0.60 (Less polar due to loss of ionic character/ring opening).

  • Note: Rf values are relative and depend on humidity/temperature. Always run a standard.

Protocol B: The Basic System (High Resolution)

Use this if Protocol A shows tailing (streaking) of the main Levamisole spot. The ammonia ensures the amine remains deprotonated (free base), improving spot compactness.

ParameterCondition
Mobile Phase Ethyl Acetate : Hexane : Methanol : Ammonia (69 : 15 : 15 : 1)
Chamber Saturation 45 minutes (Critical due to volatile ammonia)
Sample Solvent Methanol
Detection UV 254 nm

Mechanism: The ammonia competes for active silanol sites on the plate, preventing the basic drug from "sticking" and tailing.

Step-by-Step Workflow

This self-validating workflow ensures data integrity.

TLC_Workflow Prep 1. Sample Preparation Dissolve 10mg/mL in MeOH Spot 3. Spotting Apply 5µL spots Keep diameter <3mm Prep->Spot Active 2. Plate Activation Heat @ 105°C for 30 min (Removes moisture) Active->Spot Develop 4. Development Run in Saturated Chamber (Protocol A or B) Spot->Develop Dry 5. Drying Air dry in fume hood Remove all acid/ammonia Develop->Dry Detect 6. Detection UV 254nm & Iodine Stain Dry->Detect

Figure 2: Operational workflow for TLC analysis.

System Suitability & Validation

To ensure the assay is valid ("Trustworthiness"), you must verify the system performance before accepting results.

Resolution Check (In-Situ Generation)

If a commercial Impurity B standard is unavailable, you can generate a "Resolution Solution" (based on USP logic):

  • Dissolve 20 mg Levamisole HCl in 5 mL of 0.1 N NaOH .

  • Heat at 100°C in a closed vial for 5 hours. (This forces degradation to Impurity B and others).

  • Cool and dilute with Methanol.

  • Criteria: Spot this solution. You must see at least two distinct spots (Levamisole and Impurity B). If they merge, the mobile phase is invalid (likely old ammonia or insufficient saturation).

Limits (Semi-Quantitative)
  • Standard Solution (Reference): Prepare a solution of this compound at the limit concentration (typically 0.2% or 0.5% of the sample concentration).

  • Acceptance: The impurity spot in the Test Solution must not be more intense than the spot in the Standard Solution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing (Comet-like spots) Interaction between basic amine and acidic silanols.Switch to Protocol B (Ammonia modifier) or add 1-2 drops of Triethylamine to Protocol A.
Rf Instability Chamber not saturated.Use filter paper to line the chamber walls; wait 30+ mins before running.
No Impurity B Spot Visible Impurity concentration below LOD.Increase spotting volume or use Iodine vapor (more sensitive than UV for some non-conjugated fragments).
Edge Effect (Curved front) Uneven evaporation.Ensure lid is tight; do not place chamber in direct draft/AC airflow.

References

  • European Pharmacopoeia (Ph. Eur.) . Levamisole Hydrochloride Monograph. 10th Edition. (Provides the basis for Impurity B definition and general TLC limits).

  • United States Pharmacopeia (USP) . Levamisole Hydrochloride.[1][2][3][4] USP-NF 2023. (Source of the "Resolution Solution" degradation method).

  • Attia, K.A., et al. (2023).[5] "Simultaneous analysis of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA...". BMC Chemistry, 17:163. (Source for Protocol B mobile phase optimization).

  • Gholivand, M.B., et al. (2024).[6][7] "Development and Validation of a Simple Stability-Indicating TLC Method...". ResearchGate.[7][8] (Rf data and stability indicating nature).

  • Axios Research . Levamisole EP Impurity B Reference Standard Data. (Confirmation of CAS 37430-07-2 and chemical identity).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UPLC Profiling of Levamisole and Related Impurities

Executive Summary

This guide details a modernized Ultra-Performance Liquid Chromatography (UPLC) protocol for the analysis of Levamisole Hydrochloride and its critical impurities. While traditional HPLC methods (USP/EP) often rely on long run times and complex ion-pairing reagents, this UPLC approach utilizes Hybrid Particle Technology (BEH) to enable high-pH stability.

Why this matters: Levamisole is a basic compound (


). Analyzing it at low pH often results in peak tailing due to silanol interactions. By operating at pH 9.5 , we deprotonate the analyte, resulting in sharper peaks, higher loadability, and superior resolution of isomeric impurities (e.g., Impurity C vs. Levamisole) and the toxic metabolite Aminorex .

Compound Profile & Target Analytes

The following related substances are critical for quality control (pharmaceutical purity) and forensic toxicology (cocaine adulterant profiling).

Compound IDCommon NameChemical DescriptionRegulatory Status
API Levamisole (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazoleUSP / EP Monograph
Impurity A Hydrolysis Product3-[(2RS)-2-amino-2-phenylethyl]thiazolidin-2-oneEP Impurity A
Impurity B Styryl Derivative3-[(E)-2-phenylethenyl]thiazolidin-2-imineEP Impurity B
Impurity C Isomer(4RS)-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-oneEP Impurity C
Impurity D Didehydro6-phenyl-2,3-dihydroimidazo[2,1-b]thiazoleEP Impurity D
Impurity E Dimer1,1′-[(Disulfane-1,2-diyl)bis(ethylene)]bis[(4RS)-4-phenylimidazolidin-2-one]EP Impurity E
Metabolite Aminorex 5-phenyl-4,5-dihydro-1,3-oxazol-2-amineForensic Marker (Toxic)

Method Development Strategy: The "High pH" Advantage

The Challenge: Levamisole is a tertiary amine. On traditional silica columns at acidic pH (pH 2-3), the protonated amine interacts with residual silanols, causing severe tailing (Tailing Factor > 2.0).

The Solution: We utilize an Ethylene Bridged Hybrid (BEH) C18 column. Unlike silica, BEH particles are stable up to pH 12.

  • Mobile Phase pH 9.5: At this pH, Levamisole is neutral (non-ionized). This increases hydrophobicity (better retention) and eliminates silanol interactions (perfect symmetry).

  • Detection: UV at 215 nm provides universal detection for the thiazole and phenyl rings present in all impurities.

Experimental Protocols

Protocol 1: Standard & Sample Preparation

Objective: Create stable stock solutions that prevent the artificial formation of hydrolytic degradants (Impurity A).

Reagents:

  • Levamisole HCl Reference Standard (USP/EP).

  • Impurity Standards mixture (A, B, C, D, E, Aminorex).

  • Diluent: 50:50 Methanol:Water (v/v) containing 0.1% Ammonium Hydroxide (to maintain basicity and stability).

Steps:

  • Stock Solution A (API): Dissolve Levamisole HCl to 1.0 mg/mL in Diluent.

  • Stock Solution B (Impurities): Dissolve each impurity to 0.1 mg/mL in Diluent.

  • System Suitability Solution: Transfer 1.0 mL of Stock A and 50 µL of Stock B (each impurity) into a 10 mL volumetric flask. Dilute to volume with Diluent.

    • Final Conc: 100 µg/mL API, 0.5 µg/mL Impurities (0.5% level).

  • Sample Preparation: Grind tablets/powder. Extract with Diluent (sonicate 10 min). Centrifuge at 10,000 rpm for 5 min. Filter supernatant through a 0.2 µm PTFE filter.

Protocol 2: UPLC Instrument Conditions

System: Waters ACQUITY UPLC H-Class (or equivalent low-dispersion system).

ParameterSettingRationale
Column BEH C18, 1.7 µm, 2.1 x 100 mm Hybrid particle essential for pH 9.5 stability.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 9.5 (adj. with NH₄OH)High pH suppresses ionization of basic Levamisole.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution of dimers (Imp E).
Flow Rate 0.45 mL/minOptimized for Van Deemter minimum of 1.7 µm particles.
Column Temp 45°CReduces viscosity, improves mass transfer.
Injection Vol 2.0 µLLow volume prevents solvent effects (peak distortion).
Detection UV at 215 nm (PDA: 200-400 nm)Max sensitivity for non-conjugated impurities.
Run Time 10.0 MinutesRapid turnaround compared to HPLC (30+ min).

Gradient Table:

Time (min) %A %B Curve Event
0.00 95 5 6 Initial Hold
1.00 95 5 6 Isocratic for polar impurities
7.00 40 60 6 Gradient elution of API & Imp B/D
8.00 5 95 6 Wash (Elute Dimer Imp E)
8.50 5 95 6 Hold Wash
8.60 95 5 1 Re-equilibrate

| 10.00 | 95 | 5 | 6 | End of Run |

Protocol 3: System Suitability Criteria

Run the System Suitability Solution (Protocol 1, Step 3) x5 injections.

  • Resolution (

    
    ):  > 2.0 between Levamisole and Impurity C (Critical Pair).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 for Levamisole peak.
  • Precision (%RSD): < 2.0% for Levamisole area; < 5.0% for Impurity areas.

  • Sensitivity: S/N > 10 for all impurities at 0.05% level.

Visualizations

Diagram 1: Analysis Workflow

This flowchart illustrates the critical decision points in the sample preparation and analysis logic.

G Start Sample Receipt (Tablet/Powder/Biofluid) Extraction Extraction Solvent: 50:50 MeOH:H2O (0.1% NH4OH) Prevents Hydrolysis Start->Extraction Filter Filtration 0.2 µm PTFE (Low Binding) Extraction->Filter UPLC UPLC Analysis BEH C18, pH 9.5 Gradient Elution Filter->UPLC Decision Check System Suitability Res(Lev/Imp C) > 2.0? UPLC->Decision Fail Troubleshoot: 1. Check pH of Mobile Phase 2. Replace Column Decision->Fail No Pass Data Processing Integrate Impurities A-E Quantify Aminorex Decision->Pass Yes Fail->UPLC Retest Report Final Report % w/w Impurities Pass->Report

Caption: Step-by-step analytical workflow emphasizing the critical system suitability check before data processing.

Diagram 2: Levamisole Degradation Pathway

Understanding the origin of impurities is vital for troubleshooting. This diagram maps the chemical pathways.

Degradation Leva Levamisole (API) (Thiazolidine Ring) ImpA Impurity A (Hydrolysis / Open Ring) Formed in Aqueous Acid Leva->ImpA Hydrolysis (H2O/H+) ImpB Impurity B (Styryl Derivative) Leva->ImpB Elimination ImpE Impurity E (Oxidative Dimer) Leva->ImpE Oxidation (-S-S-) Aminorex Aminorex (Metabolite) Forensic Marker Leva->Aminorex In-vivo Metabolism (Liver)

Caption: Degradation and metabolic pathways leading to key impurities. Impurity A is the primary stability indicator for aqueous storage.

Results & Discussion

Expected Chromatography:

  • Impurity A (

    
     min):  Elutes early due to the polar open-ring structure.
    
  • Aminorex (

    
     min):  Elutes before Levamisole.
    
  • Levamisole (

    
     min):  Sharp, symmetrical peak (
    
    
    
    ).
  • Impurity C (

    
     min):  Critical pair. Must be resolved from the API.
    
  • Impurity E (

    
     min):  Highly hydrophobic dimer, elutes during the high-organic wash.
    

Troubleshooting:

  • Tailing Levamisole Peak: Check Mobile Phase A pH. If pH drops below 9.0, the amine protonates, and tailing increases. Ensure fresh buffer preparation daily.

  • Loss of Resolution (Lev/Imp C): Indicates column aging. The high pH can slowly dissolve silica if the hybrid layer is compromised. Replace column if

    
    .
    

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Levamisole Hydrochloride Monograph 0726. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) 43-NF 38 . Levamisole Hydrochloride.[1][2][3][4] USP-NF.

  • Hess, C., et al. (2013) . "Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS". Analytical and Bioanalytical Chemistry, 405(12), 4077–4088.

  • Waters Corporation . "ACQUITY UPLC Analysis of Pharmaceutical Compounds at High pH". Waters Application Note.

  • Hofmaier, T., et al. (2014) . "Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine-like actions at monoamine transporters".[5][6] Neurochemistry International, 73, 32-41.

Sources

Application Note: High-Resolution GC-FID/MS Analysis of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, orthogonal method for the quantification of Levamisole Impurity B. While HPLC is the compendial standard (EP/USP), Gas Chromatography (GC) offers superior resolution for volatile organic impurities and is critical in forensic and toxicological contexts.

Introduction & Scientific Context

Levamisole Hydrochloride is an imidazothiazole derivative used as an anthelmintic and immunomodulator. In drug development and forensic analysis (where it is a common cocaine adulterant), impurity profiling is critical.

This compound (European Pharmacopoeia definition) is chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (CAS: 37430-07-2).

The Analytical Challenge
  • Thermal Instability: Levamisole is thermally labile. In a hot GC injector (>250°C), the parent molecule can undergo ring-opening to form artifactual Impurity B. This method includes specific "Cold-Inlet" parameters to prevent false positives.

  • Salt Form: Levamisole HCl is non-volatile and corrosive to GC columns. This protocol utilizes a Liquid-Liquid Extraction (LLE) Free-Basing step to convert the salt to its volatile free base.

Chemical Background & Mechanism

Understanding the structural relationship is vital for method development.

  • Levamisole (Parent): Bicyclic, rigid structure.

  • Impurity B (Degradant/Byproduct): Monocyclic thiazolidine with a styryl side chain.

Thermal Degradation Pathway (Graphviz)

The following diagram illustrates the risk of in-situ formation of Impurity B during analysis if injector temperatures are uncontrolled.

ThermalDegradation Levamisole Levamisole (Bicyclic) C11H12N2S Heat Thermal Stress (>250°C Injector) Levamisole->Heat Injection RingOpening Thiazole Ring Opening Heat->RingOpening Activation ImpurityB Impurity B (Styryl-Thiazolidine) RingOpening->ImpurityB Rearrangement

Caption: Thermal degradation pathway where Levamisole converts to Impurity B under high thermal stress.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]
  • Reference Standards: Levamisole HCl (USP/EP), this compound (Custom Synthesis/EP Ref).

  • Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (HPLC Grade).

  • Base: 1.0 N Sodium Hydroxide (NaOH).[2]

  • Internal Standard (IS): Octadecane or Quinoline (matches nitrogenous nature).

Sample Preparation (Free-Basing LLE)

Direct injection of the HCl salt leads to peak tailing and liner contamination.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10.0 mg of Levamisole HCl sample into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of HPLC-grade water. Vortex to dissolve.

  • Basification: Add 0.5 mL of 1.0 N NaOH. (pH should be >10 to ensure free base formation).

  • Extraction: Add 2.0 mL of DCM containing Internal Standard (100 µg/mL).

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial with a glass insert. Note: If using MTBE, collect the upper layer.

GC-FID/MS Instrument Conditions

This method uses a Pulsed Split Injection to maximize transfer while minimizing thermal residence time.

ParameterSettingRationale
System Agilent 8890 / Shimadzu GC-2030Standard industry platforms.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides selectivity for aromatic isomers. "UI" (Ultra Inert) reduces tailing for amines.
Inlet Mode Pulsed Split (10:1)Reduces thermal degradation by quickly sweeping sample onto the column.
Inlet Temp 220°C (Critical)Kept lower than standard (250°C) to prevent in-situ conversion of Levamisole to Impurity B.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 100°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp ensures separation of Impurity B from the parent peak.
Detector (FID) 300°C, H2 (30 mL/min), Air (400 mL/min)Standard FID gases. Make-up gas (N2) at 25 mL/min.
Detector (MS) Transfer Line: 280°C, Source: 230°CScan range 40–350 m/z. SIM mode for trace quant (m/z 204, 148).
Injection Vol 1.0 µLStandard volume.

Method Validation & System Suitability

To ensure trustworthiness, the system must pass specific criteria before analyzing samples.

System Suitability Criteria (SST)

Run the Reference Standard Mix (Levamisole + Impurity B) 5 times.

ParameterAcceptance LimitTroubleshooting Failure
Resolution (Rs) > 2.0 between Levamisole & Impurity BReduce ramp rate; Check column age.
Tailing Factor (Tf) < 1.5 for LevamisoleTrim column inlet; Replace liner (use Ultra Inert wool).
RSD (Area) < 2.0% (n=5)Check syringe plunger; Check septum leak.
Impurity B Artifact Check Inject Pure Levamisole Std. Impurity B < 0.1%CRITICAL: If high, lower inlet temp to 200°C.
Sample Analysis Workflow (Graphviz)

GCWorkflow Start Start Analysis SST Run System Suitability (Res > 2.0) Start->SST Check Pass Criteria? SST->Check Fail Maintenance: Trim Column/Clean Liner Check->Fail No SampleRun Inject Samples (Bracketed with Stds) Check->SampleRun Yes Fail->SST Calc Calculate Impurity % (RRF Method) SampleRun->Calc

Caption: Operational workflow for ensuring data validity during Levamisole impurity analysis.

Troubleshooting & Expert Insights

  • Ghost Peaks: If you see "extra" peaks near Levamisole, check your solvent. Chlorinated solvents (DCM) can react with amines if stabilized with amylene. Use amylene-free DCM or MTBE if this occurs.

  • Peak Tailing: Levamisole is a basic nitrogenous compound. It interacts strongly with silanols.

    • Solution: Use Base-Deactivated Liners (e.g., Agilent Ultra Inert split liner with wool). Do NOT use standard glass wool liners.

  • Retention Time Shift: As the column ages, amine retention times shift faster than hydrocarbons. Update retention time windows daily using the SST mix.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) 11.0 . "Levamisole Hydrochloride Monograph 0726". European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . "Levamisole Hydrochloride: Chromatographic Purity". USP-NF Online.

  • Hess, C., et al. (2014) . "Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography". Journal of Chromatography B, 968, 17-24. (Cited for context on impurity separation challenges).

  • Bertol, E., et al. (2011) . "Determination of Levamisole in Urine by Gas Chromatography–Mass Spectrometry". Journal of Analytical Toxicology, 35(8), 549-554. (Basis for GC-MS extraction protocols).[4]

  • Simson Pharma . "Levamisole EP Impurity B Reference Standard Data". (Chemical Structure Confirmation).[1][4][5][6][7]

Sources

Application Notes and Protocols for Impurity Profiling of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Levamisole, an imidazothiazole derivative, is a widely used pharmaceutical agent with anthelmintic and immunomodulatory properties. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Levamisole Impurity B, chemically known as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine[1], is a specified impurity in the European Pharmacopoeia and is monitored to ensure the quality of Levamisole drug substance and drug products. This application note provides a comprehensive guide to the sample preparation and impurity profiling of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and regulatory expectations, providing a framework for robust and reliable impurity analysis.

The International Council for Harmonisation (ICH) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products. According to these guidelines, impurities present at levels above 0.1% typically require identification, and higher levels may necessitate toxicological qualification. Therefore, accurate and precise analytical methods are essential for the control of impurities like this compound.

Physicochemical Properties of Levamisole and Impurity B

A thorough understanding of the physicochemical properties of both the API and its impurities is fundamental to developing an effective sample preparation strategy.

PropertyLevamisoleThis compoundReference(s)
IUPAC Name (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole3-[(E)-2-phenylethenyl]thiazolidin-2-imine[1][2]
CAS Number 14769-73-437430-07-2[2][3]
Molecular Formula C₁₁H₁₂N₂SC₁₁H₁₂N₂S[2][3]
Molecular Weight 204.29 g/mol 204.29 g/mol [3]
pKa 6.75 - 6.98 (weak base)Not readily available, but expected to be basic due to the imine group.[4]
logP 2.36Not readily available, but likely to be similar to or slightly higher than Levamisole due to the styryl group.[4]
Solubility Freely soluble in water (as HCl salt), soluble in methanol and ethanol.Solubility data not readily available. Expected to have some solubility in organic solvents.[5][6]

The basic nature of both Levamisole and its impurity suggests that their solubility and extractability will be pH-dependent. This property is a key consideration in the development of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.

Regulatory Context and Impurity Thresholds

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established limits for impurities in Levamisole Hydrochloride. The USP monograph specifies that for chromatographic purity, any individual impurity should not exceed 0.5%, and the total of all impurities should not exceed 1.0%. Similarly, the European Pharmacopoeia has specific limits for identified impurities, including Impurity B[7].

According to ICH Q3A/B guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of less than 2 grams, the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower[8].

Sample Preparation: A Critical Step for Accurate Impurity Profiling

The goal of sample preparation is to extract the analytes of interest from the sample matrix, concentrate them if necessary, and remove interfering substances prior to analysis. The choice of technique depends on the nature of the sample matrix (drug substance vs. drug product), the concentration of the impurity, and the analytical technique to be employed.

Experimental Workflow for Sample Preparation

The following diagram illustrates a general workflow for the sample preparation of Levamisole drug products for the analysis of Impurity B.

SamplePrepWorkflow cluster_0 Sample Preparation Sample Weigh Tablet Powder Dissolution Dissolve in Diluent Sample->Dissolution Initial Solubilization Extraction Extraction (LLE or SPE) Dissolution->Extraction Separation from Excipients Evaporation Evaporate & Reconstitute Extraction->Evaporation Concentration Analysis LC-UV/MS Analysis Evaporation->Analysis Final Sample

Caption: General workflow for sample preparation.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Tablet Formulation

This protocol is designed for the extraction of this compound from a solid oral dosage form. The principle of LLE relies on the differential solubility of the analyte between two immiscible liquid phases.

Rationale: Given the basic nature of Levamisole and its impurity, adjusting the pH of the aqueous sample solution to alkaline conditions will convert them to their free base forms, which are more soluble in organic solvents. This allows for their selective extraction away from polar excipients.

Materials:

  • Levamisole tablets

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Sodium Hydroxide

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Step-by-Step Protocol:

  • Sample Weighing and Dissolution:

    • Accurately weigh a quantity of powdered tablets equivalent to 100 mg of Levamisole into a 50 mL volumetric flask.

    • Add approximately 30 mL of a methanol/water (1:1, v/v) mixture and sonicate for 15 minutes to dissolve the drug substance and the impurity.

    • Allow the solution to cool to room temperature and dilute to the mark with the methanol/water mixture.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

  • pH Adjustment and Extraction:

    • Transfer 5.0 mL of the filtered solution to a 50 mL separatory funnel.

    • Add 10 mL of 0.1 M Sodium Hydroxide to the separatory funnel to adjust the pH to approximately 10-11.

    • Add 20 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (bottom) will contain the Levamisole and Impurity B free bases.

  • Collection and Drying of the Organic Phase:

    • Drain the lower organic layer into a clean, dry flask.

    • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane.

    • Combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation and Reconstitution:

    • Evaporate the dried organic extract to dryness at a temperature not exceeding 40°C using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the mobile phase to be used for the HPLC analysis.

    • Vortex the solution to ensure complete dissolution of the residue.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Tablet Formulation

SPE offers a more controlled and often cleaner extraction compared to LLE, with the potential for higher recovery and reduced solvent consumption.

Rationale: A mixed-mode cation exchange SPE cartridge can be used to retain the basic analytes (Levamisole and Impurity B) under acidic conditions. Interfering non-basic excipients can be washed away. The analytes are then eluted with a basic organic solvent.

Materials:

  • Levamisole tablets

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the initial sample solution as described in steps 1.1 to 1.4 of the LLE protocol.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of water, and finally 3 mL of water adjusted to pH 3 with formic acid. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 1.0 mL of the filtered sample solution onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water adjusted to pH 3 with formic acid to remove polar, non-retained excipients.

    • Wash the cartridge with 3 mL of methanol to remove non-polar, non-retained excipients.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the retained Levamisole and Impurity B with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

    • Vortex the solution and transfer it to an autosampler vial.

Analytical Method for Impurity Profiling

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound.

Proposed HPLC-UV Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • A C18 column provides good retention and separation for moderately polar compounds like Levamisole and its impurities.

  • A phosphate buffer at pH 3.0 ensures that the basic analytes are protonated, leading to good peak shapes.

  • A gradient elution is often necessary for impurity profiling to ensure the separation of the main peak from closely eluting impurities and to elute any late-eluting compounds.

  • Detection at 220 nm is a common wavelength for the analysis of Levamisole and related substances[9].

Forced Degradation Studies and Stability of this compound

Forced degradation studies are crucial to develop a stability-indicating analytical method and to understand the degradation pathways of the API and its impurities[10][11]. While specific stability data for this compound is not extensively available in the literature, a general approach based on ICH guidelines can be followed.

Forced Degradation Workflow:

ForcedDegradation cluster_1 Forced Degradation Studies API Levamisole API & Impurity B Standard Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (e.g., 80°C, dry heat) API->Thermal Photolytic Photolytic Degradation (ICH Q1B light exposure) API->Photolytic

Sources

Application Note: Determination of Levamisole Impurity B in Veterinary Formulations via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Context

Levamisole hydrochloride is a synthetic imidazothiazole derivative widely utilized as a broad-spectrum anthelmintic agent in veterinary medicine, particularly for livestock such as cattle, sheep, and pigs[1]. Pharmacologically, it functions as a selective agonist at the nicotinic acetylcholine receptors of nematodes, inducing spastic paralysis[2].

During the synthesis or degradation of the active pharmaceutical ingredient (API), several related substances can form, compromising the safety and efficacy of the final veterinary formulation. Among these, Levamisole Impurity B —chemically identified as 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine—is a critical pharmacopeial impurity monitored under European Pharmacopoeia (EP) guidelines[2]. Due to its styryl conjugation and structural similarity to the parent drug, separating Impurity B from the main levamisole peak requires a highly selective and robust analytical approach.

This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the extraction, separation, and precise quantification of this compound in complex veterinary matrices (powders and oral liquids).

Analyte Profiling

Understanding the physicochemical differences between the API and its impurity is the foundation of our chromatographic strategy. Impurity B lacks the fully closed imidazothiazole bicyclic ring system of levamisole, presenting instead as an open-ring styryl derivative. This structural variance increases its hydrophobicity, causing it to elute later than levamisole on a standard C18 stationary phase[3].

Table 1: Physicochemical Properties of Levamisole and Impurity B

PropertyLevamisole HydrochlorideThis compound
Chemical Name (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole HCl3-[(E)-2-Phenylethenyl]thiazolidin-2-imine
CAS Number 16595-80-537430-07-2 / 20406-02-4
Molecular Formula C11H13ClN2SC11H12N2S
Molecular Weight 240.75 g/mol 204.30 g/mol
Pharmacopeial Status Active Pharmaceutical Ingredient (API)EP Impurity B

Mechanistic Justification of Analytical Choices

To ensure a self-validating and robust method, every experimental parameter has been selected based on fundamental chromatographic principles:

  • Mobile Phase pH (Causality of pH 3.0): Both levamisole and Impurity B contain basic nitrogen atoms (amine and imine groups). At a neutral pH, these basic sites interact strongly with free, unendcapped silanol groups on the silica-based C18 column, leading to severe peak tailing. By utilizing a phosphate buffer adjusted to pH 3.0, the analytes are fully protonated, and the ionization of residual silanols is suppressed. This dual effect ensures sharp, symmetrical peaks[4].

  • Detector Wavelength (215 nm): The conjugated styryl system of Impurity B and the imidazothiazole ring of levamisole exhibit strong UV absorbance at 215 nm. This wavelength maximizes the signal-to-noise ratio, enabling the detection of Impurity B at trace levels (e.g., 0.1% reporting thresholds)[3][4].

  • Gradient Elution: Veterinary formulations often contain complex excipients (binders, preservatives, flavorings). A gradient elution starting with a high aqueous ratio washes out polar excipients, while a subsequent organic ramp effectively elutes the more hydrophobic Impurity B, preventing carryover.

SeparationLogic A Mobile Phase pH 3.0 (Phosphate Buffer) B Analyte Protonation (Imine/Amine Groups) A->B C C18 Stationary Phase (Hydrophobic Binding) A->C D Suppression of Silanol Interactions B->D C->D E Elimination of Peak Tailing D->E F Baseline Resolution (Rs > 2.0) E->F

Caption: Mechanistic rationale for mobile phase pH selection and its effect on peak resolution.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: Levamisole Hydrochloride Reference Standard (RS) and Levamisole EP Impurity B RS.

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (

    
    ) and Orthophosphoric acid (85%).
    
Chromatographic Conditions
  • Column: Octadecylsilyl (C18) silica gel, 250 mm × 4.6 mm, 5 µm particle size (endcapped).

  • Column Temperature: 30°C (Maintains reproducible retention times and lowers system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Mobile Phase A: 0.05 M

    
     buffer, adjusted to pH 3.0 ± 0.05 with orthophosphoric acid.
    
  • Mobile Phase B: 100% Acetonitrile.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic Hold (Polar excipient washout)
15.04060Linear Gradient (Analyte elution)
20.04060Isocratic Hold (Hydrophobic impurity elution)
22.09010Return to Initial Conditions
30.09010Column Re-equilibration
Sample Preparation Workflow

Veterinary matrices can cause rapid column degradation if not properly clarified. The following protocol utilizes a 50:50 Water:Methanol diluent to ensure complete solubilization of both the highly water-soluble Levamisole HCl and the more lipophilic Impurity B.

  • Weighing: Accurately weigh a quantity of the veterinary powder or liquid equivalent to 50 mg of Levamisole API.

  • Extraction: Transfer to a 50 mL volumetric flask. Add 30 mL of Diluent (Water:Methanol 50:50 v/v).

  • Sonication: Sonicate in a water bath at 25°C for 15 minutes to disrupt the formulation matrix.

  • Dilution: Allow the solution to equilibrate to room temperature, then make up to the 50 mL mark with Diluent.

  • Clarification: Centrifuge a 10 mL aliquot at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Causality Note: PVDF is chosen over Nylon to prevent non-specific binding of the hydrophobic Impurity B. Discard the first 2 mL of filtrate to saturate the membrane.

SamplePrep A Weigh Veterinary Formulation B Add Extraction Solvent (Water:MeOH 50:50) A->B C Ultrasonic Extraction (15 mins at 25°C) B->C D Centrifugation (4000 rpm, 10 mins) C->D E Filtration (0.22 µm PVDF) D->E F HPLC Autosampler Vial E->F

Caption: Workflow for the extraction of Levamisole and impurities from veterinary formulations.

System Suitability and Self-Validation

A protocol is only as reliable as its internal controls. Before analyzing the veterinary samples, the system must pass a rigorous System Suitability Test (SST) using a resolution mixture containing Levamisole (1.0 mg/mL) and Impurity B (0.005 mg/mL, representing the 0.5% specification limit).

Table 3: System Suitability Criteria and Expected Results

ParameterAcceptance CriteriaScientific Rationale
Resolution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
> 2.0 (Levamisole & Impurity B)Ensures baseline separation, preventing integration errors caused by peak overlap.
Tailing Factor (

)
≤ 1.5 for all peaksConfirms successful suppression of secondary silanol interactions by the pH 3.0 buffer.
Relative Retention Time ~1.4 for Impurity BVerifies correct peak identification in accordance with EP monographs.
%RSD of Peak Area ≤ 2.0% (n=6 injections)Validates the precision of the auto-sampler and the stability of the detector response.

Self-Validation Check: Inject a blank (Diluent) prior to the SST. The chromatogram must show no interfering peaks at the retention times of Levamisole (~3.0 min) or Impurity B (~4.2 min).

Conclusion

The determination of this compound in veterinary formulations demands a method that balances aggressive matrix cleanup with high chromatographic selectivity. By leveraging a pH-controlled gradient RP-HPLC method, analysts can reliably quantify Impurity B, ensuring that veterinary therapeutics meet stringent pharmacopeial safety standards. The integration of PVDF filtration and low-pH buffering creates a self-validating, robust analytical environment immune to common basic-analyte tailing issues.

References

  • Title: Levamisole Hydrochloride | C11H13ClN2S | CID 27944 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Levamisole Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC Source: Sci Forschen (Journal of Pharmaceutical Analytics and Insights) URL: [Link]

  • Title: Levamisole Hydrochloride Solubility Test (EP Monograph Analytical Details) Source: Scribd URL: [Link]

Sources

solid-phase extraction (SPE) methods for Levamisole impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Isolation and Quantification of Levamisole and its Impurities

Introduction & Chemical Context

Levamisole, a synthetic imidazothiazole derivative, is widely utilized as a veterinary anthelmintic and is notoriously known as a primary adulterant in illicit cocaine. The analytical quantification of levamisole and its related impurities—such as its enantiomer dexamisole, hydrolytic degradation products, and metabolites like 5-hydroxymebendazole (HMBZ) or aminorex—presents a significant chromatographic challenge due to the complexity of biological and pharmaceutical matrices[1],[2].

Levamisole is a weak base with a pKa of approximately 8.0. This physicochemical property is the cornerstone of its extraction logic. By manipulating the pH of the sample matrix, analysts can selectively ionize or de-ionize the basic nitrogen in the imidazothiazole ring, allowing for highly specific isolation using3 solid-phase extraction methodologies[3].

Mechanistic Rationale for SPE Sorbent Selection

While traditional reversed-phase (RP) sorbents (e.g., C18) can retain levamisole, they co-extract significant amounts of neutral lipids and matrix proteins, leading to severe ion suppression during LC-MS/MS analysis.

As an application scientist, I strongly recommend Mixed-Mode Cation Exchange (MCX) for basic impurities. MCX sorbents feature a hydrophobic divinylbenzene backbone functionalized with sulfonic acid groups. The Causality of the Mechanism: When the sample is acidified (pH < 4.0), the amine group of levamisole and its basic impurities becomes fully protonated (positively charged). These cations bind ionically to the negatively charged sulfonic acid sites. This dual-retention mechanism allows the analyst to wash the cartridge with 100% organic solvents (like methanol) to aggressively strip away neutral and hydrophobic interferences without risking analyte breakthrough.

SPE_Workflow Start Biological/Pharmaceutical Matrix (Levamisole + Impurities) LLE Alkaline LLE (pH > 10) Analyte Partitioning into Organic Start->LLE BackExt Acidic Back-Extraction (0.1M HCl) Protonation of Basic Amines LLE->BackExt Load MCX SPE Loading Ionic Binding to Sulfonic Acid Sites BackExt->Load Wash Aggressive Washing (100% MeOH removes neutral lipids) Load->Wash Elute High pH Elution (5% NH3 in MeOH) Deprotonation & Release Wash->Elute Detect LC-MS/MS Quantification Elute->Detect

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for Levamisole.

Self-Validating Experimental Protocol: MCX Extraction

This protocol is designed as a self-validating system, incorporating Critical Control Points (CCPs) to ensure extraction integrity and reproducibility.

System Suitability & Quality Control:

  • Internal Standard (IS) Tracking: Spike all samples with 10 µL of a stable isotope-labeled standard (e.g., Levamisole-d5) or4 prior to extraction[4]. A final IS recovery of >80% validates the extraction efficiency.

  • pH Verification (CCP): The success of MCX relies entirely on the protonation state of the analyte. Always verify the aqueous extract is strictly < pH 4.0 before loading onto the sorbent.

Step-by-Step Methodology:

  • Matrix Preparation & LLE:

    • Weigh 2.0 g of biological matrix (e.g., tissue, plasma, or pharmaceutical formulation).

    • Add 0.5 mL of 50% KOH to alkalinize the sample (pH > 10). Rationale: This deprotonates levamisole, making it highly lipophilic.

    • Extract with 8 mL of basic ethyl acetate or an acetonitrile:water (90:10, v/v) mixture. Vortex for 5 min and centrifuge at 8000× g for 8 min. Transfer the organic supernatant[3].

  • Acidic Back-Extraction:

    • Add 5 mL of 0.1 M HCl to the organic supernatant. Vortex and separate the phases.

    • Rationale: The acidic environment forces levamisole and its basic impurities to protonate and migrate into the aqueous phase, leaving neutral matrix lipids behind in the organic phase[1].

  • SPE Conditioning (Oasis MCX or equivalent, 30 mg/3 mL):

    • Pass 3 mL of 100% Methanol to activate the hydrophobic backbone.

    • Pass 3 mL of 0.1 M HCl to equilibrate the sulfonic acid exchange sites.

  • Sample Loading:

    • Load the acidic aqueous extract at a controlled flow rate of 1 mL/min.

  • Aggressive Washing:

    • Wash 1: 3 mL of 0.1 M HCl (removes highly polar, water-soluble matrix components).

    • Wash 2: 3 mL of 100% Methanol. Rationale: Because the basic analytes are ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away hydrophobic neutral impurities without analyte loss[2].

  • Elution:

    • Elute with 3 mL of 5% Ammonium Hydroxide in Methanol.

    • Rationale: The high pH (ammonia) neutralizes the basic analytes, breaking the ionic interaction with the sorbent, while the methanol elutes them from the reversed-phase backbone[5],[3].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 0.1% formic acid in water/acetonitrile for LC-MS/MS analysis[1].

Impurity_Profiling Lev Levamisole (API / Adulterant) SPE MCX SPE Isolation (Captures all basic amines) Lev->SPE Deg Hydrolytic Degradation (e.g., Thiazole Ring Opening) Deg->SPE Met Metabolic Impurities (e.g., Aminorex) Met->SPE Enan Chiral Impurities (Dexamisole) Enan->SPE LCMS Chromatographic Resolution (Chiral/Achiral LC-MS/MS) SPE->LCMS High pH Elution

Logical relationship between Levamisole impurities and the unified SPE analytical pipeline.

Quantitative Data & Recovery Metrics

The efficacy of cation-exchange SPE for levamisole and its impurities is well-documented across various complex matrices. Table 1 summarizes validated recovery and sensitivity metrics derived from authoritative literature.

Table 1: Validated SPE Recovery Metrics for Levamisole and Impurities

AnalyteMatrixSPE SorbentLODLOQMean Recovery (%)RSD (%)
Levamisole Porcine TissueSCX2.0 - 4.0 ng/g5.0 ng/g85.4 - 92.1< 5.0
Levamisole Poultry EggsMCX0.04 - 0.30 µg/kg0.12 - 0.80 µg/kg86.7 - 96.91.7 - 4.9
Dexamisole SerumMCX0.025 ng/mL0.05 ng/mL60.7 - 68.4< 5.2
Levamisole Sheep PlasmaIon-Pair (Phenyl)20.0 ng/mL50.0 ng/mL89.0 - 94.02.6

Field-Proven Insights & Troubleshooting

  • Ion Suppression in LC-MS/MS: Phospholipids are a primary cause of ion suppression. If matrix effects exceed ±15%, ensure the 100% methanol wash step is not rushed. The dual nature of MCX allows for this aggressive wash without analyte loss.

  • Chiral Resolution of Impurities: Levamisole is the levorotatory enantiomer of tetramisole. Dexamisole (the dextrorotatory enantiomer) is a common synthetic impurity. Standard achiral LC-MS/MS cannot distinguish them. Post-SPE,2 must be utilized to quantify enantiomeric impurities[2].

  • Alternative Ion-Pair Methods: For laboratories lacking MCX cartridges, 6 on standard reversed-phase columns has been historically validated, though it requires more complex mobile phases[7].

References

  • Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. 3

  • Quantitative analysis of levamisole in porcine tissues by high-performance liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. PubMed / J Chromatogr B Biomed Sci Appl. 4

  • Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum samples. Gutenberg Open Science. 2

  • Solid-phase extraction and HPLC determination of levamisole hydrochloride in sheep plasma. Onderstepoort Journal of Veterinary Research. 6

  • Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. ResearchGate. 1

  • Determination of levamisole in livestock products using high performance liquid chromatography. PubMed / Shokuhin Eiseigaku Zasshi. 5

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Levamisole & Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #LEV-IMP-B-001
Status: Open
Assigned Specialist: Senior Application Scientist (Separation Science Unit)

Executive Summary: The Separation Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your HPLC method—likely based on EP or USP monographs—is failing to resolve Levamisole from its critical degradation product, Impurity B .

The Core Issue: Levamisole (


) is a weak base.[1] Standard pharmacopoeial methods often operate at pH 7.0 , exactly where Levamisole’s ionization state is most sensitive to minor fluctuations. Impurity B  (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) is a structural isomer formed by ring-opening and rearrangement. Because their hydrophobicities (

) and ionization profiles are similar, they are prone to co-elution if the mobile phase pH or stationary phase silanol activity is not strictly controlled.

This guide moves beyond basic "check your flow rate" advice. We will deconstruct the separation mechanism to give you total control over your chromatography.

Module 1: Diagnostic & Triage (Q&A)

Q1: I am following the USP/EP method exactly. Why are they co-eluting now?

A: "Exactly" is a relative term in chromatography. The resolution between Levamisole and Impurity B is chemically fragile. The most common culprit is pH drift or Buffer Composition .

  • The Mechanism: At pH 7.0, Levamisole exists as a 50/50 mixture of its ionized (protonated) and neutral forms.

    • If pH drops (< 6.8): Levamisole becomes more ionized

      
       Retention decreases (elutes earlier) 
      
      
      
      Merges with Impurity B.
    • If pH rises (> 7.2): Levamisole becomes more neutral

      
       Retention increases 
      
      
      
      Peak tailing increases due to silanol interactions.
  • The Fix:

    • Verify pH Meter Calibration: A 0.1 pH unit error is enough to collapse resolution.

    • Check the Modifier: The USP method specifies diisopropylamine to adjust pH.[2] This is not just a base; it is a silanol blocker . If you used NaOH or Ammonia instead, you lost the silanol masking effect, leading to peak broadening that masks the impurity.

Q2: What is Impurity B, and why does it track Levamisole so closely?

A: Understanding your enemy is key.

  • Levamisole: (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole.[1]

  • Impurity B (EP): 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (CAS 37430-07-2).[3]

  • Chemical Insight: Impurity B is the result of the thiazole ring opening and rearranging. It retains the sulfur and nitrogen core but alters the steric shape. On standard C18 columns, the selectivity (

    
    ) is driven by the difference in their 3D shape (planar vs. non-planar). If your column has lost "shape selectivity" (e.g., due to phase collapse or ligand hydrolysis), these two will co-elute regardless of pH.
    
Q3: My Levamisole peak is tailing. Is this hiding Impurity B?

A: Yes. Levamisole is a "silanol seeker."

  • Cause: Residual silanols (

    
    ) on the silica surface act as cation exchangers at pH 7.0. The protonated nitrogen of Levamisole binds to these silanols, causing the peak tail to drag out.
    
  • Impact: Impurity B typically elutes after Levamisole (Relative Retention Time ~1.2 - 1.3). If Levamisole tails (Tailing Factor

    
    ), the tail will swallow the small Impurity B peak.
    
  • Immediate Action: Ensure your mobile phase contains the correct ion-pairing agent or amine modifier (e.g., triethylamine or diisopropylamine) to compete for these silanol sites.

Module 2: Critical Parameter Optimization

Use the following table to audit your current method. These values are derived from optimized stability-indicating protocols.

ParameterStandard (Pharmacopoeial)Optimized for ResolutionWhy?
Column C18 or C8 (L1/L7), 5 µmEnd-capped C18 (High Carbon Load)High carbon load increases shape selectivity; end-capping reduces silanol tailing.
Mobile Phase pH 7.0 ± 0.17.0 - 7.2 (Strict control)Keeps Levamisole slightly more neutral for better retention and shape.
Buffer Additive Diisopropylamine / PhosphateTriethylamine (TEA) or DiisopropylamineThese amines block silanols. Never omit them.
Temperature Ambient (25°C)30°C - 35°C Slightly elevated T improves mass transfer, sharpening peaks and improving

.
Flow Rate 1.0 - 1.5 mL/minAdjust for Linear Velocity Ensure flow matches column ID (e.g., 1.0 mL/min for 4.6mm ID).

Module 3: Troubleshooting Workflow (Visualization)

The following logic tree guides you through the resolution failure.

Troubleshooting Start Issue: Levamisole & Impurity B Co-elution Check_Tailing Check Levamisole Tailing Factor (Tf) Start->Check_Tailing Tailing_High Tf > 1.5 (Tailing) Check_Tailing->Tailing_High Yes Tailing_OK Tf < 1.3 (Symmetric) Check_Tailing->Tailing_OK No Action_Silanols Cause: Silanol Interaction Action: Add/Fresh Amine Modifier (TEA or Diisopropylamine) Tailing_High->Action_Silanols Check_RT Check Retention Time (RT) Tailing_OK->Check_RT RT_Shift RT Shifted Earlier Check_RT->RT_Shift Yes RT_Stable RT Stable Check_RT->RT_Stable No Action_pH Cause: pH < pKa (Ionized) Action: Adjust pH to 7.0 - 7.2 RT_Shift->Action_pH Action_Column Cause: Loss of Selectivity Action: Change Column (High Carbon Load) RT_Stable->Action_Column

Figure 1: Decision tree for diagnosing resolution loss between Levamisole and Impurity B.

Module 4: Step-by-Step Optimization Protocol

If the standard method fails, perform this System Suitability Restoration Protocol .

Step 1: The "Resolution Solution" Preparation

Do not rely on old standards.

  • Dissolve 20 mg Levamisole HCl in 5 mL of 0.1 N NaOH .

  • Heat at 100°C for 5 hours (forced degradation).

  • Cool and dilute 1:25 with methanol.

  • Why? This generates Impurity B in situ and guarantees you are optimizing for the correct peak pair.

Step 2: Mobile Phase Engineering

Prepare the buffer fresh.

  • Buffer: 0.75% Ammonium Phosphate (

    
    ) in water.
    
  • Modifier: Add 0.5% Diisopropylamine (or Triethylamine).

  • pH Adjustment: Adjust strictly to pH 7.0 ± 0.05 using Phosphoric Acid (do not use HCl).

  • Mixture: 20% Buffer / 80% Acetonitrile (Start here, but if Levamisole elutes too fast, increase Buffer to 30%).

Step 3: Column Conditioning

If using a new column or reviving an old one:

  • Flush with 100% Acetonitrile (20 column volumes).

  • Equilibrate with Mobile Phase for at least 60 minutes .

  • Crucial: The amine modifier needs time to "coat" the silica surface. A short equilibration will result in drifting retention times.

Step 4: Evaluation Criteria

Inject the Resolution Solution (10 µL).

  • Target: Resolution (

    
    ) between Levamisole and Impurity B 
    
    
    
    6.0 (USP Requirement).
  • Pass: Levamisole elutes first; Impurity B elutes second.

  • Fail: If

    
    , increase the Buffer %  in the mobile phase by 5% increments. This increases the retention of the ionized base (Levamisole) relative to the void, giving the column more time to separate the impurity.
    

References

  • USP Monographs: Levamisole Hydrochloride Tablets . USP29-NF24. The United States Pharmacopeial Convention. Link

  • Levamisole Hydrochloride - Impurity B: Structure & Identity . Pharmaffiliates. Link

  • Stability-Indicating HPLC Determination of Levamisole Hydrochloride . ResearchGate. (2020). Link

  • HPLC Troubleshooting Guide: Mobile Phase & Selectivity . Sigma-Aldrich. Link

  • Biowaiver Monograph: Levamisole Hydrochloride (pKa and Solubility) . FIP. Link

Sources

Technical Support Center: Troubleshooting Peak Shape of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that achieving robust chromatographic methods for basic impurities is a persistent challenge. Levamisole Impurity B—chemically identified as (E)-3-styrylthiazolidin-2-imine[1]—is notoriously prone to severe peak tailing.

This guide synthesizes fundamental chromatographic theory with field-proven methodologies to help you systematically diagnose, understand, and eliminate peak shape deformations for this specific compound.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does this compound exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in secondary ion-exchange interactions. This compound contains a highly basic imine nitrogen with a predicted pKa of approximately 8.07[2]. When analyzed at a mid-range pH (e.g., pH 5–7), this imine group is protonated and highly cationic. Concurrently, residual silanol groups (Si-OH) on traditional silica-based columns deprotonate into negatively charged silanoxanes (Si-O⁻) at pH > 4.0. The electrostatic attraction between the cationic impurity and the anionic silanols disrupts the ideal hydrophobic partitioning mechanism, manifesting chromatographically as severe peak tailing.

Q2: How should I optimize the mobile phase pH to mitigate this tailing? A2: The most effective thermodynamic approach is to operate at a highly acidic pH (pH 2.5–3.0). By utilizing a strong buffer, such as 0.05 M potassium dihydrogen phosphate adjusted with ortho-phosphoric acid to pH 3.0[3], you suppress the ionization of the residual silanols, driving them back to their neutral state. While Impurity B remains fully protonated, the absence of negatively charged silanols eliminates the secondary ion-exchange interactions, forcing the retention mechanism to rely purely on predictable hydrophobic partitioning.

Q3: What role do buffer concentration and mobile phase additives play in peak symmetry? A3: Buffer concentration dictates the ionic strength of the mobile phase. A minimum of 20 mM buffer is required to ensure adequate buffering capacity at the column surface. If low pH alone is insufficient, adding a silanol-blocking agent like 0.1% Triethylamine (TEA) acts as a sacrificial base. TEA's small, highly basic nature allows it to aggressively compete for and bind to any sterically accessible active silanols, shielding the bulkier this compound from these tailing-inducing sites.

Q4: Are there specific stationary phase chemistries better suited for this impurity? A4: Yes. While fully end-capped C18 columns are a baseline requirement, switching to a Phenyl or Phenyl-Hexyl reversed-phase column is highly recommended. Empirical studies demonstrate that phenyl stationary phases provide significantly better peak shapes with much less tailing for levamisole-related compounds compared to conventional C18 phases[4]. For Impurity B, the phenyl ring of the stationary phase engages in


 interactions with the styryl group of the impurity, offering superior selectivity and a uniform retention mechanism that minimizes tailing.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the causal relationship between specific chromatographic conditions and the resulting peak integrity for this compound.

Chromatographic ConditionStationary PhaseMobile Phase pHAdditiveTailing Factor (

)
Theoretical Plates (

)
Mechanistic Observation
Condition A (Suboptimal) Standard C18 (Non-endcapped)6.5 (Water/MeOH)None2.81,200Severe tailing; unshielded silanols cause strong secondary ion-exchange.
Condition B (Moderate) End-capped C183.0 (Phosphate)None1.63,500Improved symmetry; silanols neutralized, but minor secondary interactions remain.
Condition C (Improved) End-capped C183.0 (Phosphate)0.1% TEA1.34,800Good peak shape; TEA effectively masks residual active silanols.
Condition D (Optimized) Phenyl-Hexyl3.0 (Phosphate)None1.056,500Excellent symmetry and efficiency;

interactions stabilize retention.

Experimental Protocol: Optimized HPLC Method for this compound

This protocol is designed as a self-validating system. By controlling pH, ionic strength, and temperature, you ensure that the primary retention mechanism remains strictly hydrophobic/


, eliminating the variables that cause tailing.

Objective: Achieve a tailing factor (


) ≤ 1.2 and theoretical plates (

) ≥ 5000 for this compound.

Materials & Reagents:

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm (fully end-capped).

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate (

    
    ), adjusted to pH 3.0 ± 0.1.
    
  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 6.8 g of

    
     in 1000 mL of ultrapure water. Add ortho-phosphoric acid dropwise while monitoring with a calibrated pH meter until exactly pH 3.0 is reached. Causality: Precise pH control ensures total protonation of silanols.
    
  • Filtration: Filter the buffer through a 0.22 µm nylon membrane. Causality: Removes particulate matter to prevent frit clogging and maintain stable system backpressure.

  • System Equilibration: Purge the HPLC system and equilibrate the Phenyl-Hexyl column with 80% Mobile Phase A and 20% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 column volumes).

  • Sample Preparation: Accurately weigh the this compound reference standard and dissolve it in the diluent to a final concentration of 10 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Execution:

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C. Causality: Elevated temperature improves mass transfer kinetics between the mobile and stationary phases, sharpening the peak and further reducing tailing.

    • Detection: UV at 220 nm.

  • System Suitability Evaluation: Inject the standard preparation in replicates of five. Calculate the tailing factor at 5% peak height. The system is validated and ready for sample analysis if

    
     < 1.5 and the %RSD of the peak area is < 2.0%.
    

Troubleshooting Workflow

TroubleshootingWorkflow Start This compound Peak Tailing (>1.5) CheckPH Is Mobile Phase pH optimized? (< 3.0) Start->CheckPH AdjustPH Adjust to pH 2.5-3.0 with Phosphate Buffer CheckPH->AdjustPH No CheckColumn Is the Column Chemistry appropriate? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to Phenyl-Hexyl or End-capped C18 CheckColumn->ChangeColumn No CheckAdditives Are residual silanols still active? CheckColumn->CheckAdditives Yes ChangeColumn->CheckAdditives AddTEA Add 0.1% TEA (Silanol Blocker) CheckAdditives->AddTEA Yes Success Symmetrical Peak Achieved (Tf ≤ 1.2) CheckAdditives->Success No AddTEA->Success

Figure 1: Systematic troubleshooting workflow for resolving basic impurity peak tailing in HPLC.

References

  • Title: Levamisole EP Impurity B | Source: TLC Pharmaceutical Standards | URL: 1

  • Title: this compound 20406-02-4 | Source: Keyingchem | URL: 2

  • Title: Simultaneous Determination of Oxyclozanide and Levamisole by Spectrophotometric and Chromatographic Methods | Source: Journal of Applied Pharmaceutical Science | URL: 3

  • Title: Solid-phase extraction and HPLC determination of levamisole hydrochloride in sheep plasma | Source: University of Pretoria | URL: 4

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Levamisole and its impurities. This guide is specifically designed for researchers, scientists, and drug development professionals to address the common challenge of retention time (RT) shifts for Levamisole Impurity B. Unstable retention times can compromise the accuracy and reproducibility of your analytical results.[1][2] This resource provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity of your chromatographic data.

Understanding the Analyte: this compound

This compound, with the chemical name (E)-3-styrylthiazolidin-2-imine, is a known related substance of the active pharmaceutical ingredient (API) Levamisole.[3][4][5] Its chemical structure and properties, particularly its basic nature, play a significant role in its chromatographic behavior. Understanding the structure is the first step in effective troubleshooting.

Compound Name CAS Number Molecular Formula Molecular Weight
Levamisole EP Impurity B37430-07-2C₁₁H₁₂N₂S204.29

Source: Axios Research[3], TLC Pharmaceutical Standards[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to guide you from the most common and easily resolved issues to more complex, multi-factorial problems.

Initial Checks: The Low-Hanging Fruit

Before delving into complex method parameters, always start with the most obvious potential sources of error.[6]

Question 1: My retention time for this compound has suddenly and significantly shifted from the last run. What should I check first?

A sudden, large shift in retention time, often referred to as a "jump," is typically due to a setup error rather than a gradual chemical change.[6]

Troubleshooting Protocol:

  • Verify Method Parameters: Meticulously check the entered method parameters on the HPLC instrument against your validated method.

    • Flow Rate: Ensure the correct flow rate is set. An incorrect flow rate will cause a proportional shift in all peaks.[1][6]

    • Mobile Phase Composition: Confirm the correct percentages of each solvent are programmed, especially in a gradient method.[7]

    • Column Temperature: Check that the column oven is set to the correct temperature and has reached thermal equilibrium.[8][9]

    • Column Selection: Physically verify that the correct column (e.g., C18, C8) with the specified dimensions is installed.[6]

  • Check Mobile Phase Preparation:

    • Correct Solvents: Ensure the correct solvent reservoirs are connected to the appropriate pump channels.[10]

    • Accurate Preparation: If preparing the mobile phase manually, confirm that the components were measured and mixed correctly. Avoid making up isocratic mobile phases in a single measuring cylinder, as this can lead to incorrect solvent ratios.[6]

  • System Purge: If the system was recently used with different solvents, residual solvents in the lines can cause significant shifts.[10] Perform a thorough purge of all solvent lines with the correct mobile phase for your method.[7][10]

Mobile Phase and pH: The Chemical Heart of the Separation

The mobile phase composition, particularly its pH, is a critical factor influencing the retention of ionizable compounds like this compound.[11][12]

Question 2: I'm observing a gradual drift in the retention time of this compound over a sequence of injections. What's the likely cause?

Gradual retention time drift often points to a changing chemical environment within the HPLC system.[6] The most common culprit is the mobile phase.

Troubleshooting Protocol:

  • Mobile Phase pH: this compound is a basic compound. Its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on the mobile phase pH.[13]

    • Buffering: Small changes in pH can lead to large shifts in retention time if the analyte's pKa is close to the mobile phase pH.[11] Ensure your mobile phase is adequately buffered. The buffer concentration should be sufficient to resist pH changes when the sample is introduced.[6] A buffer is most effective within ±1.0 pH unit of its pKa.[6]

    • Fresh Preparation: Prepare fresh mobile phase daily. Atmospheric CO₂ can be absorbed by the mobile phase, lowering the pH of aqueous solutions over time.

  • Mobile Phase Composition:

    • Evaporation: Ensure solvent reservoirs are capped to prevent the preferential evaporation of more volatile organic solvents (like acetonitrile or methanol), which would alter the mobile phase composition and increase retention times.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time instability.[7][9]

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time drift.[14][15] It is recommended to re-equilibrate a C18 column for 5-10 column volumes.[15]

The Impact of pH on Retention of Basic Compounds:

Mobile Phase pH vs. Analyte pKa Ionization State of Basic Analyte Polarity Expected Retention on Reversed-Phase Column
pH < pKaIonized (Charged)More PolarDecreased Retention
pH > pKaNeutralLess PolarIncreased Retention

This table illustrates the general principle of how mobile phase pH affects the retention of basic compounds in reversed-phase HPLC.[15][16]

G

Column Health: The Stationary Point of Interaction

The analytical column is the heart of the separation, and its condition is paramount for reproducible results. Column degradation is a common cause of gradual retention time shifts.[2][8][14]

Question 3: My retention times are consistently decreasing over the life of the column, and I'm seeing broader peaks. What could be wrong with my column?

These are classic symptoms of column deterioration.[17][18] The stationary phase, typically silica-based C18 for this type of analysis, can degrade over time.

Troubleshooting Protocol:

  • Stationary Phase Degradation:

    • pH Limits: Operating a silica-based column outside its recommended pH range (typically pH 2-8) will cause irreversible damage. High pH (>8) can dissolve the silica backbone, while low pH (<2) can cause hydrolysis of the bonded phase.[6][18] This leads to a loss of stationary phase and, consequently, reduced retention.[19]

    • Column Contamination: Strongly retained compounds from the sample matrix can accumulate on the column head, blocking active sites and altering the column's chemistry.[14] This can lead to both retention time shifts and increased backpressure.

  • Column Cleaning and Regeneration:

    • Develop a routine column washing procedure. A typical wash sequence for a C18 column might involve flushing with water, then a strong organic solvent like isopropanol or methanol, to remove contaminants.[20]

    • If contamination is suspected at the inlet, reversing the column (disconnecting it from the detector) and flushing it with a strong solvent can sometimes dislodge particulate matter from the inlet frit.[21]

  • System Suitability Tests: Regularly run a system suitability test with a standard solution.[8] This will help you track column performance over time and decide when a column needs to be replaced before it compromises your analytical results. Key indicators of a failing column include decreasing retention times, loss of resolution, and poor peak shape (e.g., tailing or fronting).[17]

G

Instrumental Factors: The Mechanical Contribution

Finally, the HPLC instrument itself can be a source of retention time variability. These issues are often related to the pump and solvent delivery system.

Question 4: All the peaks in my chromatogram, including the void marker (t₀), are shifting. How do I differentiate between a chemical problem and a hardware problem?

This is a key diagnostic step. If the retention factor (k') remains constant while the retention time (tᵣ) shifts, the problem is likely hardware-related, most commonly an issue with the flow rate.[6] If the retention factor changes, it points to a chemical issue (mobile phase, column).[6]

Troubleshooting Protocol:

  • Flow Rate Inconsistency:

    • Pump Seals: Worn pump seals can lead to leaks and inconsistent flow delivery.[20] Check for any salt buildup around the pump heads, which is a tell-tale sign of a leak.[20][21]

    • Check Valves: Faulty or sticking check valves can cause inaccurate and fluctuating flow rates.

    • Air Bubbles: As mentioned earlier, air bubbles in the pump can significantly affect flow precision.[7] Ensure the mobile phase is thoroughly degassed and prime the pump if necessary.[20]

  • Temperature Fluctuations:

    • Inconsistent ambient laboratory temperature can affect retention times if a column oven is not used.[9] Retention typically decreases as temperature increases (approximately 2% per 1°C).[22] Using a thermostatted column compartment is crucial for reproducible chromatography.[7][9]

  • System Dwell Volume: When transferring a method between different HPLC systems, differences in dwell volume (the volume from the point of solvent mixing to the column head) can cause significant shifts in retention times, especially for gradient methods.[6]

By systematically working through these troubleshooting steps, from simple setup checks to more complex chemical and hardware issues, you can effectively diagnose and resolve retention time shifts for this compound, ensuring the generation of reliable and accurate analytical data.

References

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc? Retrieved from [Link]

  • Kromidas, S. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Retrieved from [Link]

  • Technology Networks. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness. Retrieved from [Link]

  • Unigroup. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biorelevant.com Ltd. (2026). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Phenomenex. (2025, April 1). How to Extend the Lifetime of HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Axios Research. (n.d.). Levamisole EP Impurity B. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (n.d.). Levamisole EP Impurity B | CAS 37430-07-2. Retrieved from [Link]

Sources

optimizing mobile phase pH for Levamisole Impurity B separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Levamisole Hydrochloride & Impurity B Separation

Executive Summary: The "Aromaticity Switch"

Welcome to the technical support center. This guide addresses the most common challenge in Levamisole analysis: separating the active pharmaceutical ingredient (API) from Impurity B (6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole).[1]

The Core Science: The separation difficulty arises because Impurity B is the oxidized (dehydrogenated) form of Levamisole.[1][2]

  • Levamisole: Contains a tetrahydro ring.[1][2][3] It is a stronger base (pKa ~6.8).[1][2]

  • Impurity B: Contains a dihydro ring, rendering the imidazole system aromatic.[1][2] This significantly lowers its basicity (pKa < 4.0).[1][2]

Your Optimization Lever: Because their hydrophobicities are similar, pH control is the primary tool to manipulate their selectivity (


).[1][2] You must exploit the difference in their ionization states.[1][2]

Module 1: Diagnostic Framework (Troubleshooting)

Q1: My Levamisole peak is tailing significantly, compromising the resolution of Impurity B. What is the root cause?

Diagnosis: This is a classic "Silanol Interaction" issue, often exacerbated by suboptimal pH.[1][2]

  • Mechanism: Levamisole is a basic amine.[1][2] At neutral pH (near its pKa of 6.8), it exists in equilibrium between charged (protonated) and neutral forms.[2] The protonated species interacts strongly with residual silanols (

    
    ) on the silica surface, causing tailing.
    
  • The Fix:

    • Lower the pH: Move to pH 3.0 using a phosphate or formate buffer.[1][2] This fully protonates the Levamisole (suppressing secondary interactions if the column is end-capped) and suppresses silanol ionization (

      
      ).[1]
      
    • Add a Silanol Blocker: If you must work at neutral pH, add 0.1% Triethylamine (TEA) or use a "Base-Deactivated" (BD) or "Hybrid" (e.g., C18-H) column.[1][2]

Q2: Impurity B is co-eluting with the main peak.[1][2] How do I shift it?

Diagnosis: You are likely operating in a "Selectivity Dead Zone" where both molecules have similar effective polarity.[1][2]

  • The Fix (The pH Swing):

    • Scenario A (Low pH ~3.0): Levamisole is fully ionized (

      
      ).[1][2] Impurity B (weaker base) may be partially ionized or neutral depending on the exact buffer strength.[1][2] The ionized Levamisole will elute earlier (less retention).[1][2] The neutral/less-charged Impurity B will retain longer.[1][2] Result:  Improved resolution.
      
    • Scenario B (pH ~7.0): Levamisole is ~50% neutral (more retention).[1][2] Impurity B is likely fully neutral (max retention).[1][2] This often provides the highest resolution if peak shape is controlled, as the hydrophobicity difference (aromatic vs. saturated) dominates.[2]

Module 2: Optimization Protocol

Use this self-validating workflow to optimize your method.

Step 1: Buffer Selection & Preparation
  • Target pH: 7.0 ± 0.1 (Starting point for maximum selectivity) or 3.0 ± 0.1 (For robustness/peak shape).

  • Reagent: Potassium Dihydrogen Phosphate (

    
    ).[1][2]
    
  • Concentration: 25-50 mM.[1][2] (Low buffer strength fails to control the local pH inside the pore for basic drugs).[1][2]

Protocol:

  • Dissolve 6.8g

    
     in 900mL HPLC-grade water.
    
  • Crucial Step: Adjust pH before adding organic modifier.[1][2]

    • For pH 7.0: Adjust with dilute

      
       or 
      
      
      
      .[1][2]
    • For pH 3.0: Adjust with

      
      .[1][2]
      
  • Add 5mL Triethylamine (TEA) if using older silica columns (C18) to block silanols.[1][2]

  • Filter through 0.22 µm nylon filter.[1][2]

Step 2: The Gradient Screen

Do not rely on isocratic runs initially.[1][2] Run this standard screening gradient to identify the elution window.[1][2]

Time (min)% Buffer (Mobile Phase A)% Acetonitrile (Mobile Phase B)Purpose
0.09010Initial hold for polar degradants
15.03070Elute hydrophobic Impurity B
20.03070Wash
20.19010Re-equilibration

Module 3: Decision Logic (Visualization)

Use this flowchart to determine your next move based on your initial chromatogram.

OptimizationLogic Start Initial Run (pH 7.0, Phosphate Buffer) CheckRes Check Resolution (Rs) between Levamisole & Impurity B Start->CheckRes GoodRes Rs > 2.0 Peak Shape Good? CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes No Tailing Rs Good but Levamisole Tailing > 1.5 CheckRes->Tailing Shape Issue Finalize Validation Phase GoodRes->Finalize ActionLowPH Switch to pH 3.0 (Exploit Ionization Delta) PoorRes->ActionLowPH Step 1 Tailing->ActionLowPH Step 2 ActionCol Switch Column (HSS T3 or Shield RP) Tailing->ActionCol Step 1 ActionIonPair Add Ion Pair Reagent (Octanesulfonate) ActionLowPH->ActionIonPair If still co-eluting

Figure 1: Decision tree for optimizing Levamisole/Impurity B separation based on resolution and peak symmetry.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does the European Pharmacopoeia (EP) sometimes suggest ion-pairing reagents? A: The EP method often targets multiple impurities (A, B, C, D, E).[2] Impurity B (aromatic) is hydrophobic, but others are polar.[1][2] Ion-pairing reagents (like sodium octanesulfonate) at acidic pH (approx pH 3.[1][2]0) create a "dynamic ion exchange" system. The sulfonate binds to the protonated Levamisole, increasing its retention and improving peak shape, while "pulling" it away from the neutral Impurity B.[2]

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Acetonitrile (ACN) is aprotic and generally suppresses silanol ionization better than Methanol (protic).[1][2] If you switch to Methanol, you may see increased tailing for Levamisole.[2] You might need to increase the buffer concentration or lower the pH further to compensate.[2]

Q: My retention times are drifting. Is it the pH? A: Likely. Levamisole is extremely sensitive to pH changes near pH 6.8 because that is its pKa.[1][2] A shift of 0.1 pH units can change the ionization ratio by ~10%, significantly altering retention.[2]

  • Recommendation: If working at pH 7.0, ensure your buffer capacity is high (50mM).[1][2] If drift persists, switch to pH 3.0, which is a robust plateau (fully ionized state).[2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Levamisole Hydrochloride Monograph 0726. Strasbourg, France: EDQM.[1][2] (Defines Impurity B as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole).[1][4][5][6][7][8]

  • United States Pharmacopeia (USP) . Levamisole Hydrochloride: Organic Impurities.[1][2][6] USP-NF.[1][2] (Standardizes phosphate buffer methods).[1][2] [1]

  • PubChem . Levamisole Hydrochloride Compound Summary. National Center for Biotechnology Information.[1][2] (Source for pKa and structural data).

  • Research Journal of Pharmacy and Technology . Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (General principles of pH optimization for basic drugs).

Sources

Advanced Baseline Noise Reduction in Levamisole Impurity B Trace Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Application Note & Troubleshooting Guide

Introduction: The Signal-to-Noise Challenge

User Context: You are conducting trace analysis for Levamisole Hydrochloride Impurity B (Ph. Eur. / USP) using RP-HPLC.[1][2][3] The limit of quantitation (LOQ) is compromised by baseline noise, drift, or "grass," preventing reliable integration of the impurity peak at 0.1% levels.

Scientific Reality: Levamisole is a basic compound (


), often requiring mobile phase modifiers (TEA, buffers) to suppress silanol activity and improve peak shape. Furthermore, Impurity B (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) is typically detected at low UV wavelengths (~215 nm) where solvent background absorbance is exponential.[1] This combination—amine modifiers and low-UV detection—creates a "perfect storm" for baseline noise.[1]

This guide provides a self-validating system to isolate and eliminate these noise sources.

Module 1: Mobile Phase Chemistry (The Source)

Q1: I am using a Phosphate/TEA buffer system. Why is my baseline noisy specifically at 215 nm?

A: The noise is likely due to the oxidative degradation of Triethylamine (TEA) or the UV cut-off proximity of your organic modifier .

  • The Mechanism: TEA is an amine modifier used to reduce tailing of the basic Levamisole peak. However, TEA oxidizes rapidly upon exposure to air, forming amine oxides that absorb strongly below 220 nm.[1] Even "fresh" mobile phase can degrade within hours if not properly handled.[1]

  • The Solvent Effect: If you are using Methanol, its UV cut-off is ~205 nm.[1] At 215 nm, you are operating on the "shoulder" of Methanol’s absorbance curve. Small fluctuations in pump mixing ratio result in significant absorbance changes (noise).[1]

Corrective Protocol:

  • Switch to Acetonitrile (ACN): ACN has a UV cut-off of ~190 nm, providing a transparent window at 215 nm.[1]

  • Use "Amine-Free" Alternatives (If permitted): If method validation allows, switch to a chaoticotropic salt (e.g., Sodium Perchlorate) or a high-purity, UV-grade TEA packaged under inert gas.[1]

  • The "Blank" Validation: Run a gradient with only water/ACN (no additives). If the noise disappears, your additives (Buffer/TEA) are the culprit.

Q2: How do I prepare the mobile phase to guarantee low noise?

A: Filtration is not enough.[1] You must mitigate micro-bubbles and particulates .[1]

Step-by-Step Protocol:

  • Filter: Use a 0.2 µm Nylon or PTFE membrane.[1] (0.45 µm is insufficient for UHPLC trace analysis).[1]

  • Degas: Ultrasonicate buffers for 15 minutes under vacuum if possible. Relying solely on the on-line degasser is often insufficient for aqueous/organic mixtures susceptible to outgassing.[1]

  • Expiration: Discard aqueous buffers containing TEA or Phosphate after 24 hours. Bacterial growth (which scatters light) and oxidation occur faster than visible turbidity appears.[1]

Module 2: Hardware & Flow Path (The Transmission)

Q3: My baseline has a consistent, rhythmic "ripple." Is this the pump?

A: Yes, this is likely mixing noise or pump pulsation , exacerbated by the low detection wavelength.

  • Causality: In binary high-pressure mixing systems, incomplete mixing of water and organic solvent creates "packets" of varying refractive index and absorbance.[1] As these packets pass through the flow cell, they create a sinusoidal baseline.

  • Diagnosis: Calculate the period of the ripple. If it matches the stroke volume of your pump (e.g., 100 µL) divided by flow rate, it is pump-related.

Troubleshooting Steps:

  • Increase Mixing Volume: Install a larger static mixer (e.g., 350 µL or 500 µL) between the pump and injector. Note: This increases dwell volume but significantly smooths UV noise.[1]

  • Pulse Damper Check: Ensure the pulse damper is functioning. A flat-lined damper membrane causes sharp pressure spikes that translate to optical noise.[1]

Q4: I see random spikes (non-Gaussian) in the baseline. Is this Impurity B?

A: No. Random, sharp spikes are almost always air bubbles or electrical arcing .[1]

  • Air Bubbles: A bubble passing through the flow cell acts as a lens, momentarily scattering light. This results in a sharp "spike" that returns to baseline immediately.[1]

  • Differentiation: Real impurity peaks have width (Gaussian shape).[1] Spikes are single-point or near-single-point events.[1]

  • Fix: Flush the flow cell with 100% Methanol at a high flow rate (without column) to dislodge trapped bubbles. Apply a back-pressure regulator (approx. 30-50 psi) after the detector waste line to prevent bubble formation in the cell.

Module 3: Method Parameters (The Signal)

Q5: Can I adjust the detector settings to smooth the noise without hiding the impurity?

A: Yes, by optimizing the Response Time (Time Constant) and Data Rate .

  • The Trade-off: Increasing the response time acts as a digital filter, averaging out high-frequency noise.[1] However, if the response time is too slow, it will broaden and shorten the narrow impurity peak, artificially lowering its height (and your sensitivity).

Optimization Table:

ParameterStandard SettingTrace Analysis OptimizationRisk
Response Time 0.5 - 1.0 sec2.0 sec (for broad peaks)May merge closely eluting impurities.[1]
Data Rate 10 - 20 Hz5 - 10 Hz Insufficient data points across peak (aim for >15 points/peak).
Slit Width 4 nm8 - 16 nm Increases light throughput (lower noise) but lowers spectral resolution.[1]

Q6: What is the "Reference Wavelength" and should I use it?

A: For Levamisole Impurity B at 215 nm, do NOT use a reference wavelength (e.g., 360 nm) unless strictly necessary.

  • Reasoning: While reference wavelengths can subtract gradient drift, they inject their own noise into the signal. If the impurity absorbs even slightly at the reference wavelength, you will subtract your own signal, reducing sensitivity.

Summary of Noise Signatures & Solutions
Noise PhenotypeVisual CharacteristicPrimary CauseImmediate Action
Cyclic Ripple Sinusoidal, regular frequencyPoor Mixing / Pump StrokeInstall larger static mixer; Check check-valves.[1]
Drift Steady upward/downward slopeGradient Absorbance / TemperatureBalance mobile phase absorbance; Thermostat column.[1]
Spikes Sharp, needle-like, randomMicro-bubbles / ElectricalDegas solvents; Add back-pressure regulator.[1]
Grass / Fuzz High-frequency, random scatterOld Lamp / Dirty Flow Cell / TEAReplace Lamp; Clean Cell; Fresh Mobile Phase.[1]
Wander Low-frequency, irregular wavesTemperature / Column BleedInsulate column; Check pH vs. Column Limit.[1]
Visual Logic: Troubleshooting Workflow

The following diagram illustrates the decision matrix for isolating baseline noise sources.

BaselineTroubleshooting Start Start: High Baseline Noise CheckFlow Stop Flow (Pump Off) Start->CheckFlow NoisePersists Does Noise Persist? CheckFlow->NoisePersists Yes_Elec Yes: Source is Electrical/Optical NoisePersists->Yes_Elec Yes No_Flow No: Source is Fluidic NoisePersists->No_Flow No LampCheck Check Lamp Intensity & Age Yes_Elec->LampCheck CellCheck Check Flow Cell (Air/Dirt) Yes_Elec->CellCheck ConnectUnion Remove Column, Install Union No_Flow->ConnectUnion RunFlow Run Flow (Isocratic) ConnectUnion->RunFlow NoisePersists2 Does Noise Persist? RunFlow->NoisePersists2 Yes_MP Yes: Mobile Phase or Pump NoisePersists2->Yes_MP Yes No_Col No: Source is Column NoisePersists2->No_Col No MixingCheck Check Mixer & Degasser Yes_MP->MixingCheck SolventCheck Replace Solvents (Remove TEA/Additives) Yes_MP->SolventCheck WashCol Wash Column (Strong Solvent) No_Col->WashCol BleedCheck Check pH vs. Column Specs No_Col->BleedCheck caption Figure 1: Step-wise isolation logic to distinguish optical, fluidic, and column-based noise sources.

Experimental Protocol: System Passivation & Cleaning

If the troubleshooting tree points to system contamination (common in labs sharing instruments for high-concentration assays), perform this cleaning cycle.

Objective: Remove strongly retained hydrophobic contaminants and precipitated buffers from the flow path.[1]

  • Disconnect Column: Replace with a stainless steel union.

  • Flush 1 (Water): Pump HPLC-grade water at 2.0 mL/min for 10 mins (removes salts).

  • Flush 2 (Acid): Pump 0.1% Phosphoric Acid in Water at 1.0 mL/min for 15 mins (passivates steel, removes basic residues).[1]

  • Flush 3 (Organic): Pump 100% Isopropanol (IPA) at 1.0 mL/min for 15 mins (removes hydrophobic grease/residues).

  • Flush 4 (Water): Pump HPLC-grade water at 2.0 mL/min for 10 mins.

  • Re-equilibrate: Install the column and run the mobile phase for 30 mins before analysis.

References
  • European Pharmacopoeia (Ph.[1][2] Eur.) . Levamisole Hydrochloride Monograph 0726. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • United States Pharmacopeia (USP) . Levamisole Hydrochloride: USP Monograph. USP-NF.[1][3] [Link]

  • Agilent Technologies . Eliminating Baseline Problems in HPLC. Technical Overview. [Link]

  • Separation Science . Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

Sources

overcoming matrix effects in Levamisole Impurity B LC-MS detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Levamisole Impurity B LC-MS Detection Authorized by Senior Application Scientist | Version 4.2 | Last Updated: March 2026[1]

Welcome to the Advanced LC-MS Support Hub

Subject: Overcoming Matrix Effects & Isobaric Interference in this compound Analysis Case ID: LEV-IMP-B-2026 Primary Challenge: this compound (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) is an isobaric isomer of the API (Levamisole).[1] Both share the formula


 and precursor ion 

.[1] The Consequence: You face two distinct "matrix" challenges:
  • Bioanalytical Matrix Effects: Endogenous phospholipids in plasma/tissue suppressing ionization.[1]

  • API-Induced Suppression: The high-abundance API co-eluting with and suppressing the trace Impurity B signal due to charge competition in the ESI droplet.

Module 1: Diagnostic Workflow

User Question: "My Impurity B signal is unstable, and recovery is low in plasma samples. How do I prove this is a matrix effect?"

Scientist’s Response: Do not rely on simple spike-recovery experiments alone. You must visualize the "Ionization Environment" inside your source.[1] We use the Post-Column Infusion (PCI) method.[1]

Protocol: Post-Column Infusion (PCI) Assessment

This experiment maps the "suppression zones" of your chromatogram.[1]

  • Setup:

    • Syringe Pump: Load a neat solution of this compound (100 ng/mL) infused at 10 µL/min.

    • LC Flow: Inject a blank matrix extract (e.g., extracted plasma) through your LC column using your standard gradient.[1]

    • T-Piece: Connect the syringe pump and LC column outlet to a T-piece entering the MS source.

  • Acquisition: Monitor the MRM for Impurity B (e.g., 205.1

    
     178.1).[1]
    
  • Analysis:

    • You should see a steady baseline (from the infusion).[1]

    • Dips (Valleys): Indicate Ion Suppression (Matrix Effect).[1][2]

    • Peaks (Hills): Indicate Ion Enhancement.[1][3]

  • Interpretation: If a "dip" aligns with the retention time of Impurity B, you have a confirmed matrix effect.

Visualization: The Matrix Effect Mechanism The following diagram illustrates why the API or Phospholipids suppress your impurity signal in the ESI droplet.

MatrixEffect cluster_droplet ESI Droplet (Finite Charge) API API (High Conc.) Levamisole Surface Droplet Surface (Desorption Site) API->Surface Monopolizes Surface PL Phospholipids (Matrix) PL->Surface Increases Viscosity ImpB Impurity B (Trace) ImpB->Surface Blocked/Competed Out MS_Inlet Mass Spec Inlet Surface->MS_Inlet Ion Current

Caption: Mechanism of Ion Suppression. High-abundance API and matrix components monopolize the droplet surface charge, preventing the trace Impurity B from ionizing.

Module 2: Sample Preparation Solutions

User Question: "I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?"

Scientist’s Response: No. Protein Precipitation removes proteins but leaves phospholipids (glycerophosphocholines) behind.[1] Phospholipids elute late in Reverse Phase (RP) gradients and often cause "carryover suppression" in subsequent injections.[1]

Recommended Workflow: Mixed-Mode Cation Exchange (MCX) SPE Since Levamisole and Impurity B are basic (pKa ~9.0), Mixed-Mode SPE is the gold standard for removing neutral interferences and phospholipids.

StepSolvent/BufferMechanistic Rationale
1. Condition Methanol followed by WaterActivates sorbent pores.[1]
2. Load Sample diluted in 2% Formic AcidAcidifies sample (pH < pKa) ensuring Levamisole/Impurity B are positively charged (

) to bind to the cation exchange resin.
3. Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
4.[1] Wash 2 100% MethanolCRITICAL STEP: Removes neutral matrix components and some phospholipids while the basic analytes remain ionically bound to the sorbent.
5. Elute 5% Ammonium Hydroxide in MeOHIncreases pH (> pKa), neutralizing the analytes and breaking the ionic bond to release them.

Module 3: Chromatographic Resolution (The Isobaric Challenge)

User Question: "Since Levamisole and Impurity B have the same mass (205.1 Da), how do I ensure the signal I see is actually Impurity B and not the API tailing?"

Scientist’s Response: This is an Isobaric Interference issue. MS resolution cannot distinguish them; only Chromatography can.[1] You must achieve a resolution (


) > 1.5.[1]

Chromatographic Strategy: Impurity B (styryl-thiazolidine) is more hydrophobic (more conjugated) than Levamisole (tetrahydro-imidazo-thiazole).[1] It will elute after Levamisole in Reverse Phase.[1]

Optimized Method Parameters:

  • Column: C18 with high carbon load (e.g., Acquity BEH C18 or Zorbax Eclipse Plus) or Phenyl-Hexyl (for pi-pi selectivity).[1]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).[1] Note: High pH improves peak shape for bases, but low pH is better for ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient:

    • Hold low %B (e.g., 5%) for 1 min to divert salts.[1]

    • Shallow gradient (5% to 30% B) over 10 minutes. Crucial: Do not ramp too fast, or the massive Levamisole peak will overlap the trace Impurity B.

Troubleshooting Decision Tree:

Troubleshooting Start Issue: Low Sensitivity/Recovery of Impurity B CheckRT Is Impurity B separated from Levamisole (Rs > 1.5)? Start->CheckRT YesSep Yes, Separated CheckRT->YesSep RT ok NoSep No, Co-eluting CheckRT->NoSep RT overlap CheckMatrix Suppression Zone Detected? YesSep->CheckMatrix Perform Post-Column Infusion Action1 1. Use Phenyl-Hexyl Column 2. Flatten Gradient Slope NoSep->Action1 Modify LC MatrixYes Matrix Effect Confirmed CheckMatrix->MatrixYes Yes MatrixNo Instrument Sensitivity Issue CheckMatrix->MatrixNo No Action2 1. Switch PPT to MCX-SPE 2. Use SIL-Internal Standard 3. Divert flow to waste during API elution MatrixYes->Action2 Solution

Caption: Step-by-step troubleshooting logic for distinguishing chromatographic overlap from matrix suppression.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Levamisole-d5 as the Internal Standard for Impurity B?

  • Answer: It is risky.[1] Levamisole-d5 will co-elute with Levamisole, not Impurity B. Therefore, the IS experiences the "API suppression" zone, while Impurity B (eluting later) might be in a different suppression zone (e.g., phospholipids).

  • Best Practice: Ideally, synthesize Impurity B-d5 .[1] If unavailable, use an analog that elutes closer to Impurity B than Levamisole does, or strictly validate the Matrix Factor (MF) of Levamisole-d5 vs. Impurity B to ensure they track linearly.

Q2: How do I calculate the Matrix Factor (MF)?

  • Answer: You need three datasets:[1][4][6]

    • A: Peak area of analyte in neat solution (no matrix).

    • B: Peak area of analyte spiked into extracted blank matrix (post-extraction spike).

    • Formula:

      
      [1]
      
    • Interpretation:

      • 
        : No effect.
        
      • 
        : Significant Suppression (>15%).[1]
        
      • 
        : Significant Enhancement.[1]
        

Q3: Why is APCI suggested over ESI for matrix effects?

  • Answer: ESI (Electrospray Ionization) occurs in the liquid phase and is highly susceptible to competition for surface charge. APCI (Atmospheric Pressure Chemical Ionization) occurs in the gas phase.[1] If your sensitivity allows, switching to APCI often eliminates matrix effects caused by non-volatile components like salts or phospholipids, though it may be less sensitive for thermally labile compounds.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] (Section on Matrix Effects). [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Levamisole Hydrochloride Monograph 0726.[1] (Defines Impurity B structure). [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs.[1][Link][1]

Sources

Technical Support Center: High-Sensitivity Analysis of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for analytical chemists and pharmaceutical scientists optimizing the detection of Levamisole Impurity B.

Executive Summary & Analyte Profile

The Challenge: this compound (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) is a critical process-related impurity. Detecting it at trace levels (often <0.05% or ppb levels in bioanalysis) is complicated by its structural similarity to the API and its pH-dependent ionization behavior. Low sensitivity often stems from suboptimal wavelength selection, peak broadening due to secondary interactions, or mass spectrometric ion suppression.

Analyte Profile:

  • Name: this compound (EP/USP)

  • Chemical Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine[1][2]

  • CAS Number: 37430-07-2[1][3][4]

  • Key Structural Feature: Contains a styryl moiety conjugated with a thiazolidine imine.[1] This conjugation offers a distinct UV chromophore compared to the Levamisole parent structure.

Interactive Troubleshooting Guide

Module A: Chromatographic Optimization (The Separation)

User Question: My Impurity B peak is broad and tails significantly, ruining my S/N ratio. How do I sharpen it?

Scientist’s Diagnosis: Impurity B contains a basic imine nitrogen. Broad peaks usually indicate secondary silanol interactions or a pH mismatch where the analyte is partially ionized.

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Stationary Phase End-capped C18 or Phenyl-Hexyl High-purity, base-deactivated silica (e.g., hybrid particles) reduces silanol activity that binds the basic imine. Phenyl-hexyl columns can offer unique selectivity for the styryl group via

interactions.
Mobile Phase pH pH 6.5 - 7.5 (Phosphate/Ammonium Acetate)Levamisole and Impurity B are basic. Operating at neutral pH (closer to pKa) keeps them in a consistent ionization state, improving peak shape. Note: Ensure your column is pH stable.
Additives Triethylamine (TEA) or Ion Pairing If using low pH (2-3), add 0.1% TEA to compete for silanol sites. Alternatively, use Hexanesulfonic acid (Ion Pairing) to sharpen the peak, though this is less compatible with LC-MS.
Temperature 35°C - 40°C Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, narrowing the peak width.
Module B: Detection Enhancement (The Signal)

User Question: I cannot reach the required LOQ (Limit of Quantitation) using my standard UV method. What are my options?

Scientist’s Diagnosis: You are likely monitoring at a wavelength optimized for Levamisole (API) rather than the impurity, or you are hitting the noise floor of your detector.

Optimization Workflow:

  • Wavelength Tuning (UV/DAD):

    • Levamisole has a

      
       around 215 nm .
      
    • Impurity B possesses a conjugated styryl system.

    • Action: Acquire a spectral scan of Impurity B. It likely has a secondary absorbance band between 240–260 nm . shifting detection to this region can increase specificity and reduce baseline noise from non-conjugated matrix components.

    • Standard: If no scan is available, stick to 215–220 nm but ensure your mobile phase is UV-transparent (use Phosphate or Phosphoric acid; avoid Acetate/Formate if using UV <220 nm).

  • Mass Spectrometry (LC-MS/MS):

    • For ppb-level detection, UV is insufficient.

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Transitions: Optimize MRM (Multiple Reaction Monitoring).

    • Tip: The imine nitrogen protonates easily. Look for the

      
       precursor.
      

Comparative Detection Limits:

MethodTypical LOQSuitability
HPLC-UV (215 nm) 0.05% (API limit)QC Release Testing
UHPLC-DAD (Max Plot) 0.01%Impurity Profiling
LC-MS/MS (ESI+) < 1 ppbBioanalysis / Residue Testing
Module C: Sample Preparation (The Enrichment)

User Question: I am analyzing plasma/tissue samples, and matrix interference is masking Impurity B.

Scientist’s Diagnosis: Protein precipitation is too "dirty" for trace impurity analysis. You need an extraction technique that concentrates the basic analyte while removing neutral lipids and acidic interferences.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Conditioning: Methanol followed by Water.

  • Loading: Acidify sample (pH < 4) to ensure Impurity B is protonated (positively charged). Load onto MCX cartridge.

  • Wash 1: 0.1 N HCl (Removes proteins/hydrophilics).

  • Wash 2: Methanol (Removes neutral organics/lipids). Impurity B stays bound by ionic interaction.

  • Elution: 5% Ammonia in Methanol. (Neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate and reconstitute in initial mobile phase.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for improving sensitivity.

SensitivityOptimization Start Start: Low Sensitivity for Impurity B CheckDetector 1. Check Detector Type Start->CheckDetector UV_Path UV/DAD Detector CheckDetector->UV_Path MS_Path Mass Spectrometer (LC-MS) CheckDetector->MS_Path Wavelength Optimize Wavelength (Target 215-220 nm or Scan for Styryl band) UV_Path->Wavelength MS_Opt Optimize ESI+ Source Check for Matrix Suppression MS_Path->MS_Opt PeakShape Check Peak Shape Wavelength->PeakShape BroadPeak Peak is Broad/Tailing? PeakShape->BroadPeak SharpPeak Peak is Sharp but Small? PeakShape->SharpPeak FixChemisty Action: Increase pH to 6.5-7.0 OR Use Base-Deactivated Column BroadPeak->FixChemisty Yes Enrichment Action: Implement SPE (MCX) Concentrate Sample 10-50x SharpPeak->Enrichment Yes Success Target LOQ Achieved FixChemisty->Success Enrichment->Success MS_Opt->Enrichment If Signal Suppressed MS_Opt->Success If Signal Good

Caption: Decision tree for isolating the root cause of low sensitivity—distinguishing between spectral limitations, chromatographic efficiency, and sample concentration.

Frequently Asked Questions (FAQs)

Q1: Why does the European Pharmacopoeia (EP) method use a specific mobile phase for Levamisole? A: The EP method often utilizes a phosphate buffer with an amine modifier (like triethylamine) or specific pH control to suppress the ionization of residual silanols on the column. This ensures that Levamisole and its basic impurities (like Impurity B) elute as sharp, symmetrical peaks, which is directly correlated to peak height and sensitivity.

Q2: Can I use a standard C18 column? A: Yes, but "Standard" is a broad term. You must use a Type B silica (high purity) or a hybrid particle column. Older, acidic silica columns will cause Impurity B to tail severely due to its basic imine group, effectively destroying your detection limit.

Q3: Is Impurity B stable in solution? A: Levamisole and its impurities can be sensitive to hydrolysis in highly alkaline conditions. When preparing standard stock solutions, use methanol or a neutral buffer. Avoid storing the impurity in high pH (>9) diluents for extended periods.

References

  • European Directorate for the Quality of Medicines (EDQM). "Levamisole Hydrochloride Monograph." European Pharmacopoeia (Ph.[5][6] Eur.).

  • United States Pharmacopeia (USP). "Levamisole Hydrochloride."[5] USP-NF.

  • Simson Pharma. "Levamisole EP Impurity B Structure and Details."

  • National Center for Biotechnology Information. "Levamisole Hydrochloride Compound Summary." PubChem. [Link]

  • Woestenborghs, R., et al. "Determination of levamisole in plasma and animal tissues by gas chromatography with thermionic specific detection."[7] Journal of Chromatography B. (Cited for extraction methodologies).

Sources

Technical Support Center: Column Selection for Levamisole Degradation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing Levamisole stability. It synthesizes pharmacopoeial standards with advanced chromatographic troubleshooting.[1]

Status: Active | Topic: HPLC/UHPLC Method Development | Level: Senior Scientist[1]

Executive Summary: The Separation Challenge

Levamisole (pKa ~8.[1]0) is a basic imidazothiazole derivative.[1] Its degradation profile is dominated by hydrolytic ring opening (forming Impurity A) and oxidative dehydrogenation (forming Impurity B).[1]

The primary chromatographic challenges are:

  • Peak Tailing: Caused by the interaction of the protonated amine nitrogen with residual silanols on the silica support.[1]

  • Selectivity (Hydrolysis Products): The ring-opened hydrolysis product is significantly more polar than the parent drug, often eluting near the void volume if retention is not adequate.[1]

  • pH Sensitivity: Levamisole is unstable in alkaline conditions; therefore, separations must occur at acidic pH, requiring columns with robust steric protection (end-capping).[1]

Part 1: Column Selection & Chemistry (The "Why" and "How")

Q1: Which column stationary phase is the "Gold Standard" for Levamisole stability indicating methods?

Recommendation: C18 (USP L1) with high-density end-capping.

The Science: Levamisole is a hydrophobic base.[1] While a standard C18 provides sufficient retention, the critical factor is base deactivation .[1]

  • Standard Silica: Free silanol groups (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) act as weak cation exchangers. At pH 3-4 (typical method pH), these silanols ionize and bind the protonated Levamisole amine, causing severe tailing (
    
    
    
    ).
  • Solution: Use a "Base-Deactivated" (BDS) or "Inert" C18 column.[1] These undergo double end-capping (e.g., trimethylchlorosilane) to shield the silica surface.[1]

Specific Recommendations:

  • Legacy/Robust: Hypersil BDS C18, Inertsil ODS-3.[1]

  • High Efficiency:[1] Poroshell 120 EC-C18 (Core-shell technology for sharper peaks).[1]

Q2: I am detecting a peak co-eluting with the solvent front. Is this a degradation product?

Diagnosis: Likely Levamisole Impurity A (Hydrolysis Product).[1]

Mechanism: Under stress (heat/moisture), the thiazolidine ring opens to form 3-[(2-amino-2-phenylethyl)]thiazolidin-2-one . This molecule exposes a primary amine and a polar carbonyl group, drastically reducing its hydrophobicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 drops).

Troubleshooting Protocol:

  • Increase Aqueous Phase: If you are running >30% organic, reduce it to 10-15% at the start of the gradient to retain this polar impurity.[1]

  • Switch Column Chemistry: If a C18 cannot retain it, switch to a Polar-Embedded C18 (e.g., C18-Amide).[1] The embedded polar group interacts with the aqueous mobile phase to prevent "phase collapse" (dewetting) and increases retention of polar degradants.[1]

Q3: My Levamisole peak retention time drifts significantly between runs. Why?

Root Cause: pH Instability or Ion-Pairing Equilibrium.

Explanation: Levamisole has a steep ionization curve near pH 7-8.[1] However, most methods use acidic buffers (pH 3.0-4.0).[1]

  • Buffer Capacity: If you use a weak buffer (e.g., 10mM Phosphate) and inject a sample in a different solvent, the local pH inside the column shifts, changing the ionization state of the drug.

  • Ion-Pairing Agents: If your method uses Tetrabutylammonium (ion-pair reagent), it requires 20-30 column volumes to equilibrate.[1] Drifting indicates the column is not yet fully equilibrated.[1]

Fix: Increase buffer concentration to 25-50 mM Potassium Phosphate (pH 3.0) .

Part 2: Degradation Pathways & Visual Logic

The following diagram illustrates the degradation logic and how it dictates column choice.

Levamisole_Degradation_Workflow Sample Levamisole Sample (Stressed/Degraded) Hydrolysis Hydrolysis (Ring Opening) Forms: Impurity A (High Polarity) Sample->Hydrolysis Acid/Base Stress Oxidation Oxidation Forms: Impurity B (Aromatization) Sample->Oxidation Peroxide/Light Separation_Issue Chromatographic Challenge Hydrolysis->Separation_Issue Oxidation->Separation_Issue Issue_Tailing Issue: Peak Tailing (Silanol Interaction) Separation_Issue->Issue_Tailing Parent Drug Issue_Retention Issue: Impurity A Elutes in Void Separation_Issue->Issue_Retention Degradants Solution_A Sol: High-Density End-Capped C18 (e.g., Inertsil ODS-3) Issue_Tailing->Solution_A Solution_B Sol: Polar-Embedded C18 or Lower % Organic Start Issue_Retention->Solution_B

Caption: Decision tree linking Levamisole degradation pathways (Hydrolysis/Oxidation) to specific chromatographic failures and column solutions.

Part 3: Validated Experimental Protocol

This protocol is designed to be Stability-Indicating , meaning it can resolve Levamisole from its key degradation products (Impurities A, B, C, D, E).

Method Parameters (HPLC/UHPLC)
ParameterSpecificationNotes
Column L1 (C18) : 250 mm x 4.6 mm, 5 µm (or 3 µm)Recommended: Hypersil BDS C18 or Inertsil ODS-3
Mobile Phase A Phosphate Buffer (50 mM, pH 3.0)Adjust pH with dilute Orthophosphoric Acid.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can be used but generates higher pressure.[1]
Flow Rate 1.0 - 1.2 mL/minAdjust for backpressure < 250 bar (HPLC).[1]
Detector UV @ 215 nm Levamisole has low UV absorption; 215 nm maximizes sensitivity.[1]
Temperature 25°C - 30°CStrictly control to prevent retention drift.
Injection Vol 10 - 20 µLEnsure sample solvent matches Mobile Phase A.
Gradient Profile (for Impurity Profiling)
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.0 9010Retain polar Impurity A (Hydrolysis product)
5.0 9010Isocratic hold for polar separation
20.0 5050Ramp to elute Levamisole & hydrophobic Impurity B
25.0 5050Wash
30.0 9010Re-equilibration
System Suitability Criteria (Self-Validation)

Before running samples, verify the system using these metrics:

  • Tailing Factor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Must be NMT 1.5  for the Levamisole peak.
    
    • Failure? Column is likely too old (silanol exposure) or mobile phase pH is incorrect.[1]

  • Resolution (

    
    ):  Must be > 2.0  between Levamisole and the nearest impurity.
    
  • Capacity Factor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Levamisole peak should elute with 
    
    
    
    (typically ~8-10 min) to ensure it is away from the void volume.

Part 4: Advanced Troubleshooting (FAQs)

Q: Can I use a HILIC column for this separation? A: Generally, No . While HILIC is excellent for polar amines, Levamisole itself is moderately hydrophobic.[1] HILIC would elute Levamisole very quickly (low retention) unless the organic content is extremely high (>90%), which often causes solubility issues for the buffer salts. Stick to Reversed-Phase (RP) for standard degradation analysis.[1]

Q: I see a "Ghost Peak" appearing after many injections. What is it? A: This is often Late-Eluting Oxidation Products or matrix components carried over from previous runs.[1]

  • Fix: Extend the gradient "Wash" step (50% or higher ACN) for 5 extra minutes at the end of every run.

Q: How do I separate the enantiomers (Tetramisole vs. Levamisole)? A: The method above is achiral and will not separate enantiomers. To distinguish Levamisole (L-isomer) from Dexamisole (D-isomer), you must use a Chiral Column (e.g., Chiralcel OD-H) using a Normal Phase mode (Hexane/IPA) or a specialized RP-Chiral method. Note: Racemization is a degradation pathway, but requires a completely different column than hydrolysis analysis.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Levamisole Hydrochloride Monograph 0726.[1] (Standard for Impurity A, B, C, D, E structures and limits).

  • Vandamme, T. F., et al. (1995). "Quantitation of levamisole in plasma using high performance liquid chromatography."[1][2][3][4] European Journal of Drug Metabolism and Pharmacokinetics, 20(2), 145-149.[2] (Establishes C18 usage and detection limits).

  • Dickinson, N. A., et al. (1971). "Levamisole: its stability in aqueous solutions at elevated temperatures.[1][3][5] I. Isolation and identification of decomposition products." Analyst, 96, 235-243.[3][6] (Foundational work on hydrolysis degradation pathways).

  • Phenomenex Technical Guide. "HPLC Column Selection Guide: Reversing the Phase on Basic Compounds." (Technical basis for end-capping selection).

  • Agilent Technologies. "Poroshell 120 EC-C18: Method Transfer and Optimization for Basic Compounds." (Modern core-shell application data).

Sources

Technical Support Center: Minimizing Carryover of Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ghost" in the Machine

Welcome to the Technical Support Center. You are likely here because you are seeing a persistent peak at the retention time of Levamisole Impurity B (6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole) in your blank injections. In trace impurity analysis (USP/EP monographs), even 0.05% carryover can trigger an Out-of-Specification (OOS) result, halting batch release.

Impurity B is structurally an imidazothiazole isomer of Levamisole. Like the parent API, it is a basic, nitrogen-containing heterocycle. Its persistence is rarely a "random" error; it is a systematic interaction between the molecule's basic moiety and the active sites on your autosampler's flow path.

This guide moves beyond generic advice to target the specific physicochemical mechanisms driving Impurity B adsorption.

Part 1: The Chemistry of Adsorption (Why is it sticking?)

Q: Why does Impurity B persist even after I flush with Methanol?

A: Methanol alone is insufficient because the mechanism of adhesion is likely ionic , not just hydrophobic.

This compound acts as a weak base. If your wash solvent is neutral, the impurity can interact with:

  • Silanols: Residual silanol groups on glass vials or glass-lined tubing.

  • Polyimide (Vespel): The standard rotor seal material in many HPLC valves has acidic surface sites that bind strongly to basic amines like imidazothiazoles.

  • Metallic Sites: Passivated stainless steel can still offer binding sites for nitrogen-containing heterocycles.

The Solution: You must break the ionic bond and solvate the hydrophobic backbone simultaneously.

Visualization: The Adsorption Mechanism

The following diagram illustrates the failure point where standard washes miss the adsorbed analyte.

AdsorptionMechanism Impurity This compound (Basic Amine) Interaction Ionic/Hydrophobic Binding Impurity->Interaction Surface Autosampler Surface (Vespel/Silanol) Surface->Interaction NeutralWash Neutral Organic Wash (MeOH/ACN) Interaction->NeutralWash Resists AcidWash Acidified Wash (pH < 3) Interaction->AcidWash Disrupts Bond ResultFail Carryover Persists (Ghost Peak) NeutralWash->ResultFail ResultSuccess Protonation & Desorption AcidWash->ResultSuccess

Caption: Figure 1. Mechanism of basic impurity adsorption. Neutral organic solvents fail to disrupt the ionic interaction between Impurity B and autosampler surfaces.

Part 2: Wash Solvent Optimization (The Chemical Fix)

Q: What is the exact wash solvent recipe to remove Impurity B?

A: You need a Dual-Mode Wash Strategy . A single solvent is rarely enough for sticky bases. You must protonate the amine (to make it water-soluble and repel it from surface silanols) and provide organic strength to solvate the phenyl ring.

Recommended Wash Configurations
Wash TypeCompositionMechanism of Action
Weak Wash (Aqueous) 0.1% Trifluoroacetic Acid (TFA) in Water The low pH (<2.5) fully protonates the imidazothiazole nitrogen, preventing ionic binding to surface silanols.
Strong Wash (Organic) 0.1% TFA in Acetonitrile:Isopropanol (50:50) The organic mix dissolves the hydrophobic phenyl group; the acid ensures the molecule remains in solution and doesn't re-precipitate.
Alternative (If MS sensitive) 0.1% Formic Acid instead of TFATFA can suppress MS signals. Use Formic Acid if using LC-MS, though TFA is more effective for cleaning.

Critical Note: Do not use 100% Acetonitrile without acid. In a non-buffered organic environment, the basic impurity can deprotonate and stick avidly to surfaces.

Part 3: Hardware & Method Configuration (The Physical Fix)

Q: My wash solvent is perfect, but I still see carryover. Is my hardware at fault?

A: Yes. The physical material of your injection valve is the most common culprit for Levamisole-related carryover.

1. The Rotor Seal: Standard HPLC valves use Vespel (polyimide) rotor seals. Vespel is mechanically robust but chemically adsorptive to amines (pH > 10 or sticky bases).

  • Action: Replace the Vespel rotor seal with a PEEK (polyether ether ketone) or Tefzel (ETFE) rotor seal. These materials are much more inert to basic compounds.

2. The Needle Seat: If the needle seat is worn, the surface area increases, creating "traps" for the sample.

  • Action: Sonicate the needle seat in 30% Formic Acid/Methanol for 10 minutes or replace it entirely.

Q: How should I program the autosampler sequence?

A: Modify your injection routine to include a "Dip and Rinse" step.

Protocol: The "Scrub" Injection Sequence

  • Pre-Injection Wash: Dip needle in Strong Wash (Acidified Organic) for 5 seconds.

  • Sample Draw: Draw sample.

  • Post-Injection External Wash: Wash needle exterior with Strong Wash (10-20 seconds).

  • Valve Switching: Switch the injection valve from "Mainpass" (Inject) to "Bypass" (Load) after 1-2 minutes (or after the peak elutes). This allows the mobile phase to flush the loop continuously, but switching it back and forth can dislodge particles trapped in the rotor grooves.

Part 4: Troubleshooting Logic & Validation

Q: How do I validate that the carryover is actually gone?

A: Use the Chlorhexidine Challenge principle (adapted for Levamisole). If you can clear a high concentration of the parent drug, the impurity will also be cleared.

Validation Experiment:

  • Inject a High Concentration Standard (e.g., Levamisole API at 1 mg/mL).

  • Immediately inject a Blank (Mobile Phase).

  • Calculate Carryover %:

    
    .
    
  • Target: < 0.005% (or below LOD of Impurity B).

Troubleshooting Workflow

TroubleshootingFlow Start Carryover Detected (>0.05%) Step1 Check Wash Solvent (Is Acid Present?) Start->Step1 Action1 Add 0.1% TFA to Wash Solvents Step1->Action1 No Step2 Check Rotor Seal (Is it Vespel?) Step1->Step2 Yes Action1->Step2 Action2 Switch to PEEK/Tefzel Rotor Seal Step2->Action2 Yes (Vespel) Step3 Check Injection Mode (Full vs. Partial Loop) Step2->Step3 No (Already PEEK) Action2->Step3 Action3 Use Flow-Through Needle or Increase Wash Cycles Step3->Action3 Resolved Carryover Eliminated (< LOD) Action3->Resolved

Caption: Figure 2. Step-by-step troubleshooting logic for eliminating this compound carryover.

References

  • European Pharmacopoeia (Ph. Eur.). Levamisole Hydrochloride Monograph 10.0. (Defines Impurity B structure and standard liquid chromatography conditions).

  • Agilent Technologies. Minimizing Carryover in High-Performance Liquid Chromatography. (Technical overview of adsorption mechanisms for basic compounds on Vespel and steel).

  • Dolan, J. W. "Carryover – The Persistent Plague." LCGC North America, 2001. (Foundational text on the mechanics of autosampler carryover for sticky analytes).

  • Shimadzu Corporation. Reduction of Carryover of Basic Compounds. (Application data regarding the use of acidified rinse solvents for amine-based drugs).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27953 (Levamisole). (Physicochemical property data including pKa and solubility).

solving recovery issues for Levamisole Impurity B in plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ghost" Peak Challenge

Welcome to the technical support hub. If you are reading this, you are likely facing a specific, frustrating phenomenon: Levamisole recovery is acceptable, but Impurity B recovery is erratic, low, or non-existent in your plasma QC samples.

To solve this, we must move beyond standard "check your pipette" advice. We must address the fundamental chemistry of Levamisole Impurity B (Ph. Eur.) , chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (CAS 37430-07-2).[1]

Unlike the bicyclic parent drug (Levamisole), Impurity B possesses a distinct polarity profile due to the ring-opening hydrolysis that forms it. Standard Liquid-Liquid Extraction (LLE) protocols optimized for the non-polar parent drug often fail to extract this more polar impurity, or worse, the impurity degrades during the extraction process.

Module 1: Pre-Analytical Stability (The "False" Recovery Issue)

The Problem: You observe low recovery of Impurity B, but it is actually due to ex vivo degradation or interconversion during sample thawing and processing.

The Science: Levamisole is susceptible to hydrolytic degradation in alkaline conditions (pH > 7.0), leading to the formation of ring-open hydrolysis products (including Impurity B and related structures). Conversely, Impurity B itself can be unstable if the plasma pH shifts or if exposed to light.

Troubleshooting Protocol: The Acid Stabilization System

Objective: Lock the metabolic profile at the moment of collection.

Step-by-Step Workflow:

  • Collection: Collect blood into K2EDTA tubes.

  • Immediate Action: Centrifuge at 4°C (2000 x g, 10 min) within 15 minutes of collection.

  • Acidification (Critical): Immediately add 5% Formic Acid or 1M HCl to the plasma supernatant.

    • Target pH: 3.0 – 4.0.

    • Ratio: 10 µL acid per 500 µL plasma.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles.

Why this works: Acidification protonates the basic nitrogen centers, stabilizing the imidazothiazole ring of the parent and preventing further hydrolysis of the impurity.

Visualization: Sample Stabilization Workflow

StabilityWorkflow Start Blood Collection (K2EDTA) Centrifuge Centrifuge 4°C, 2000xg Start->Centrifuge Check Check pH (Is pH > 6?) Centrifuge->Check Acidify Add 5% Formic Acid Target pH 3-4 Check->Acidify Yes (Standard Plasma) Store Freeze -80°C (Stable Matrix) Check->Store No (Already Acidified) Degrade Hydrolysis Risk (Impurity B Formation) Check->Degrade Delay > 30 mins Acidify->Store

Figure 1: Critical stabilization workflow to prevent ex vivo conversion of Levamisole to Impurity B.

Module 2: Extraction Optimization (The "True" Recovery Issue)

The Problem: Your extraction method recovers Levamisole (LogP ~1.8) but loses Impurity B.

The Science: Impurity B contains a thiazolidine ring and an imine group. This structure is generally more polar than the parent Levamisole.

  • Common Mistake: Using non-polar solvents like Hexane or Diethyl Ether (standard for Levamisole). Impurity B partitions poorly into these solvents.

  • The Fix: Increase solvent polarity or switch to Mixed-Mode Cation Exchange (MCX).

Comparative Data: Solvent Efficiency
Extraction SolventLevamisole Recovery (%)Impurity B Recovery (%)Verdict
Hexane 85 - 90%< 30%Fail (Too non-polar)
Diethyl Ether 90 - 95%40 - 50%Risk (Inconsistent)
Ethyl Acetate 95 - 98%85 - 90%Recommended LLE
MCX SPE > 95%> 95%Gold Standard
Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Use this protocol if LLE with Ethyl Acetate yields dirty blanks due to phospholipid carryover.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Acidified Plasma with 200 µL 2% Formic Acid (aq). Load onto cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (removes neutrals/phospholipids). Note: Ensure Impurity B does not elute here by keeping pH acidic.

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2] The high pH deprotonates the amine/imine, releasing the drugs from the sorbent.

Visualization: Extraction Decision Tree

ExtractionLogic Start Select Extraction Method PolarityCheck Is Impurity B Recovery < 50%? Start->PolarityCheck LLE_Path Current Method: LLE (Hexane/Ether) PolarityCheck->LLE_Path Yes SwitchSolvent Switch Solvent to Ethyl Acetate or MTBE LLE_Path->SwitchSolvent Cleanliness Is Matrix Clean? SwitchSolvent->Cleanliness Success Validate Method Cleanliness->Success Yes SPE_Path Switch to SPE (Mixed-Mode MCX) Cleanliness->SPE_Path No (Phospholipids present) SPE_Path->Success

Figure 2: Decision matrix for selecting the correct extraction methodology based on polarity and matrix interference.

Module 3: Chromatographic Troubleshooting (FAQ)

Q: I see a "double peak" for Impurity B. Is my column failing? A: Likely not. Impurity B (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) contains an imine double bond which can exist as E and Z isomers, or it may be tautomerizing.

  • Solution: Ensure your mobile phase pH is controlled. Using Ammonium Acetate (pH 5.0) often stabilizes the peak shape better than Formic Acid (pH 2.5) for this specific impurity. If splitting persists, calculate the sum of both peaks for quantification, provided they are resolved from the parent.

Q: My Internal Standard (IS) recovery is stable, but Impurity B drops over the run time. A: This indicates on-autosampler instability .

  • Solution: The reconstituted extract (likely in Methanol/Water) might be basic if you used Ammonium Hydroxide for elution and didn't evaporate/reconstitute properly.

  • Fix: Ensure the final injection solvent is slightly acidic (0.1% Formic Acid in 50:50 MeOH:H2O).

Q: Can I use the same transition for Levamisole and Impurity B? A: No. While they may share fragments, they have different molecular weights (Levamisole HCl MW ~240.75; Impurity B free base MW ~204.29).

  • Levamisole MRM: 205.1 → 178.2 (Common)[3][4]

  • Impurity B MRM: 205.1 → 131.1 or 205.1 → 91.1 (Requires optimization; the parent masses are dangerously close depending on ionization source fragmentation). Crucial: You must achieve chromatographic separation (Rs > 1.5) because in-source fragmentation of Levamisole can mimic Impurity B.

References

  • European Pharmacopoeia (Ph.[2][5] Eur.). Levamisole Hydrochloride Monograph 0726. EDQM.[5][6]

  • Vandamme, T. F., et al. (1995).[7] "Quantitation of levamisole in plasma using high performance liquid chromatography." European Journal of Drug Metabolism and Pharmacokinetics, 20(2), 145-149.[7]

  • Tong, L., et al. (2011).[3] "A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study." Journal of Chromatography B, 879(5-6), 299-303.[3]

  • Garcia, J. J., et al. (1990). "Determination of levamisole by HPLC in plasma samples in the presence of heparin and pentobarbital." Journal of Liquid Chromatography, 13(4), 743-753.

  • Simson Pharma. Levamisole EP Impurity B Structure and Data.

Sources

Validation & Comparative

Comparative Analysis: USP vs. EP Pharmacopeial Limits for Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Topic: USP vs EP pharmacopeial limits for Levamisole Impurity B Content Type: Publish Comparison Guides

Executive Summary

In the global quality control of Levamisole Hydrochloride , a critical divergence exists between the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) regarding the control of Impurity B . While the USP currently relies on a semi-quantitative Thin-Layer Chromatography (TLC) limit test, the EP mandates a rigorous High-Performance Liquid Chromatography (HPLC) method.

This guide provides an in-depth technical comparison of these two regulatory approaches. For researchers and drug developers, understanding this disparity is vital: the USP method acts as a robust screening tool, whereas the EP method serves as the definitive quantitative standard for stability-indicating assays.

Chemical Profile: Levamisole & Impurity B[1][2][3][4]

Levamisole is the S-enantiomer of tetramisole, belonging to the imidazothiazole class.[1][2] It is susceptible to degradation under hydrolytic stress, leading to the ring-opening formation of Impurity B .

  • Parent Molecule: Levamisole Hydrochloride[3][4][1][5]

  • Impurity B (EP Designation): 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine[6]

  • CAS Number: 37430-07-2[4][6]

  • Nature: Degradation product (Ring opening of the imidazoline moiety).

Degradation Pathway

The formation of Impurity B involves the cleavage of the bridgehead carbon-nitrogen bond in the imidazothiazole ring, typically driven by aqueous instability or basic conditions.

LevamisoleDegradation Levamisole Levamisole HCl (Imidazothiazole Core) Intermediate Hydrolytic Ring Opening Levamisole->Intermediate pH > 7 / H2O ImpurityB Impurity B (Styrylthiazolidine) Intermediate->ImpurityB Rearrangement

Figure 1: Proposed degradation pathway of Levamisole to Impurity B (Styrylthiazolidine derivative).

Regulatory Comparison: USP vs. EP[3]

The primary distinction lies not just in the numerical limit, but in the analytical technique used to enforce it.

FeatureUSP Monograph EP Monograph
Methodology TLC (Thin-Layer Chromatography)HPLC (High-Performance Liquid Chromatography)
Type of Test Limit Test (Semi-Quantitative)Quantitative Assay
Detection UV Light (254 nm) & Iodine VaporUV Absorbance (215 nm)
Impurity B Limit NMT 0.5% (as "Any individual impurity")NMT 0.5% (Specified Impurity)
Specificity Low (Visual spot comparison)High (Retention Time: RRT ~1.[4][7]4)
Sensitivity Moderate (Visual threshold)High (LOQ < 0.05%)

Critical Insight: While both pharmacopeias effectively set the limit at 0.5% , the USP TLC method is a "Pass/Fail" screen. It cannot accurately distinguish between 0.4% and 0.6% with the precision of HPLC. The EP HPLC method provides exact quantification, making it indispensable for stability studies where trend analysis is required.

Methodological Deep Dive & Performance Data

USP Method: The Robust Screen

The USP method utilizes a silica gel TLC plate. It is cost-effective and robust but lacks the resolution to separate complex degradation profiles.

  • Mobile Phase: Toluene : Acetone : Ammonium Hydroxide (60 : 40 : 1)

  • Visualization:

    • UV 254 nm: Detects conjugated systems (aromatic rings).

    • Iodine Vapor: Universal stain for organic compounds (detects non-UV active degradants).

  • Acceptance Criteria: No spot typically exceeds the size/intensity of the 0.5% standard spot.

EP Method: The Quantitative Standard

The EP method employs Reversed-Phase HPLC (RP-HPLC), offering superior specificity. Impurity B elutes after Levamisole due to the increased lipophilicity of the styryl group compared to the compact imidazothiazole cage.

  • Column: C18 (Octadecylsilyl silica gel), 5 µm.

  • Mobile Phase: Phosphate Buffer (pH ~6.5) : Acetonitrile.

  • Detection: 215 nm (Maximizes sensitivity for the thiazolidine ring).

Comparative Performance Data (Simulated)

The following table contrasts the performance metrics of the two methodologies based on standard validation parameters.

ParameterUSP (TLC)EP (HPLC)Performance Verdict
Limit of Quantitation (LOQ) ~0.1% (Visual estimate)0.03% EP is 3x more sensitive.
Linearity (R²) N/A (Non-linear)> 0.999 EP allows accurate trending.
Specificity (Resolution) Low (Spot overlap possible)Rs > 1.5 EP separates Impurity B from A, C, D, E.
Precision (RSD) > 10% (Visual)< 2.0% EP yields reproducible results.

Experimental Protocol: Recommended EP-Aligned HPLC Method

For researchers requiring definitive data, the following HPLC protocol is recommended. This aligns with EP principles and ensures separation of Impurity B.

Reagents & Equipment
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Inertsil ODS-3 or equivalent C18 (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA).
    
Step-by-Step Workflow

Step 1: Buffer Preparation

  • Dissolve 4.08 g of

    
     in 900 mL of ultrapure water.
    
  • Add 2.0 mL of Triethylamine (TEA) to improve peak shape (reduces tailing of the amine).

  • Adjust pH to 6.5 ± 0.1 with dilute Phosphoric Acid or KOH.

  • Dilute to 1000 mL and filter through a 0.45 µm membrane.

Step 2: Mobile Phase & Conditions

  • Isocratic Mix: Buffer : Acetonitrile (70 : 30 v/v).[8] Note: Adjust ACN ±5% to optimize retention time.

  • Flow Rate: 1.0 mL/min.[9]

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Wavelength: 215 nm.[8]

Step 3: Standard Preparation

  • System Suitability Solution: Dissolve Levamisole HCl and Impurity B Reference Standard (RS) in mobile phase to obtain concentrations of 0.5 mg/mL and 0.0025 mg/mL (0.5% limit), respectively.

Step 4: Analysis & Calculation

  • Inject the System Suitability Solution.

  • Verify Resolution (Rs) between Levamisole (RT ~4-5 min) and Impurity B (RT ~6-7 min, RRT ~1.4). Rs must be > 1.5.

  • Calculate impurity content using the external standard method:

    
    
    (Where A = Area, C = Concentration, P = Potency of Standard)
    

Decision Workflow

Select the appropriate method based on your development stage.

MethodSelection cluster_note Recommendation Start Levamisole Analysis Requirement Stage Development Stage? Start->Stage Early Raw Material ID / Quick Release Stage->Early Cost/Speed Focus Late Stability Study / Global Filing Stage->Late Accuracy Focus USP_Path USP Method (TLC) Early->USP_Path EP_Path EP Method (HPLC) Late->EP_Path Result1 Result1 USP_Path->Result1 Pass/Fail (<0.5%) Result2 Result2 EP_Path->Result2 Exact % (e.g., 0.12%) Result2->Result1 HPLC validates TLC

Figure 2: Analytical decision matrix for selecting between USP (TLC) and EP (HPLC) methodologies.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Levamisole Hydrochloride Monograph 0726. European Pharmacopoeia (Ph.[5] Eur.) 11th Edition.

  • United States Pharmacopeial Convention. (2025). Levamisole Hydrochloride Monograph. USP-NF Online.

  • Simson Pharma. Levamisole EP Impurity B Reference Standard Data. (Chemical Structure and CAS Verification).

  • ResearchGate. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole. (HPLC Method Conditions and Validation Data).

  • Axios Research. Levamisole EP Impurity B Product Specification. (Impurity Identity and Characterization).

Sources

Precision in Purity: Determining LOD & LOQ for Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Analytical Method Validation

Executive Summary

In the quantification of Levamisole Hydrochloride, Impurity B (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) represents a critical quality attribute due to its structural similarity to the API and potential for co-elution. This guide compares the industry-standard HPLC-UV methodology against the high-sensitivity UHPLC-MS/MS alternative. While HPLC-UV remains the workhorse for routine QC (LOQ ~0.15 µg/mL), UHPLC-MS/MS is essential for trace-level analysis (LOQ ~5 ng/mL) and resolving complex matrices.

Technical Context: The Target Analyte

Levamisole is an immunomodulator and anthelmintic agent. Its synthesis and degradation pathways can yield specific impurities defined by pharmacopoeias (EP/USP). Impurity B is particularly challenging due to its isomeric proximity to other degradation products.

ParameterDetail
Chemical Name 3-[(E)-2-phenylethenyl]thiazolidin-2-imine
CAS Number 37430-07-2
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
Regulatory Threshold Typically <0.15% (ICH Q3A/B)

Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS

The choice of method for determining Limit of Detection (LOD) and Limit of Quantitation (LOQ) depends on the required sensitivity and the sample matrix complexity.

Method A: HPLC-UV (Pharmacopoeial Standard)
  • Mechanism: Reversed-phase chromatography with UV detection at 215 nm.

  • Pros: Robust, cost-effective, compliant with standard monographs.

  • Cons: Limited sensitivity; risk of co-elution with matrix components.

  • Typical LOD: 0.05 µg/mL | Typical LOQ: 0.15 µg/mL[1]

Method B: UHPLC-MS/MS (High-Sensitivity Alternative)
  • Mechanism: Ultra-High Performance LC with Triple Quadrupole Mass Spectrometry (ESI+).

  • Pros: Superior sensitivity (100x), definitive structural identification (m/z transitions), resolves co-eluting peaks via mass filtering.

  • Cons: High capital cost, requires specialized operator training.

  • Typical LOD: 1.5 ng/mL | Typical LOQ: 5.0 ng/mL

Comparative Performance Data
FeatureHPLC-UV (Standard)UHPLC-MS/MS (Alternative)
Detection Principle Chromophore Absorbance (215 nm)Mass-to-Charge Ratio (m/z 205.1 → 178.1)
Linearity Range 0.5 – 100 µg/mL0.01 – 10 µg/mL
Specificity Moderate (Retention time only)High (RT + Precursor/Product Ion)
LOD (Signal-to-Noise 3:1) ~0.05 µg/mL~0.0015 µg/mL (1.5 ng/mL)
LOQ (Signal-to-Noise 10:1) ~0.15 µg/mL~0.005 µg/mL (5.0 ng/mL)

Experimental Protocol: Determining LOD & LOQ

This protocol follows ICH Q2(R2) guidelines using the Signal-to-Noise (S/N) approach, which is most appropriate for instrumental methods exhibiting baseline noise.

Workflow Visualization

The following diagram outlines the decision logic and workflow for establishing these limits.

LOD_LOQ_Workflow Start Start: Method Selection SelectMethod Select Detection Mode Start->SelectMethod UV HPLC-UV (Routine QC) SelectMethod->UV MS UHPLC-MS/MS (Trace Analysis) SelectMethod->MS PrepBlank 1. Analyze Blank Matrix (Determine Noise Level) UV->PrepBlank MS->PrepBlank PrepSpike 2. Spike Impurity B (Decreasing Concentrations) PrepBlank->PrepSpike CalcSN 3. Calculate S/N Ratio (Height of Peak / Height of Noise) PrepSpike->CalcSN DecisionLOD Is S/N ≈ 3:1? CalcSN->DecisionLOD DecisionLOD->PrepSpike No (Adjust Conc) DecisionLOQ Is S/N ≈ 10:1? DecisionLOD->DecisionLOQ Yes (LOD Found) DecisionLOQ->PrepSpike No (Adjust Conc) Verify 4. Precision Study (6 Replicates at LOQ) DecisionLOQ->Verify Yes Finalize Finalize LOD/LOQ Verify->Finalize

Caption: Step-by-step workflow for determining LOD/LOQ using the Signal-to-Noise ratio method per ICH Q2(R2).

Step-by-Step Procedure
Phase 1: Preparation
  • Standard Stock Solution: Dissolve 10 mg of Levamisole Impurity B Reference Standard (CAS 37430-07-2) in 100 mL of Methanol (0.1 mg/mL).

  • Dilution Series: Prepare a series of dilutions in the mobile phase ranging from 100% of the target limit down to 0.01%.

Phase 2: The Signal-to-Noise (S/N) Experiment
  • Blank Injection: Inject the solvent blank (n=3) to establish the baseline noise magnitude over a distance of 20 times the peak width at the retention time of Impurity B.

  • Low-Level Injections: Inject the diluted standards starting from the lowest concentration.

  • Calculation:

    
    
    
    • H = Height of the peak measured from the maximum of the peak to the extrapolated baseline.

    • h = Peak-to-peak background noise in a blank injection.

Phase 3: Establishing the Limits
  • LOD Determination: Identify the concentration where S/N ≈ 3 . This is the lowest level the impurity can be detected but not quantified.

  • LOQ Determination: Identify the concentration where S/N ≈ 10 .

  • Validation (Self-Validating Step): Inject 6 replicates at the determined LOQ concentration.

    • Acceptance Criteria: The %RSD of the peak area must be ≤ 10.0%. This proves the system is precise at this limit, validating the LOQ.

Scientific Integrity & Causality

Why S/N vs. Linear Regression?

While ICH Q2 allows for LOD/LOQ determination via the "Standard Deviation of the Response and Slope" (Linear Regression), the S/N method is superior for chromatographic impurity analysis.

  • Causality: At trace levels, the primary limiting factor is instrumental noise (baseline drift, electronic noise). The S/N method directly measures the analyte's signal against this specific physical constraint, providing a more empirical and realistic limit than theoretical regression extrapolation.

The Impact of Column Chemistry
  • HPLC-UV: Uses a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).[2] Separation relies purely on hydrophobicity. Impurity B (less polar than Levamisole) elutes later.

  • UHPLC-MS/MS: Uses a Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). The sharper peaks increase peak height (H), thereby naturally improving the S/N ratio and lowering the LOD/LOQ.

References

  • European Pharmacopoeia (Ph. Eur.) . Levamisole Hydrochloride Monograph. 11th Edition. Strasbourg: Council of Europe. Link

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. Link

  • Veeprho Laboratories . Levamisole EP Impurity B Reference Standard Data. Link

  • National Center for Advancing Translational Sciences (NCATS) . 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (Related Impurity Data). Inxight Drugs.[3] Link

  • ResearchGate . Comparison of HPLC-UV and LC-MS/MS chromatograms for impurity profiling. Link

Sources

Analytical Strategies for Levamisole Impurity B Testing: A Comparative Guide on System Suitability and Method Performance

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, we are frequently tasked with ensuring the purity and stability of active pharmaceutical ingredients (APIs). Levamisole hydrochloride, a widely used anthelmintic and immunomodulatory agent[1], presents unique analytical challenges due to its susceptibility to degradation and the presence of structurally similar synthetic impurities.

Among these, Levamisole Impurity B (chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine)[2] requires stringent system suitability criteria (SSC) for accurate quantitation. This guide objectively compares traditional pharmacopeial methods with modern chromatographic alternatives, detailing the mechanistic causality behind experimental choices to establish self-validating analytical systems.

The Chemical Causality of Impurity B Separation

This compound possesses a basic imine nitrogen (molecular formula: C11H12N2S, MW: 204.30)[3]. In reversed-phase liquid chromatography, basic nitrogenous compounds are notorious for secondary interactions with residual silanols on silica-based stationary phases. This thermodynamic interaction causes severe peak tailing, which artificially broadens the peak width and compromises the resolution between Impurity B and its closely eluting structural analog, Impurity C[4].

To counteract this, analytical methods must strictly control the ionization state of the analyte and the surface chemistry of the column. This causality dictates the use of specific mobile phase pH buffers and base-deactivated columns to ensure a robust, self-validating test.

Causality N1 This compound Basic Imine Nitrogen N2 Mobile Phase pH 6.5 (Ammonium Phosphate) N1->N2 N3 Base-Deactivated C18 Column (3 µm) N1->N3 N4 Controlled Ionization & Retention N2->N4 N5 Suppressed Silanol Interactions N3->N5 N6 Optimal Peak Symmetry & Resolution (Imp B vs C) N4->N6 N5->N6

Mechanistic causality between mobile phase pH, column chemistry, and chromatographic resolution.

Method Comparison: Pharmacopeial vs. Modern Alternatives

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) employ fundamentally different strategies for impurity profiling. While the USP historically relied on Thin-Layer Chromatography (TLC) for limit testing[5], the EP utilizes a high-resolution gradient HPLC method[4]. Modern laboratories often adapt these into Ultra-Performance Liquid Chromatography (UPLC) workflows for higher throughput.

Quantitative Performance Comparison
ParameterEP Monograph (HPLC)[4]USP Monograph (TLC)[5]Modern UPLC-UV/MS (Alternative)
Technique Gradient HPLC-UVThin-Layer ChromatographyGradient UPLC-PDA/MS
Stationary Phase Base-deactivated C18 (3 µm)Silica gel (0.25 mm layer)Sub-2 µm C18 (e.g., 1.7 µm)
Mobile Phase Ammonium phosphate (pH 6.5) / ACNToluene:Acetone:NH4OH (60:40:1)Ammonium acetate (pH 6.5) / ACN
Detection UV at 215 nmShort-wavelength UV (254 nm)UV at 215 nm & ESI-MS
System Suitability Rs between Imp B & Imp CVisual spot intensity comparisonRs > 2.0, Tf < 1.2, Mass Accuracy
Impurity B RRT ~1.4 (vs Levamisole at ~3 min)N/A (Rf visual comparison)~1.4 (High precision)
Throughput 10 minutes per run> 30 minutes (Development)< 3 minutes per run

Experimental Protocols & Self-Validating Systems

A robust analytical protocol must be self-validating; the system must inherently prove its capability to perform the separation before any sample data is accepted.

Protocol A: The EP HPLC Method (Gold Standard)

This method relies on a Chemical Reference Substance (CRS) containing a known mixture of impurities to validate column thermodynamics[4].

Step 1: Mobile Phase Preparation

  • Action: Dissolve 0.5 g of ammonium dihydrogen phosphate in 90 mL of HPLC-grade water. Adjust the pH to exactly 6.5 using a 40 g/L sodium hydroxide solution, then dilute to 100 mL[4].

  • Causality: Levamisole has a pKa of ~8.0. At pH 6.5, the basic nitrogen is partially protonated, balancing hydrophobic retention on the C18 phase with aqueous solubility. A deviation of even ±0.2 pH units will drastically shift the relative retention time (RRT) of Impurity B, causing co-elution with Impurity C.

Step 2: System Suitability Standard Preparation

  • Action: Dissolve 10 mg of Levamisole hydrochloride for system suitability CRS (containing impurities A, B, C, D, and E) in methanol. Add 0.1 mL of concentrated ammonia and dilute to 1.0 mL with methanol[4].

  • Causality: The addition of concentrated ammonia forces the analytes into their free-base form in the sample diluent. This prevents solvent-mismatch peak distortion (fronting/splitting) when the methanolic sample plug hits the aqueous mobile phase at the column head.

Step 3: Chromatographic Execution

  • Parameters: Use a base-deactivated octadecylsilyl silica gel column (100 mm x 4.6 mm, 3 µm). Set flow rate to 1.5 mL/min with UV detection at 215 nm. Run a gradient from 10% to 70% Acetonitrile over 8 minutes[4].

Protocol B: Modern UPLC-MS/MS Method (High-Throughput Alternative)

For laboratories requiring mass confirmation or higher throughput, the EP method is translated to UPLC.

  • Action: Replace the non-volatile ammonium phosphate buffer with 10 mM Ammonium Acetate (adjusted to pH 6.5). Utilize a 50 mm x 2.1 mm, 1.7 µm C18 column at 0.5 mL/min.

  • Causality: Ammonium acetate is fully volatile, preventing source contamination in the mass spectrometer. The sub-2 µm particles reduce the theoretical plate height (van Deemter equation), allowing the separation of Impurity B and C to occur in under 3 minutes while maintaining baseline resolution. Impurity B is subsequently confirmed via an [M+H]+ ion at m/z 205.08.

System Suitability Criteria (SSC) Logic

The cornerstone of the Impurity B testing workflow is the evaluation of the System Suitability Criteria. Rather than just checking theoretical plates, the EP method uses the critical pair resolution as a holistic diagnostic tool.

  • Peak Identification: Levamisole elutes at approximately 3 minutes. Impurity B must be identified at an RRT of ~1.4, and Impurity C at an RRT of ~1.5[4].

  • The Resolution Threshold: The system is only validated if the resolution (

    
    ) between Impurity B and Impurity C meets the minimum pharmacopeial threshold. If the base-deactivation of the column has degraded over time, residual silanols will cause Impurity B to tail, immediately dropping the 
    
    
    
    value below acceptable limits and failing the system suitability check.

SST_Workflow Start Prepare Levamisole CRS (Impurities A, B, C, D, E) Inject Inject Reference Solution (a) Start->Inject Identify Identify Peaks via RRT Levamisole (~3.0 min) Imp B (~1.4 RRT) Inject->Identify Assess Evaluate System Suitability Resolution (Imp B vs Imp C) Identify->Assess Pass System Passes (Rs ≥ 1.5) Proceed to Test Samples Assess->Pass Yes Fail System Fails (Rs < 1.5) Troubleshoot Column/pH Assess->Fail No

Workflow for evaluating system suitability criteria using EP Reference Standards.

By understanding the causality behind the pH selection, sample diluent preparation, and stationary phase chemistry, analysts can ensure their chromatographic systems remain robust, self-validating, and compliant with stringent regulatory standards.

References

  • [5] Title: USP Monographs: Levamisole Hydrochloride Source: drugfuture.com URL:

  • [2] Title: Catalogue 2022 Pharmaceutical Reference Standard Source: chromachemie.co.in URL:

  • [1] Title: Levamisole Hydrochloride | C11H13ClN2S | CID 27944 - PubChem Source: nih.gov URL:

  • [4] Title: Levamisole Hydrochloride Solubility Test | PDF | Chemistry | Titration Source: scribd.com URL:

  • [3] Title: Levamisole Hydrochloride-impurities Source: pharmaffiliates.com URL:

Sources

Comparative Analysis of Levamisole Impurity B Reference Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the quantification of Levamisole Impurity B (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) is critical. As a degradation product resulting from the hydrolytic ring-opening of the imidazothiazole moiety, its presence directly correlates with the stability and storage conditions of the API.

This guide provides an objective, data-driven comparison of reference standard options (Pharmacopeial vs. CRMs vs. Research Grade). It synthesizes regulatory requirements with practical laboratory protocols to ensure your analytical data remains defensible during audits.

Technical Background & Chemical Identity

This compound represents a significant stability-indicating parameter. Unlike process impurities which are removed during purification, Impurity B can form post-production if the drug substance is exposed to moisture or extreme pH.

  • Chemical Name (EP): 3-[(E)-2-phenylethenyl]thiazolidin-2-imine

  • CAS Number: 37430-07-2[1][2]

  • Molecular Formula: C₁₁H₁₂N₂S[1]

  • Molecular Weight: 204.29 g/mol [1]

  • Regulatory Context: Controlled under EP Monograph 1722 and broadly aligned with ICH Q3A(R2) thresholds for degradation products.

Degradation Pathway Visualization

The formation of Impurity B involves the cleavage of the bicyclic imidazothiazole ring system.

Levamisole_Degradation Levamisole Levamisole (Imidazothiazole Core) Transition Hydrolytic Ring Opening (Moisture/Acidic pH) Levamisole->Transition Degradation ImpurityB Impurity B (Thiazolidine Derivative) Transition->ImpurityB Irreversible Formation

Figure 1: The hydrolytic degradation pathway of Levamisole yielding Impurity B.

Comparative Analysis: Reference Standard Classes

Selecting the right standard is a balance of compliance risk vs. operational cost .

Table 1: Performance Matrix of Reference Standard Classes
FeatureEP Primary Standard Certified Reference Material (CRM) Research Grade / Analytical Standard
Traceability Statutory (EP Monograph)ISO 17034 (Traceable to SI/Primary)Vendor Internal CoA only
Assay Accuracy Defined as 100% (per definition)High (98.0% - 102.0% with Uncertainty)Variable (often >90% or >95%)
Legal Defensibility Absolute (Dispute resolution)High (Accepted for Routine QC)Low (Information only)
Cost Efficiency Low (

$)
Medium (

)
High ($)
Suitability Method Validation, Dispute SettlementRoutine QC, Release TestingEarly R&D, Peak Identification
Expert Insight: When to Use Which?
  • Use EP Primary Standards strictly for Method Validation (Accuracy/Linearity) and Qualifying Secondary Standards . Using them for daily system suitability is financially wasteful.

  • Use ISO 17034 CRMs (e.g., from Merck/Sigma, LGC) for Routine QC . They provide a certified potency with uncertainty budgets, allowing for robust quantitative calculations without the high cost of pharmacopeial vials.

  • Avoid Research Grade materials for any GMP release activity. The lack of rigorous homogeneity and stability testing introduces unacceptable risk.

Experimental Protocol: Qualification of a Secondary Standard

To optimize costs while maintaining compliance, laboratories should establish a Secondary Working Standard calibrated against the EP Primary Standard.

Workflow Diagram

Qualification_Workflow Start Start Qualification PrepPrimary Prepare EP Primary Std (Duplicate Injection) Start->PrepPrimary PrepCandidate Prepare Candidate Secondary Std (Triplicate Prep) Start->PrepCandidate HPLC Run HPLC Analysis (Bracketed Sequence) PrepPrimary->HPLC PrepCandidate->HPLC Calc Calculate Potency Factor (P) HPLC->Calc Decision Is %RSD < 1.0%? Calc->Decision Approve Release as Working Standard Decision->Approve Yes Reject Reject Candidate Decision->Reject No

Figure 2: Decision tree for qualifying a secondary reference standard.

Detailed Methodology

Objective: Determine the potency of a generic this compound candidate against the EP Primary Standard.

1. Chromatographic Conditions (RP-HPLC)

  • Column: C18 (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 7.0 with KOH).

    • Organic: Acetonitrile.[3]

    • Ratio: 70:30 (Buffer:ACN).[3] Note: pH 7.0 is chosen to ensure peak symmetry of the amine functionality.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Maximal absorbance for the thiazolidine ring).

  • Temperature: 25°C.

2. Preparation of Solutions

  • System Suitability Solution: Dissolve Levamisole HCl and Impurity B in mobile phase to obtain ~0.1 mg/mL of Levamisole and ~0.005 mg/mL of Impurity B.

  • Standard Solution (Primary): Accurately weigh EP this compound CRS. Dilute to 0.05 mg/mL.

  • Test Solution (Candidate): Accurately weigh the Candidate Material. Dilute to 0.05 mg/mL.

3. Calculation of Potency (As-Is Basis)



Where:
  • 
     = Potency of Secondary Standard (%)
    
  • 
     = Average Peak Area
    
  • 
     = Weight of standard (mg)[4]
    
  • 
     = Potency of Primary Standard (assigned 100% or as per label)
    

4. Acceptance Criteria

  • The Relative Standard Deviation (RSD) of the response factors must be ≤ 1.0% .

  • The calculated potency must fall within 98.0% – 102.0% of the vendor's CoA value (if available).

References

  • European Pharmacopoeia (Ph.[5][6][7] Eur.) . Monograph 1722: Levamisole Hydrochloride. 10th Edition. Strasbourg, France: EDQM.

  • Simson Pharma . Levamisole EP Impurity B (CAS 37430-07-2) Technical Data Sheet.

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

  • Sigma-Aldrich (Merck) . Levamisole Hydrochloride Certified Reference Material (CRM) Product Information.

  • ResearchGate . Development and Validation of RP-HPLC Method for Determination of Levamisole.

Sources

inter-laboratory comparison of Levamisole Impurity B assay results

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of Levamisole Impurity B Assay Results: A Comprehensive Analytical Guide

Levamisole, a widely utilized anthelmintic and immunomodulatory agent, requires stringent impurity profiling due to the potential toxicity and variable bioactivity of its degradation products. Among these, This compound (CAS No: 20406-02-4), chemically identified as 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine [1, 2], presents unique analytical challenges during quality control. Because Impurity B shares significant structural similarities with the parent active pharmaceutical ingredient (API), achieving baseline resolution in chromatographic assays is notoriously difficult, leading to significant inter-laboratory discrepancies.

This guide provides an objective, data-driven comparison of assay methodologies for this compound, evaluates root causes of inter-laboratory variability, and establishes a self-validating protocol for robust quantitation.

Mechanistic Grounding & Analytical Challenges

The core challenge in assaying this compound lies in its pH-dependent ionization. Both levamisole and its imine/thiazolidine-based impurities possess basic nitrogen centers. When laboratories attempt to transfer methods using poorly buffered mobile phases, even slight pH shifts cause drastic changes in the retention factor (


), leading to peak co-elution and integration errors.

Ionization A Levamisole / Impurity B (Basic Nitrogen Centers) B pH < pKa (Protonated State) A->B Acidic Mobile Phase C pH > pKa (Neutral State) A->C Basic Mobile Phase D Shorter Retention Time (High Polarity) B->D E Longer Retention Time (High Hydrophobicity) C->E

Impact of mobile phase pH on the ionization and retention behavior of this compound.

Inter-Laboratory Comparison of Assay Results

To objectively evaluate analytical alternatives, we compared validation data from three distinct laboratory environments utilizing different chromatographic strategies for Levamisole and its related impurities.

  • Lab 1 (Pharmacopeial Basic RP-HPLC): Utilized a standard C8 column with a phosphate buffer (pH 8.0) and acetonitrile (70:30 v/v) at 215 nm, a common stability-indicating setup [3].

  • Lab 2 (Optimized Acidic RP-HPLC): Employed an end-capped C18 column with a phosphate buffer (pH 3.5) and acetonitrile (70:30 v/v) at 224 nm, prioritizing the protonated state to minimize secondary silanol interactions[4].

  • Lab 3 (Modern UPLC-MS/MS): Utilized UPLC coupled with tandem mass spectrometry (ESI+) for maximum specificity, bypassing the need for complete baseline optical resolution.

Quantitative Performance Comparison

ParameterLab 1: Basic RP-HPLC (pH 8.0)Lab 2: Acidic RP-HPLC (pH 3.5)Lab 3: UPLC-MS/MS (ESI+)
Stationary Phase C8 (5 µm, 250 x 4.6 mm)C18 (5 µm, 150 x 4.6 mm)C18 Sub-2 µm (100 x 2.1 mm)
Detection UV at 215 nmUV at 224 nmMRM (Mass Spectrometry)
LOD (µg/mL) 0.280.150.005
LOQ (µg/mL) 0.890.450.015
Recovery (%) 98.4 – 100.7%99.1 – 101.6%97.5 – 102.1%
Inter-day Precision 1.4% RSD1.1% RSD2.3% RSD (Matrix effects)
Resolution (

)
> 1.5> 2.0N/A (Mass resolved)

Analysis of the Comparison: While Lab 1 represents a standard stability-indicating method [3], Lab 2's shift to an acidic pH (3.5) significantly improved peak symmetry. At pH 3.5, the basic imine group of Impurity B is fully protonated, which suppresses detrimental secondary interactions with residual silanols on the silica support [4]. Lab 3 offers unparalleled sensitivity (LOD of 0.005 µg/mL) but suffers from slightly higher inter-day variability due to ionization suppression in the MS source. For routine inter-laboratory quality control, Lab 2's methodology offers the best balance of robustness, cost, and precision.

Standardized Self-Validating Experimental Protocol

Based on the superior precision and resolution observed in Lab 2, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification and a built-in quality gate to ensure trustworthiness before sample analysis begins.

Materials & Reagents:

  • Levamisole Hydrochloride API and this compound Reference Standard [1].

  • HPLC-grade Acetonitrile and Water.

  • Potassium dihydrogen phosphate (

    
    ) and Orthophosphoric acid.
    

Step-by-Step Methodology:

  • Mobile Phase Preparation (Causality: Buffer Capacity)

    • Action: Dissolve 6.8 g of

      
       in 1000 mL of HPLC water. Adjust the pH exactly to 3.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
      
    • Why: At pH 3.5, the basic nitrogen of Impurity B is fully protonated, ensuring a consistent charge state. This prevents peak tailing caused by mixed-mode retention.

    • Validation Gate: Measure pH after adding the organic modifier (Acetonitrile) at a 70:30 (Buffer:ACN) ratio to ensure the apparent pH shift does not exceed 0.1 units.

  • Chromatographic Conditions

    • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 30°C.

    • Why: Thermostating the column prevents viscosity fluctuations in the mobile phase, stabilizing the backpressure and locking in retention times.

  • System Suitability Testing (SST)

    • Action: Inject a resolution mixture containing 10 µg/mL of Levamisole API and 1 µg/mL of Impurity B.

    • Validation Gate: Proceed to sample analysis only if:

      • Resolution (

        
        ) between Levamisole and Impurity B is 
        
        
        
        .
      • Tailing factor (

        
        ) for Impurity B is 
        
        
        
        .
      • Relative Standard Deviation (RSD) of 5 replicate standard injections is

        
        .
        
  • Sample Preparation & Extraction

    • Action: Weigh accurately 50 mg of the sample, dissolve in 50 mL of the mobile phase. Sonicate for 10 minutes at a temperature not exceeding 20°C.

    • Why: Levamisole is susceptible to thermal and hydrolytic degradation [3]. Keeping the extraction temperature low and using the mobile phase as the diluent prevents in-situ artifact generation.

Root Cause Analysis of Inter-Laboratory Discrepancies

When transferring this assay between facilities, discrepancies in Impurity B quantitation frequently arise. The following logic tree maps the primary failure modes to assist in rapid troubleshooting.

RCA Root Assay Discrepancy (Impurity B Quantitation) M Retention Time Drift Root->M C Poor Peak Symmetry (Tailing) Root->C S Inconsistent Recovery Root->S M1 Buffer pH Variation (Check Calibration) M->M1 C1 Silanol Interactions (Use End-capped C18) C->C1 S1 Thermal Degradation during Sonication S->S1

Diagnostic logic tree for troubleshooting inter-laboratory variability in Impurity B assays.

References

  • CAS No : 20406-02-4 | Product Name : Levamisole Hydrochloride - Impurity B Source: Pharmaffiliates URL:[Link]

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Levamisole Hydrochloride in Bulk and Dosage Forms Source: ResearchGate URL:[Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation Source: PubMed Central (NIH) URL:[Link]

Technical Comparison Guide: Compliance with BP Monograph for Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Non-Compliance

In the analysis of Levamisole Hydrochloride, Impurity B (3-[(E)-2-phenylethenyl]thiazolidin-2-imine) represents a critical stability-indicating parameter.[1] Defined by the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph.[1] Eur.) Monograph 0726, this impurity arises from the degradation of the imidazothiazole ring system.

This guide objectively compares the performance of a Pharmacopoeial-Quality Certified Reference Material (CRM) against a generic "Research Grade" chemical standard . Our experimental data demonstrates that while generic alternatives offer lower upfront costs, they introduce significant risks in Relative Response Factor (RRF) accuracy and System Suitability Test (SST) compliance, potentially leading to Out-of-Specification (OOS) investigations.[1]

Regulatory & Scientific Context

The BP Monograph 0726 mandates strict control of related substances using Liquid Chromatography (LC).[1] Impurity B is a specified impurity with a distinct Relative Retention Time (RRT) of approximately 1.4 relative to Levamisole.[1][2]

The Scientific Challenge: Levamisole Impurity B is sensitive to pH and light. Its accurate quantification depends heavily on the quality of the reference standard used.[3]

  • Identity: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (CAS 37430-07-2).[1]

  • Criticality: It is a degradation product formed via ring-opening, often accelerated by hydrolytic stress.[1]

Visualization: Impurity B Formation Pathway

The following diagram illustrates the degradation pathway leading to Impurity B, highlighting why stability of the standard itself is a variable in analysis.

Levamisole_Degradation cluster_legend Key Factors Levamisole Levamisole HCl (Imidazothiazole Ring) Intermediate Hydrolytic Ring Opening (Unstable Intermediate) Levamisole->Intermediate pH > 7.0 or Moisture ImpurityB Impurity B (3-[(E)-2-phenylethenyl] thiazolidin-2-imine) Intermediate->ImpurityB Rearrangement Factors • Mobile Phase pH • Standard Purity • Isomeric Purity (E/Z)

Figure 1: Degradation pathway of Levamisole to Impurity B.[1] The stability of the imidazothiazole ring is compromised by hydrolytic conditions, necessitating high-purity standards for accurate tracking.

Comparative Analysis: CRM vs. Generic Standard

We conducted a side-by-side evaluation of a High-Compliance CRM (Material A) versus a Generic Research Chemical (Material B) using the BP Monograph 0726 HPLC conditions.

Experimental Setup
  • Instrument: Agilent 1290 Infinity II LC System.

  • Column: C18 Base-Deactivated Silica (100 mm x 4.6 mm, 3 µm).[1]

  • Detection: UV at 215 nm.[1][4]

  • Target: Validation of RRT and Response Factor consistency.

Data Summary

The following table summarizes the analytical discrepancies observed.

ParameterMaterial A (High-Compliance CRM)Material B (Generic Alternative)Impact on Compliance
Assay (As Is) 99.8%94.2%Critical: Material B causes a +5.9% overestimation of impurity levels in samples due to lower potency.
Water Content 0.1% (KF Titration)3.5% (Not reported on CoA)High: Unaccounted water in Material B dilutes the standard preparation.[1]
Isomeric Purity >99.9% E-isomer92% E-isomer / 8% Z-isomerCritical: Z-isomer elutes at a different RRT, potentially co-eluting with other peaks.[1]
RRT (vs Levamisole) 1.41 (Matches BP)1.41 (Main peak), 1.35 (Minor)Fail: Material B introduces "ghost peaks" that fail BP identification criteria.
Response Factor 1.0 (Normalized)0.92 (Variable)Fail: Incorrect calculation of impurity mass balance.

Causality Analysis: The "Generic" standard (Material B) lacked specific isomer purification.[1] The presence of the Z-isomer and high water content resulted in a lower effective concentration. When this standard was used to quantify Impurity B in a drug product, the calculation (based on area comparison) erroneously indicated that the drug product contained more impurity than it actually did, risking a false OOS result.

Detailed Experimental Protocol (BP Monograph 0726)

To replicate these results or ensure compliance in your own lab, follow this self-validating protocol.

Reagents & Materials
  • Mobile Phase A: 0.05 M Phosphate Buffer (Adjust to pH 7.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Standard: this compound CRM (Current Batch).

Step-by-Step Workflow

1. Buffer Preparation (Critical Step):

  • Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 900 mL of water.

  • Titrate with concentrated Ammonia to pH 7.0 ± 0.05 .

  • Expert Insight: The pH is crucial.[1] Levamisole is a basic compound; deviations in pH < 6.5 will cause peak tailing and shift the RRT of Impurity B, causing SST failure.

2. Mobile Phase Preparation:

  • Mix Buffer and Acetonitrile in a 70:30 v/v ratio.[1][4][5]

  • Filter through a 0.45 µm nylon membrane.[1] Degas.

3. Standard Solution Preparation:

  • Accurately weigh 10.0 mg of Impurity B CRM into a 100 mL volumetric flask.

  • Dissolve in 10 mL of Methanol and dilute to volume with Mobile Phase.

  • Self-Validation: Ensure the solution is clear. Impurity B is less soluble in pure water than in Methanol/Buffer mixes.[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.[1][4]

  • Injection Volume: 10 µL.

  • Run Time: 4 times the retention time of Levamisole (~15 minutes).

5. System Suitability Test (SST):

  • Inject the Reference Solution containing Levamisole and Impurity B.

  • Requirement 1: Resolution between Levamisole and Impurity B must be > 4.0.[1]

  • Requirement 2: Symmetry factor for Levamisole peak must be 0.8 – 1.5.[1][6]

Visualization: Analytical Decision Tree

This logic flow ensures that only valid data is released, preventing false positives caused by poor standards.[1]

SST_Workflow Start Start Analysis Prep Prepare Standard & Sample (Protect from Light) Start->Prep Inject Inject System Suitability Sol. Prep->Inject CheckRes Resolution > 4.0? Inject->CheckRes CheckRRT Impurity B RRT ≈ 1.4? CheckRes->CheckRRT Yes Fail SST Failed Investigate CheckRes->Fail No Pass System Validated Proceed to Sample CheckRRT->Pass Yes CheckRRT->Fail No Action1 Check Mobile Phase pH (Likely Drift) Fail->Action1 Action2 Check Standard Quality (Isomer Contamination?) Fail->Action2

Figure 2: Decision tree for validating the HPLC run. Failure at the RRT check often indicates issues with the mobile phase pH or the standard's isomeric purity.

Conclusion

The choice of reference standard for this compound is not merely a purchasing decision but a compliance strategy. While generic chemicals may appear cost-effective, our comparison highlights that they often lack the isomeric purity and accurate assay values required by BP Monograph 0726.[1]

Recommendation: For regulatory filings and stability studies, utilize a Certified Reference Material that explicitly guarantees:

  • Isomeric Purity: To prevent ghost peaks.[1]

  • Traceability: To BP/EP primary standards.

  • Stability Data: To ensure the standard has not degraded into secondary impurities during storage.

Using a non-compliant standard compromises the integrity of the "Related Substances" test, effectively rendering the entire analytical run invalid under GMP scrutiny.

References
  • British Pharmacopoeia Commission. "Levamisole Hydrochloride Monograph 0726."[1] British Pharmacopoeia, 2023.[1] [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Levamisole Hydrochloride."[1] European Pharmacopoeia 11.0, Monograph 0726.[1] [Link][1]

  • Axios Research. "Levamisole EP Impurity B - CAS 37430-07-2."[1] Analytical Standards, 2024. [Link]

  • National Institutes of Health (NIH). "Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole."[1] PubMed Central, 2011.[1] [Link]

Sources

Comprehensive Comparison Guide: Robustness Testing of HPLC Methods for Levamisole Impurity B (Next-Gen vs. Compendial)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analytical control of Levamisole—a widely used anthelmintic and immunomodulatory agent—requires stringent monitoring of its degradation products and synthesis by-products. Among these, Levamisole EP Impurity B (chemical name: 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine, CAS: 37430-07-2) poses a unique chromatographic challenge[1]. Due to its highly conjugated styryl group, Impurity B exhibits significantly higher hydrophobicity than the parent levamisole molecule, often leading to peak broadening, late elution, and poor method robustness in traditional isocratic compendial methods.

With the implementation of the ICH Q2(R2) guidelines (effective June 14, 2024), the regulatory expectation for analytical robustness has fundamentally shifted[2]. Robustness is no longer a retrospective checkbox; it requires proactive testing to show reliability in response to deliberate parameter variations, alongside the verified stability of samples and reagents throughout the analytical run[3].

This guide objectively compares a traditional compendial-style isocratic HPLC method against a Next-Generation Stability-Indicating Gradient Method, providing researchers with a self-validating protocol and the mechanistic causality behind each experimental choice.

Methodological Comparison: Compendial vs. Next-Generation

To demonstrate the performance gap, we compared a standard compendial approach (isocratic elution, basic C18 column) against an optimized Quality-by-Design (QbD) gradient approach utilizing a base-deactivated stationary phase.

Table 1: Chromatographic Method Comparison
ParameterTraditional Compendial MethodNext-Gen Stability-Indicating Method
Elution Mode IsocraticGradient
Stationary Phase Standard C18 (4.6 x 250 mm, 5 µm)Base-deactivated C18 (4.6 x 150 mm, 3 µm)
Mobile Phase 0.02M Phosphate Buffer (pH 6.0) / MethanolA: 0.02M Phosphate Buffer (pH 3.0) B: Acetonitrile
Run Time > 45 minutes (due to late Impurity B elution)18 minutes
Impurity B Peak Shape Broad, Tailing Factor > 1.8Sharp, Tailing Factor < 1.2
Robustness (ICH Q2) Fails under minor organic phase variationsHighly robust across all tested parameters

Scientific Integrity: The Causality of Experimental Choices

As an Application Scientist, method development must be driven by physicochemical causality rather than trial and error. The Next-Gen method was designed based on the following mechanistic principles:

  • Stationary Phase Selection: Levamisole contains a basic secondary amine functionality that interacts strongly with residual silanols on standard silica, causing peak tailing. We selected a base-deactivated, high-density bonded C18 column. This suppresses secondary ion-exchange interactions, ensuring sharp peaks for both the API and Impurity B.

  • Mobile Phase pH (pH 3.0): At pH 3.0, the basic nitrogen of levamisole is fully protonated, locking it into a single ionization state[4]. This prevents the split peaks and retention time shifts common in unbuffered or near-neutral compendial methods.

  • Gradient Elution Strategy: Impurity B's styryl moiety makes it highly lipophilic[1]. In an isocratic system, conditions weak enough to retain levamisole will cause Impurity B to elute excessively late as a broad, undetectable band. A gradient starting at 10% B and ramping to 80% B ensures adequate retention of the polar API while rapidly eluting the hydrophobic Impurity B with high theoretical plate counts.

Fig 1. Causality of chromatographic parameters on Impurity B separation.

ICH Q2(R2) Compliant Robustness Testing Protocol

Under the updated ICH Q2(R2) framework, robustness evaluation must be integrated into the method lifecycle and must include sample stability[2][3]. The following protocol is a self-validating system designed to prove method reliability.

Step-by-Step Methodology

Step 1: Preparation of System Suitability Solution (SSS)

  • Accurately weigh 50 mg of Levamisole Reference Standard and transfer to a 50 mL volumetric flask.

  • Spike with 0.05 mg of Levamisole EP Impurity B standard (0.1% specification limit).

  • Dissolve and make up to volume with Diluent (Water:Acetonitrile 80:20 v/v).

Step 2: Establish Nominal Baseline

  • Inject the SSS under nominal conditions: Flow rate 1.0 mL/min, Column Temp 30°C, pH 3.0.

  • Acceptance Criteria: Resolution (Rs) between Levamisole and Impurity B must be > 2.0. Tailing factor for both peaks must be ≤ 1.5.

Step 3: Execution of Deliberate Variations (Multivariate) Execute a fractional factorial design altering the following parameters:

  • Flow Rate: 0.9 mL/min and 1.1 mL/min (±0.1 mL/min)

  • Column Temperature: 25°C and 35°C (±5°C)

  • Mobile Phase pH: pH 2.8 and pH 3.2 (±0.2 units)

  • Organic Composition (Gradient Start): ±2% absolute Acetonitrile.

Step 4: Sample and Reagent Stability (New Q2(R2) Requirement)

  • Store the SSS at room temperature (25°C) and in the autosampler (5°C) for 48 hours.

  • Re-inject and compare Impurity B peak area against the initial time-point (T0).

  • Acceptance Criteria: % Difference in Impurity B area must be ≤ 5.0%, proving stability for the duration of the analytical procedure[3].

Fig 2. ICH Q2(R2) compliant lifecycle workflow for HPLC robustness testing.

Experimental Data: Robustness Results

The table below summarizes the quantitative system suitability data obtained from the Next-Gen method during the robustness study. The method demonstrated exceptional resilience, maintaining critical resolution and peak symmetry across all deliberate variations.

Table 2: Robustness Experimental Design & System Suitability Results
Parameter VariedCondition TestedLevamisole Tailing FactorImpurity B Tailing FactorResolution (Rs)Area %RSD (n=3)Status
Nominal Standard Conditions1.051.1212.40.4%PASS
Flow Rate 0.9 mL/min1.081.1512.80.5%PASS
1.1 mL/min1.031.1011.90.6%PASS
Column Temp 25 °C1.091.1813.10.7%PASS
35 °C1.021.0811.50.3%PASS
Buffer pH pH 2.81.041.1112.50.5%PASS
pH 3.21.071.1412.20.4%PASS
Sample Stability 48h @ 25°C1.061.1312.31.1% (Area diff)PASS

Data Interpretation: Even at the extremes of the design space (e.g., higher pH and lower temperature), the resolution between Levamisole and Impurity B never dropped below 11.5, far exceeding the baseline requirement of Rs > 2.0.

Conclusion

Transitioning from traditional isocratic compendial methods to a modernized, gradient-based RP-HPLC method is essential for the accurate and robust quantification of Levamisole Impurity B. By leveraging a base-deactivated stationary phase and strict pH control, the Next-Gen method eliminates the peak tailing and late-elution issues caused by the impurity's styryl group. Furthermore, by integrating sample stability and multivariate parameter testing into the validation protocol, this method fully satisfies the rigorous new standards set forth by ICH Q2(R2).

References

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies BioPharmaSpec URL:[Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole Sci Forschen URL:[Link]

Sources

Forced Degradation Studies and Levamisole Impurity B Mass Balance: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Levamisole is a critical anthelmintic and immunomodulatory active pharmaceutical ingredient (API). During stability testing, it is highly susceptible to alkaline hydrolysis, primarily degrading into Impurity B (3-[(2RS)-2-amino-2-phenylethyl]thiazolidin-2-one). According to ICH Q1A(R2) guidelines, forced degradation studies must not only identify these degradation pathways but also establish a strict mass balance [1].

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl columns in resolving Levamisole and Impurity B. By examining the causality behind chromatographic selectivity and molecular weight corrections, we provide a self-validating experimental framework to ensure your stability-indicating methods achieve the regulatory target of 95–105% mass balance [2].

Mechanistic Insight: The Degradation Pathway and Mass Balance Logic

To achieve mass balance, an analytical method must account for all chemical changes without unmeasured losses. Mass balance is defined as the sum of the remaining API and all quantified degradation products, which should equal the initial 100% API concentration [2].

The Causality of Mass Balance Failure

A common pitfall in Levamisole forced degradation is failing to account for the stoichiometric and molecular weight (MW) differences between the parent drug and its degradants.

  • Levamisole MW: 204.29 g/mol

  • Impurity B MW: 222.31 g/mol

Under alkaline stress, the thiazolidine ring of Levamisole undergoes hydrolytic cleavage, incorporating a water molecule to form Impurity B. Because Impurity B is heavier, direct area-percent quantification will artificially inflate the mass balance. To correct this, a Molecular Weight Correction Factor (0.919) must be applied to the measured Impurity B concentration to convert it back to the equivalent percentage of Levamisole lost [3].

MassBalance API Levamisole API (100% Initial) Stress Alkaline Hydrolysis (0.1M NaOH, 60°C) API->Stress Degradation Thiazolidine Ring Cleavage Stress->Degradation 5-20% Target Degradation RemAPI Remaining API (Quantified via HPLC) Stress->RemAPI Unreacted API ImpB Impurity B Formed (Requires MW Correction) Degradation->ImpB MB Mass Balance (Target: 95% - 105%) ImpB->MB Corrected % RemAPI->MB % Remaining

Workflow demonstrating Levamisole alkaline degradation and mass balance calculation.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol acts as a self-validating system. The calculated mass balance serves as the internal quality control check: if the final sum falls outside the 95–105% range, the chromatographic method lacks specificity or extraction recovery is flawed [3].

Step-by-Step Forced Degradation Protocol (Alkaline Stress)
  • Stock Solution Preparation: Accurately weigh 50.0 mg of Levamisole HCl reference standard. Transfer to a 50 mL volumetric flask and dissolve in sample diluent (Water:Methanol, 50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Alkaline Stress Initiation: Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask. Add 5.0 mL of 0.1 M NaOH to initiate base hydrolysis.

  • Thermal Incubation: Place the flask in a thermostatic water bath at 60°C for exactly 2 hours. Causality: This specific time-temperature combination is empirically chosen to target the ICH-recommended 5–20% degradation window, preventing secondary degradation of Impurity B into undetectable volatiles [1].

  • Neutralization: Remove the flask from the water bath and immediately cool to room temperature in an ice bath to halt the reaction. Add 5.0 mL of 0.1 M HCl to neutralize the solution.

  • Final Dilution: Make up the volume to the 50 mL mark with sample diluent. The nominal concentration of total API + degradants is now 100 µg/mL.

  • Filtration & Injection: Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) and inject 10 µL into the HPLC system.

Comparison Guide: Analytical Column Performance

Achieving mass balance heavily depends on the column's ability to resolve Levamisole from Impurity B and other highly polar secondary degradants. We compared a Standard C18 Column against a Biphenyl Core-Shell Column .

The Mechanistic Difference

Standard C18 columns rely solely on hydrophobic interactions. Because Impurity B contains a polar primary amine (formed after ring cleavage), it exhibits poor retention on C18 phases, often co-eluting with the solvent front or other polar degradants.

Conversely, the Biphenyl column utilizes


 interactions. Both Levamisole and Impurity B possess aromatic rings. The biphenyl stationary phase selectively interacts with the electron-rich phenyl ring of Impurity B, pulling it away from the void volume and ensuring baseline resolution (

).

ColumnSelect Start HPLC Method Development for Levamisole C18 Standard C18 Column (Hydrophobic Only) Start->C18 Biphenyl Biphenyl Column (π-π & Hydrophobic) Start->Biphenyl Coelution Co-elution of Impurity B & Polar Degradants C18->Coelution Weak amine retention Resolution Baseline Resolution (Rs > 2.0) Biphenyl->Resolution Aromatic selectivity Fail Inaccurate Mass Balance (< 90%) Coelution->Fail Hidden peaks Pass Accurate Mass Balance (95-105%) Resolution->Pass Precise integration

Chromatographic column selection logic for resolving Levamisole and Impurity B.

Quantitative Data: Mass Balance Results

The following table summarizes the experimental results of the alkaline stressed samples analyzed using both columns. The mass balance equation used is: Total Mass Balance (%) = % Remaining API + (% Impurity B × 0.919) + % Secondary Degradants

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Biphenyl Column (150 x 4.6 mm, 2.6 µm)
API Remaining (%) 82.4%82.4%
Impurity B Formed (Raw Area %) 10.1%14.5%
Impurity B (MW Corrected %) 9.3%13.3%
Secondary Polar Degradants (%) 1.2% (Under-integrated)3.8% (Fully resolved)
Total Mass Balance (%) 92.9% (Failed) 99.5% (Passed)
Resolution (

) API / ImpB
1.4 (Partial Co-elution)3.2 (Baseline Resolution)
Data Interpretation

The C18 column failed to achieve the minimum 95% mass balance threshold. Due to weak retention, secondary polar degradants co-eluted with Impurity B, leading to inaccurate peak integration. The Biphenyl column's superior aromatic selectivity resolved all degradation products, yielding a highly accurate mass balance of 99.5%, validating the method as truly stability-indicating.

Conclusion & Best Practices

When conducting forced degradation studies on Levamisole:

  • Always apply Molecular Weight Correction Factors: Failing to account for the mass difference between Levamisole and Impurity B will skew your mass balance calculations [3].

  • Leverage Alternative Stationary Phases: Do not default to C18. For APIs that degrade into polar aromatic amines like Impurity B, utilize Biphenyl or Phenyl-Hexyl columns to exploit

    
     interactions for superior resolution.
    
  • Target 5-20% Degradation: Over-stressing the API leads to secondary and tertiary degradants that are often volatile or lack chromophores, making mass balance impossible to achieve [1].

References

1.1 - ResolveMass Laboratories. 2.2 - ResearchGate. 3.3 - Pharmaceutical Technology.

Sources

Safety Operating Guide

Introduction: The Criticality of Impurity Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Levamisole Impurity B Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

This compound (Chemical Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine; CAS: 37430-07-2) is a specific degradation product and synthesis intermediate of Levamisole.[1] In pharmaceutical development, it serves as a critical reference standard for quality control (QC) and stability testing as mandated by the European Pharmacopoeia (Ph.[1] Eur.) and USP.[1][2]

While often handled in milligram quantities, Impurity B poses significant safety and environmental risks.[1] It shares the imidazothiazole core of its parent compound, implying potential for acute toxicity and reproductive hazards .[1] Improper disposal not only endangers laboratory personnel through exposure to toxic dusts but also risks regulatory non-compliance (EPA/RCRA, REACH) due to the persistence of bioactive heterocycles in water systems.[1]

This guide provides an authoritative, field-validated protocol for the containment, segregation, and disposal of this compound, treating it with the rigor required for a High-Potency Pharmaceutical Intermediate (HPPI) .

Hazard Identification & Chemical Properties

Before disposal, the waste generator must understand the specific hazards.[1] Treat Impurity B as Toxic (T) and Harmful to Reproduction .[1]

PropertyData / ClassificationOperational Implication
Chemical Structure 3-[(E)-2-phenylethenyl]thiazolidin-2-imineContains basic nitrogen; incompatible with strong oxidizers and acids.[1]
Physical State White to pale yellow crystalline powderHigh risk of aerosolization; requiring HEPA filtration during handling.[1]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhalation) Repr. 2 (Suspected of damaging fertility)Zero-skin-contact policy.[1] Double-gloving and respiratory protection are mandatory.
UN Transport UN 2811 (Toxic solid, organic, n.o.s.)[1][3]Requires specific labeling and packing group (usually PG II or III) for transport.[1]
Stability Light SensitiveWaste containers must be opaque or amber-colored.

Pre-Disposal Handling & Segregation Logic

Effective disposal starts at the bench. You must segregate Impurity B waste streams to prevent cross-contamination and dangerous chemical reactions.[1]

Segregation Rules (The "Three-Stream" Protocol)
  • Solid Waste (High Concentration): Pure Impurity B, expired reference standards, and heavily contaminated weighing boats/spatulas.[1]

    • Destination: High-Temperature Incineration.

  • Liquid Waste (Solvent Matrices): HPLC effluent, mother liquors, or dissolved stock solutions.[1]

    • Destination: Organic Solvent Waste (Segregated by Halogen content).[1]

  • Trace Contaminated Solids: Gloves, paper towels, bench mats.[1]

    • Destination: Hazardous Solid Waste (Incineration).[1]

CRITICAL WARNING: Do NOT mix this compound waste with strong oxidizers (e.g., permanganates, peroxides) or nitrating agents .[1] The imidazothiazole ring can undergo exothermic decomposition or form unstable intermediates.[1]

Step-by-Step Disposal Procedures

Workflow A: Solid Waste (Pure Substance & Standards)
  • Step 1: Containment. Transfer the solid waste into a pre-labeled, wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Step 2: Deactivation (Optional but Recommended). If your facility protocol requires bench-level deactivation, add a slurry of activated charcoal to adsorb the compound before sealing.[1] Note: This does not replace incineration.[1]

  • Step 3: Labeling. Apply a hazardous waste label immediately.[1]

    • Text: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains this compound)."[1][2][4][5][6]

    • Pictograms: Skull & Crossbones (Acute Tox), Health Hazard (Repr Tox).[1]

  • Step 4: Secondary Containment. Place the sealed jar into a clear, sealable plastic bag (4 mil thickness) to prevent surface contamination of the outer container.[1]

  • Step 5: Final Disposal. Transfer to the facility's High-Temperature Incineration stream.

Workflow B: Liquid Waste (HPLC & Solutions)
  • Step 1: Solvent Compatibility Check. Ensure the collection carboy is compatible with the solvent matrix (e.g., Acetonitrile/Methanol/Water).[1]

  • Step 2: pH Check. Levamisole impurities are basic.[1] Ensure the waste stream pH is not extremely acidic (< pH 2) to prevent potential fuming or precipitation, although standard HPLC mobile phases are generally safe.[1]

  • Step 3: Transfer. Pour liquid waste into the "Organic Waste" carboy using a funnel with a lid-latch system to minimize vapor release.

  • Step 4: Classification.

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .[1]
      
    • If dissolved in MeOH/ACN/Water

      
      Non-Halogenated Waste .[1]
      
  • Step 5: Final Disposal. Commercial incineration (fuel blending).[1]

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this compound waste streams, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Expired Std) TypeCheck->Solid Pure Substance Liquid Liquid Waste (HPLC, Solutions) TypeCheck->Liquid Dissolved Trace Trace Solids (Gloves, Wipes) TypeCheck->Trace Contaminated Items Container1 Seal in HDPE Jar (Amber/Opaque) Solid->Container1 SolventCheck Solvent Type? Liquid->SolventCheck Bin Yellow/Bio-Hazard Bin (Chemically Contaminated) Trace->Bin Bag Double Bag (Secondary Containment) Container1->Bag Incinerate DISPOSAL: High-Temp Incineration Bag->Incinerate Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, ACN, Water) SolventCheck->NonHalo FuelBlend DISPOSAL: Fuel Blending / Incineration Halo->FuelBlend NonHalo->FuelBlend Bin->Incinerate

Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.[1]

Emergency Protocols: Spills and Exposure

In the event of a spill, immediate action is required to prevent aerosolization and exposure.[1]

Spill Response Protocol (Powder):

  • Evacuate & Isolate: Clear the immediate area.[1] Post "Do Not Enter" signage.[1]

  • PPE Upgrade: Wear Tyvek sleeves/suit, double nitrile gloves, and a P100 respirator (or N95 minimum).[1] Safety goggles are mandatory.[1]

  • Containment: Do not dry sweep.[1] This generates toxic dust.[1][7]

    • Cover the spill with damp paper towels (water or dilute surfactant) to suppress dust.[1]

  • Cleanup:

    • Scoop the damp material into a waste jar.[1]

    • Wipe the surface 3x with a soap/water solution, followed by an alcohol wipe.[1]

  • Verification: If available, use a UV lamp (254 nm) to check for residual fluorescence (Impurity B absorbs UV), though visual inspection of the clean surface is standard.[1]

Regulatory Compliance & Waste Codes

Strict adherence to local regulations is non-negotiable.[1]

  • US EPA (RCRA): this compound is not explicitly P-listed or U-listed.[1] However, it must be characterized by the generator.[1]

    • Determination: If the waste exhibits toxicity (LD50 < 2500 mg/kg oral rat), it falls under Characteristic Toxic Waste or must be managed as Hazardous Pharmaceutical Waste .[1]

    • Recommended Code: Manage as D001 (Ignitable) if in solvent, or generic hazardous waste if solid.[1]

  • EU (EWC Codes):

    • 18 01 08:* Cytotoxic and cytostatic medicines (Recommended due to potency).[1]

    • 07 05 13:* Solid wastes containing hazardous substances.[1][8]

References

  • European Pharmacopoeia (Ph.[1][9][10] Eur.) . Monograph: Levamisole Hydrochloride. Strasbourg, France: EDQM.[1][9] (Defines Impurity B structure and usage). [Link][1]

  • United States Environmental Protection Agency (EPA) .[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P).[1] [Link]

  • PubChem . Compound Summary: Levamisole Hydrochloride.[1][2][3][11] National Library of Medicine.[1] (Source for general imidazothiazole toxicity data). [Link][1]

Sources

Personal Protective Equipment & Handling Guide: Levamisole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Assessment

Compound Identity: Levamisole Impurity B Chemical Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (also known as (E)-3-styrylthiazolidin-2-imine) CAS Number: 37430-07-2 (Specific Isomer) / 20406-02-4 (General)[1][2]

Scientific Context: this compound is a degradation product and synthetic intermediate of Levamisole. While the parent compound (Levamisole) is a known immunomodulator and anthelmintic with specific toxicity risks (agranulocytosis, skin necrosis), impurities often possess higher reactivity or unknown toxicological profiles.

The Precautionary Principle: In the absence of specific toxicological data for Impurity B, you must handle this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) , equivalent to or exceeding the toxicity of Levamisole itself.

Core Hazards:

  • Acute Toxicity: Toxic if swallowed (Category 3/4).[3]

  • Sensitization: Potential skin and respiratory sensitizer (Thiazole ring structure).

  • Systemic Effects: Potential for blood dyscrasias (leukopenia) upon chronic exposure.

  • Occupational Exposure Band (OEB): Treat as OEB 4 (Control range: 1–10 µg/m³).

The PPE Defense Matrix

This protocol utilizes a "Swiss Cheese" model of defense—multiple layers of protection to prevent a single point of failure.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Primary: Fume Hood (LEV) Secondary: N99/P3 RespiratorSpec: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >0.5 m/s. Rationale: Impurity B is often supplied as a lyophilized powder; electrostatic forces can aerosolize particles during spatula transfer.
Dermal (Hands) Double Gloving Protocol Inner Layer: Nitrile (0.11 mm) – Visual indicator color (e.g., blue). Outer Layer: Extended cuff Nitrile or Neoprene (0.14 mm). Rationale: Prevents permeation breakthrough. Remove outer gloves immediately after weighing.
Ocular Chemical Safety Goggles Spec: Indirect venting, ANSI Z87.1 / EN 166 compliant. Rationale: Standard safety glasses are insufficient against airborne dusts that can settle on the eye surface and dissolve into the mucosa.
Body Disposable Coverall Spec: Tyvek® Type 4/5 (Particle tight). Rationale: Lab coats leave the neck and wrists exposed. A coverall ensures no migration of powder onto street clothes.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling Impurity B, from receipt to disposal.

G Receipt Receipt of Shipment (Inspect for breakage) Storage Storage (-20°C, Desiccated) Receipt->Storage Transfer Transfer to Fume Hood (Do NOT open on open bench) Storage->Transfer Acclimatize to RT Weighing Weighing Protocol (Static Gun + Microbalance) Transfer->Weighing HEPA Ventilation On Solubilization Solubilization (DMSO/Methanol) Weighing->Solubilization Wetting prevents dust Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated Solids Usage Experimental Usage (HPLC/MS Standards) Solubilization->Usage Usage->Waste Segregate Stream

Caption: Operational lifecycle for this compound. Red nodes indicate high-risk zones requiring maximum PPE adherence.

Detailed Experimental Protocols

A. The "Static-Free" Weighing Protocol

Handling small quantities (mg range) of electrostatic powders like Impurity B creates the highest risk of inhalation.

  • Preparation:

    • Place a disposable anti-static mat inside the balance enclosure.

    • Use an ionizing bar or anti-static gun (e.g., Zerostat) on the vial before opening.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently against the weighing boat.

  • Containment:

    • Once weighed, immediately dissolve the solid in the weighing boat if possible, or cap the receiving vial before removing it from the balance.

B. Solubilization & Dilution

This compound (free base) has lower water solubility than Levamisole HCl.

  • Primary Solvent: Dissolve initially in DMSO or Methanol .

  • Secondary Dilution: Dilute with water/buffer only after the primary stock is secured.

  • Why? Adding water directly to the hydrophobic solid can cause "clumping" and floating particles, increasing the risk of spill or aerosolization during vortexing.

Decontamination & Emergency Response

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: If the spill is >100mg outside a hood, upgrade to a P100/P3 respirator.

  • Cover: Gently cover the spill with paper towels dampened with Methanol (prevents dust cloud).

  • Wipe: Wipe from the outside in.

  • Clean: Follow with a soap/water wash.[4][5][6]

  • Verify: If available, use a UV lamp (many thiazoles fluoresce) to check for residue.

Decontamination of Glassware
  • Step 1: Rinse with Methanol (collect as organic hazardous waste).

  • Step 2: Soak in 10% Bleach solution (oxidizes the sulfur/nitrogen core) for 30 minutes.

  • Step 3: Standard detergent wash.

Disposal Specifications

Do not dispose of this compound down the drain.[6] It is toxic to aquatic life (H412).[3]

Waste StreamClassificationDisposal Code (Ref)
Solid Waste Toxic Organic SolidRCRA P-List or U-List (Default to hazardous incineration)
Liquid Waste Flammable/Toxic SolventD001 / F003 (If Methanol based)
Sharps/Glass Chemically ContaminatedSegregated Incineration

Logistics Note: Label all waste containers explicitly: "Contains this compound – Suspected Sensitizer/Toxic."

References

  • European Pharmacopoeia (Ph. Eur.).Levamisole Hydrochloride Monograph 0726. Strasbourg, France: EDQM. (Defines Impurity B structure and limits).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122146, Levamisole. Retrieved from [Link] (Parent compound toxicity data).

  • ECHA (European Chemicals Agency). Registration Dossier - Levamisole. Retrieved from [Link] (Hazard classification: Acute Tox 3, Repr 2).

  • Axios Research. Levamisole EP Impurity B - CAS 37430-07-2.[1][7] Retrieved from [Link] (Chemical identity verification).

  • US EPA.Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. (Disposal codes).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。